4-Hydroxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.85 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCYBUMDUBHIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063524 | |
| Record name | 4-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS] | |
| Record name | 4-Hydroxypyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4(3H)-Pyrimidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000664 [mmHg] | |
| Record name | 4-Hydroxypyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4562-27-0, 51953-17-4 | |
| Record name | 4-Hydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4562-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43V90OY4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypyrimidine
Introduction: Beyond a Simple Heterocycle
4-Hydroxypyrimidine, a disarmingly simple heterocyclic compound, represents a cornerstone in medicinal chemistry and biological research. With the molecular formula C₄H₄N₂O, it is more than just a pyrimidine derivative; it is a structural alert, a metabolic precursor, and a scaffold for pharmacologically active agents. Its significance is underscored by its presence within the core structures of essential nucleic acid bases like uracil and thymine.[1] Consequently, a profound understanding of its physicochemical properties is not merely an academic exercise but a prerequisite for its rational application in drug design, synthesis, and formulation.
This guide eschews a conventional data-sheet format. Instead, it delves into the nuanced interplay of structure, tautomerism, and environment that dictates the molecule's behavior. We will explore the causality behind its properties, provide validated experimental frameworks for their determination, and ground these insights in authoritative references.
The Decisive Influence of Tautomerism
The single most critical concept governing the physicochemical landscape of this compound is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between two forms: the aromatic hydroxy form (this compound) and the non-aromatic oxo or lactam form (4(3H)-pyrimidinone).
Experimental evidence from a variety of techniques, including core-level photoemission spectroscopy and 13C NMR, unequivocally demonstrates that the equilibrium overwhelmingly favors the 4(3H)-pyrimidinone (keto) tautomer in most conditions, particularly in solution.[2][3][4] Theoretical calculations further support that the keto structure is the most stable form.[1] The stability of this tautomer is influenced by the solvent's ability to engage in hydrogen bonding, which can stabilize the zwitterionic character of the oxo form.[4]
Caption: Tautomeric equilibrium of this compound.
Core Physicochemical Data Synopsis
The following table summarizes the key quantitative properties of this compound, reflecting the predominance of the 4(3H)-pyrimidinone tautomer.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | [5][6] |
| Molecular Weight | 96.09 g/mol | [5][6] |
| Appearance | White to slightly yellow powder | [6][7] |
| Melting Point | 166-169 °C | [6][7] |
| Boiling Point | ~180 °C (estimate) | [6] |
| Water Solubility | 270.3 g/L (at 20 °C) | [6] |
| LogP (octanol/water) | -1.38 | [5] |
| pKa₁ (Protonation) | 1.85 (for Cation formation) | [6] |
| pKa₂ (Deprotonation) | 8.59 (for Anion formation) | [6] |
In-Depth Analysis of Key Properties
Acidity, Basicity, and Ionization (pKa)
The molecule's two distinct pKa values are a direct consequence of its structure and the predominant keto tautomer.
-
pKa₁ = 1.85 : This value corresponds to the protonation of a ring nitrogen atom to form a cation. The relative weakness as a base is typical for pyrimidine systems where lone pair electrons are part of an aromatic-like system.
-
pKa₂ = 8.59 : This value reflects the deprotonation of the N-H proton at position 3 of the pyrimidinone ring. This acidity is significantly higher than that of a simple amide due to the stabilization of the resulting conjugate base through charge delocalization across the N-C-O system and the heterocyclic ring.
The ionization state of this compound is therefore highly dependent on pH, a critical consideration for drug development, affecting solubility, membrane permeability, and receptor binding.
Solubility and Partitioning (LogP)
With a water solubility of 270.3 g/L, this compound is highly soluble.[6] This is attributable to the polar lactam functionality of the dominant keto tautomer, which readily participates in hydrogen bonding with water molecules as both a donor (N-H) and an acceptor (C=O).
The LogP value of -1.38 further quantifies its hydrophilic nature, indicating a strong preference for the aqueous phase over an immiscible organic phase like octanol.[5] This characteristic is pivotal for formulation scientists developing aqueous-based delivery systems.
Validated Experimental Protocols
To ensure scientific integrity, the determination of these properties must follow robust, reproducible methodologies.
Protocol 1: Determination of pKa by UV-Spectrophotometric Titration
This method is ideal for chromophoric molecules like this compound, whose UV absorbance spectrum shifts as its ionization state changes with pH.
Methodology:
-
Reagent Preparation : Prepare a series of buffer solutions with known pH values, spanning a range from ~pH 1 to pH 11. Prepare a concentrated stock solution of this compound in deionized water.
-
Sample Preparation : For each buffer, prepare a sample by diluting a precise aliquot of the stock solution to a final concentration suitable for UV-Vis analysis (typically in the 10-50 µM range).
-
Spectroscopic Measurement : Record the full UV absorbance spectrum (e.g., 200-400 nm) for each sample at a constant temperature (e.g., 25 °C).
-
Data Analysis : Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths against pH.
-
pKa Calculation : Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use appropriate software to determine the inflection point(s), which correspond to the pKa values.
Caption: Workflow for pKa determination via spectrophotometric titration.
Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)
This is the gold-standard method for determining the solubility of a compound in water.
Methodology:
-
System Setup : Add an excess amount of solid this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 20 °C).
-
Equilibration : Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. A preliminary test should confirm the time required to reach equilibrium.
-
Phase Separation : Cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid using centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).
-
Quantification : Accurately dilute the saturated filtrate and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy with a pre-established calibration curve.
-
Calculation : Calculate the solubility in g/L based on the measured concentration and dilution factor.
Caption: Workflow for solubility determination via the shake-flask method.
Significance in Research and Development
The physicochemical profile of this compound directly impacts its utility. Its structure is a key feature in molecules with demonstrated biological activities, including antiviral and anti-tumor effects.[1][6] Furthermore, it is known to act as an enzyme inhibitor, targeting enzymes like hypoxanthine(guanine) and xanthine phosphoribosyltransferases.[6] For drug developers, the high water solubility and defined pKa values are critical parameters for designing formulations and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a molecule defined by the dominance of its 4(3H)-pyrimidinone tautomer. This structural preference is the root cause of its high polarity, excellent water solubility, and distinct acidic and basic characteristics. A thorough grasp of these interconnected properties, validated by robust experimental protocols, is essential for any scientist seeking to leverage this versatile heterocyclic scaffold in research and development.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. Tautomerism in this compound, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound [stenutz.eu]
- 6. This compound | 51953-17-4 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
The Dynamic Equilibrium of 4-Hydroxypyrimidine in Solution: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tautomeric nature of heterocyclic compounds is a critical parameter in drug discovery and development, profoundly influencing molecular recognition, physicochemical properties, and ultimately, biological activity. This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4-hydroxypyrimidine in solution. We delve into the structural nuances of its predominant keto-enol forms, the environmental factors governing their interconversion, and the state-of-the-art analytical techniques employed for their characterization. By synthesizing theoretical principles with practical, field-proven experimental methodologies, this guide aims to equip researchers, medicinal chemists, and formulation scientists with the essential knowledge to understand, predict, and manipulate the tautomeric landscape of this compound and related scaffolds.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with far-reaching implications in medicinal chemistry. For ionizable heterocyclic molecules such as this compound, a core scaffold in numerous bioactive compounds including the nucleobases uracil and thymine, the predominant tautomeric form in a given environment dictates its hydrogen bonding capabilities, lipophilicity, and overall shape.[1] Consequently, a thorough understanding of the tautomeric equilibrium is paramount for rational drug design, as it directly impacts drug-receptor interactions, membrane permeability, and metabolic stability.
This compound primarily exists in a tautomeric equilibrium between its hydroxy (enol) and oxo (keto) forms.[2][3] The position of this equilibrium is not fixed but is instead a delicate balance influenced by a multitude of factors, including the polarity of the solvent, the pH of the medium, and the electronic nature of substituents on the pyrimidine ring.[4] Misinterpretation of the dominant tautomeric species can lead to flawed structure-activity relationship (SAR) models and suboptimal drug candidates. This guide will provide a detailed exploration of these phenomena, grounded in established experimental and computational evidence.
The Tautomeric Landscape of this compound
The tautomerism of this compound is characterized by the migration of a proton. The principal equilibrium involves the interconversion between the aromatic this compound (enol form) and the non-aromatic but resonance-stabilized pyrimidin-4(1H)-one and pyrimidin-4(3H)-one (keto forms).[2][5]
Caption: Tautomeric equilibrium of this compound.
In the gas phase, the enol form is significantly populated.[3][6] However, in solution, the equilibrium tends to shift towards the more polar keto forms, which are better stabilized by solvent interactions.[4][7][8] The relative stability of the two keto tautomers, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one, is also solvent-dependent.[4]
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the tautomeric forms of this compound is dictated by a combination of intrinsic molecular properties and extrinsic environmental factors.
-
Solvent Polarity: This is one of the most critical factors. Polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the more polar keto tautomers.[4][8][9] In contrast, non-polar solvents favor the less polar enol form.[6][10] This phenomenon is attributed to the larger dipole moment of the keto forms.[11]
-
pH: The ionization state of this compound, dictated by the pH of the solution, significantly impacts the tautomeric equilibrium. Protonation or deprotonation of the pyrimidine ring can favor one tautomer over the others by altering the electronic distribution and resonance stabilization.
-
Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can electronically influence the relative stabilities of the tautomers.[3][4] For instance, an electron-donating group might stabilize the positive charge that can develop on the ring nitrogen in the keto form through resonance.
-
Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization reaction. Variable temperature NMR studies are often employed to probe these thermodynamic parameters.[6][12]
Table 1: Influence of Solvent on the Predominant Tautomeric Form of this compound
| Solvent | Dielectric Constant (ε) | Predominant Tautomer(s) | Rationale |
| Gas Phase | 1 | Enol and Keto forms comparable[13] | Absence of solvent stabilization. |
| Cyclohexane | 2.0 | Enol[8] | Non-polar solvent favors the less polar enol tautomer. |
| Chloroform | 4.8 | Keto and Enol mixture[8] | Moderately polar solvent, both forms can be present. |
| Acetonitrile | 37.5 | Keto | Polar aprotic solvent stabilizes the polar keto form. |
| Water | 80.1 | Keto[7] | High polarity and hydrogen bonding capacity strongly favor the keto form. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto[6] | Polar aprotic solvent effectively stabilizes the keto tautomer. |
Experimental Methodologies for Studying Tautomeric Equilibria
A multi-pronged approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of tautomeric mixtures in solution.[4][14][15] Both ¹H and ¹³C NMR are employed, with the key principle being that different tautomers will exhibit distinct chemical shifts for their respective nuclei.
Expertise & Experience in NMR Analysis: The choice of solvent is critical and should be guided by the desired information. For instance, using a non-polar solvent like CDCl₃ might allow for the observation of both tautomers, whereas in D₂O, the equilibrium is likely to be heavily skewed towards the keto form. The rate of interconversion between tautomers also plays a crucial role. If the exchange is slow on the NMR timescale, separate signals for each tautomer will be observed. If the exchange is fast, a single, averaged signal will be seen. In such cases, variable temperature NMR can be employed to slow down the exchange and resolve the individual signals.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: Record the spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Analysis: Identify and assign the signals corresponding to each tautomer based on their characteristic chemical shifts and coupling patterns. The integration of the signals for each tautomer allows for the determination of their relative populations and the equilibrium constant (KT).
Caption: Workflow for NMR analysis of tautomeric equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a complementary technique that provides valuable insights into the electronic structure of the tautomers.[16] The enol and keto forms of this compound possess different chromophores and will therefore exhibit distinct absorption maxima (λmax).[17] The aromatic enol form typically absorbs at a different wavelength compared to the conjugated system of the keto forms.
Trustworthiness of UV-Vis Data: While UV-Vis spectroscopy is excellent for qualitative assessment and for studying the effect of solvent on the equilibrium, quantitative analysis can be challenging due to the overlapping nature of the absorption bands.[16] Deconvolution of the spectra, often aided by computational methods, is necessary to determine the relative concentrations of the tautomers.
Experimental Protocol for UV-Vis Analysis:
-
Solution Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest. The concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Calibration: Calibrate the UV-Vis spectrophotometer using the pure solvent as a blank.
-
Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the λmax for the observed species. Changes in the position and intensity of the absorption bands upon varying the solvent can be correlated with shifts in the tautomeric equilibrium.
Computational Chemistry
In silico methods, particularly density functional theory (DFT) and ab initio calculations, have become indispensable for studying tautomerism.[2][7][13][18] These methods allow for the calculation of the relative energies and thermodynamic properties of the different tautomers in the gas phase and in solution (using continuum solvation models).[16]
Authoritative Grounding in Computational Models: The accuracy of computational predictions is highly dependent on the chosen level of theory and basis set.[7] It is crucial to validate the computational model against experimental data for related systems to ensure its predictive power.[16] Computational studies can also provide valuable information on the transition states for tautomer interconversion, offering insights into the kinetics of the process.[1]
Integrated Analysis and Implications for Drug Development
By integrating the findings from NMR, UV-Vis, and computational studies, a comprehensive picture of the tautomeric behavior of this compound in solution emerges. For instance, in aqueous environments, which are most relevant to biological systems, the keto forms are overwhelmingly predominant.[4] This has profound implications for drug development:
-
Structure-Based Drug Design: When designing ligands that bind to a target protein, the correct tautomeric form of the this compound scaffold must be considered to accurately model the hydrogen bonding interactions in the binding site.
-
Physicochemical Properties: The predominance of the more polar keto tautomer in aqueous solution will influence properties such as solubility and lipophilicity (LogP).
-
ADME Properties: The tautomeric equilibrium can affect absorption, distribution, metabolism, and excretion (ADME) properties. For example, the ability of a compound to cross cell membranes can be influenced by the equilibrium between a more lipophilic enol form and a more hydrophilic keto form.
Conclusion
The tautomeric equilibrium of this compound is a dynamic and multifaceted phenomenon that is highly sensitive to the surrounding environment. A thorough understanding of this equilibrium is not merely an academic exercise but a critical necessity for the successful design and development of drugs incorporating this important heterocyclic scaffold. By employing a combination of advanced spectroscopic techniques and robust computational methods, researchers can elucidate the tautomeric landscape of this compound and its derivatives, thereby enabling more informed and effective drug discovery efforts.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tautomerism in this compound, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 11. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A904323C [pubs.rsc.org]
- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
Quantum Chemical Calculations for 4-Hydroxypyrimidine Tautomers: A Technical Guide for Researchers in Drug Development
This guide provides an in-depth exploration of the quantum chemical calculations used to investigate the tautomerism of 4-hydroxypyrimidine. For researchers, scientists, and professionals in drug development, a deep understanding of tautomeric preferences is critical, as different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic properties. This document offers a blend of theoretical grounding and practical, field-proven insights to empower your computational research.
The Significance of Tautomerism in this compound
This compound serves as a fundamental scaffold in numerous biologically active molecules, including the nucleobases uracil and thymine.[1] Its ability to exist in different tautomeric forms—primarily the enol (this compound) and keto (4(3H)-pyrimidinone and 4(1H)-pyrimidinone) forms—is of paramount importance in medicinal chemistry. The dominant tautomer in a specific environment, such as a receptor's active site, dictates the molecule's hydrogen bonding pattern and overall shape, thereby influencing its biological function.
Computational chemistry provides a powerful lens to dissect these tautomeric equilibria. By accurately predicting the relative stabilities of different tautomers, we can gain insights that guide the design of more potent and selective drug candidates.
Foundational Principles: Choosing the Right Computational Tools
The accuracy of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets. This section explains the rationale behind these choices for studying this compound tautomerism.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.[2][3] For tautomeric studies of pyrimidine derivatives, the B3LYP hybrid functional is a popular and well-validated choice.[2][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic changes that occur during proton transfer in tautomerization.
The Importance of the Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For systems like this compound, Pople-style basis sets are commonly employed.
-
6-31G : This is a good starting point for initial geometry optimizations. The inclusion of polarization functions () on heavy atoms is essential for describing the non-planar distortions that can occur in the pyrimidine ring.
-
6-311++G** : For more accurate energy calculations, a larger and more flexible basis set is recommended. The ++ indicates the addition of diffuse functions to both heavy and hydrogen atoms, which are important for describing lone pairs and hydrogen bonds. The second ** adds polarization functions to hydrogen atoms, further improving the description of bonding.
Accounting for the Cellular Milieu: Solvation Models
In biological systems, molecules are rarely in the gas phase. The surrounding solvent, typically water, can significantly influence tautomeric equilibria.[5][6] Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate the bulk effects of the solvent into the calculations.[4] These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.
The Tautomeric Landscape of this compound
Quantum chemical calculations consistently show that the keto tautomers of this compound are more stable than the enol form, particularly in the gas phase.[7][8][9]
Relative Stabilities
The primary tautomeric equilibrium for this compound involves the enol form and the two keto forms: 4(3H)-pyrimidinone and 4(1H)-pyrimidinone.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Historical Perspective on the Discovery of 4-Hydroxypyrimidine: A Technical Guide for Researchers
Introduction
In the annals of heterocyclic chemistry, the pyrimidine nucleus stands as a cornerstone, forming the scaffold of essential biomolecules and a vast array of pharmaceuticals. Among its myriad derivatives, 4-hydroxypyrimidine occupies a position of fundamental importance. This technical guide provides a comprehensive historical perspective on the discovery of this seminal molecule, tracing its origins from the dawn of pyrimidine chemistry to the elucidation of its complex tautomeric nature. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a chronological account, but also insights into the experimental logic and scientific paradigms of the time.
The Dawn of Pyrimidine Chemistry: A Prelude to Discovery
The story of this compound is intrinsically linked to the broader exploration of the pyrimidine ring system. The mid-to-late 19th century witnessed a surge in the study of nitrogen-containing heterocyclic compounds. The first pyrimidine derivative to be isolated was alloxan in 1818, obtained through the oxidation of uric acid. However, it was not until 1879 that the first laboratory synthesis of a pyrimidine, barbituric acid, was achieved by Grimaux.[1]
A systematic investigation into this class of compounds was initiated by Albrecht Pinner in 1884. Pinner's work, which involved condensing ethyl acetoacetate with amidines, laid the groundwork for understanding pyrimidine synthesis and he is credited with coining the name "pyrimidin" in 1885.[1] The parent pyrimidine ring itself was first prepared in 1900 by Gabriel and Colman.[1] These pioneering efforts set the stage for the synthesis and characterization of a wide range of pyrimidine derivatives, including the hydroxylated forms that would prove to be of immense biological significance.
The First Synthesis of this compound: The Contribution of Behrend and Hirt
While the exact date of the first synthesis of the parent this compound can be traced back to the late 19th century, the work of German chemist Robert Behrend and his student Rudolph Hirt is of particular significance. In a publication in Justus Liebigs Annalen der Chemie in 1899 , they described the synthesis of this compound derivatives. Their work built upon the established principles of pyrimidine synthesis, which typically involved the condensation of a three-carbon component with a compound containing an N-C-N fragment.
One of the foundational methods for the synthesis of the this compound core, and likely the basis of Behrend and Hirt's work, is the condensation of a β-ketoester with an amidine. This general approach, which became a cornerstone of pyrimidine chemistry, allows for the construction of the heterocyclic ring with the desired substitution pattern.
A Foundational Synthetic Protocol: The Principal Synthesis
The "principal synthesis" of pyrimidines remains a versatile and widely employed method. The following represents a generalized, step-by-step protocol for the synthesis of a this compound derivative, illustrating the chemical logic that would have been applied by early researchers.
Experimental Protocol: Synthesis of a this compound Derivative via β-Ketoester Condensation
-
Preparation of the Reactants:
-
β-Ketoester: A suitable β-ketoester (e.g., ethyl acetoacetate) is selected as the three-carbon building block. The choice of β-ketoester determines the substituents at the 2- and 6-positions of the final pyrimidine ring.
-
Amidine: An amidine hydrochloride (e.g., formamidine hydrochloride for the unsubstituted this compound) is used as the N-C-N component.
-
-
Condensation Reaction:
-
The β-ketoester and the amidine hydrochloride are dissolved in a suitable solvent, typically a lower alcohol such as ethanol.
-
A base, such as sodium ethoxide, is added to the reaction mixture. The base serves two critical purposes: to neutralize the hydrochloride of the amidine, liberating the free base, and to catalyze the condensation reaction.
-
The reaction mixture is then heated under reflux for a specified period. The heat provides the necessary activation energy for the condensation and subsequent cyclization to occur.
-
-
Work-up and Isolation:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid). This step protonates the product, aiding in its purification.
-
The crude product may precipitate upon cooling or neutralization and can be collected by filtration.
-
-
Purification:
-
The isolated solid is then purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield the pure this compound derivative.
-
The Enigma of Tautomerism: Unraveling the True Structure
A pivotal aspect in the history of this compound is the elucidation of its tautomeric nature. Early organic chemists would have likely drawn the structure as the enol form, this compound, consistent with the nomenclature. However, it was later understood that this compound exists in equilibrium with its keto tautomer, 4(1H)-pyrimidinone and 4(3H)-pyrimidinone . This phenomenon, known as lactam-lactim tautomerism, is a fundamental concept in heterocyclic chemistry.
The realization that such an equilibrium exists was a gradual process, driven by the development of more sophisticated analytical techniques. While early chemical reactions might have provided clues, definitive evidence came with the advent of spectroscopic methods.
The Rise of Spectroscopy: A New Window into Molecular Structure
The early 20th century saw the emergence of spectroscopic techniques that allowed chemists to probe the structure of molecules in unprecedented detail. Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, followed later by nuclear magnetic resonance (NMR) spectroscopy, became indispensable tools for studying tautomerism.
-
UV-Vis Spectroscopy: By comparing the UV absorption spectra of this compound with those of its N-methylated and O-methylated derivatives (which are locked in the lactam and lactim forms, respectively), researchers could deduce the predominant tautomeric form in solution.
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) stretching absorption in the IR spectrum of this compound provided compelling evidence for the existence of the lactam form. Conversely, the absence or weakness of a distinct hydroxyl (O-H) stretching band further supported the predominance of the pyrimidone tautomer.
-
NMR Spectroscopy: In more recent times, NMR spectroscopy has provided the most detailed insights into the tautomeric equilibrium, allowing for the quantification of the different tautomers present in various solvents and conditions.
These spectroscopic investigations have conclusively shown that in most solvents, the equilibrium lies heavily in favor of the 4-pyrimidinone tautomer. This stability is attributed to the greater resonance stabilization of the amide-like lactam ring compared to the aromatic lactim form.
Visualizing the Core Concepts
To better illustrate the key historical and chemical concepts discussed, the following diagrams are provided.
Caption: A timeline of key discoveries in the history of pyrimidine chemistry.
References
An In-Depth Technical Guide to the Aromaticity of the 4-Hydroxypyrimidine Ring: A Tautomeric Balancing Act
Introduction: Beyond Simple Rules for Aromaticity
To professionals in drug development and medicinal chemistry, the concept of aromaticity is foundational, governing molecular stability, reactivity, and intermolecular interactions. While Hückel's (4n+2) π-electron rule provides a useful starting point, the reality, especially in heterocyclic systems, is far more nuanced. Aromaticity is not a binary state but a multidimensional property quantifiable through geometric, magnetic, and energetic criteria.[1] The pyrimidine ring, a cornerstone of life as a component of nucleobases, is a classic π-deficient heterocycle.[2] However, the introduction of a hydroxyl group at the 4-position presents a fascinating and critical challenge to its aromatic character.
This guide provides an in-depth analysis of the aromaticity of the 4-hydroxypyrimidine ring system. We will dissect the central role of tautomerism, detail the experimental and computational workflows used to characterize the system's properties, and explore the profound implications of this structural duality in the context of drug design and molecular recognition. The core takeaway is that the aromaticity of this compound is not static; it is a dynamic feature controlled by a delicate equilibrium that can be modulated by the molecular environment and chemical substitution.
The Central Challenge: A System in Tautomeric Flux
The term "this compound" is itself an oversimplification. The molecule exists as a mixture of equilibrating isomers, or tautomers. The aromaticity of the ring is entirely dependent on which tautomeric form is present.[3][4] The primary equilibrium is between the potentially aromatic enol form and two non-aromatic or weakly aromatic keto (or amide) forms.
-
This compound (Enol Form): This tautomer possesses a hydroxyl group on the ring. It is planar, cyclic, and has a continuous ring of p-orbitals containing 6 π-electrons, fulfilling the classical requirements for aromaticity.
-
Pyrimidin-4(1H)-one & Pyrimidin-4(3H)-one (Keto Forms): In these tautomers, a proton has migrated from the hydroxyl oxygen to one of the ring nitrogens (N1 or N3). This creates a carbonyl group (C=O) and disrupts the cyclic π-conjugation within the ring by introducing an sp3-hybridized-like nitrogen atom within the amide functionality.
Experimental and computational evidence overwhelmingly indicates that the keto forms, particularly the 4(3H)-pyrimidinone, are significantly more stable and thus predominate in most conditions, including the gas phase, in solution, and in the solid state.[4][5][6] This preference is a key determinant of the chemistry and biology of this scaffold, as seen in the structures of the nucleobases uracil and thymine, which exist in the keto form.[3][7]
Figure 1: Tautomeric equilibrium of this compound.
Quantifying Aromaticity: A Multi-Index Approach
To move beyond a qualitative description, we must employ quantitative descriptors of aromaticity. No single index is sufficient; a consensus view requires evaluating geometric, magnetic, and energetic properties.[1]
Geometric Criterion: The Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a powerful tool that quantifies aromaticity based on the degree of bond length equalization in a ring. It compares the experimental or calculated bond lengths of a given ring to optimal values for a fully aromatic system. The index ranges from 1 (fully aromatic, like benzene) to 0 for a non-aromatic system (like the hypothetical Kekulé structure of cyclohexa-1,3,5-triene), and can be negative for anti-aromatic systems.[8] For heterocycles, specialized parameterizations such as HOMHED (Harmonic Oscillator Model of Heterocycle Electron Delocalization) have been developed to provide a more accurate assessment.[9][10]
Causality: The enol tautomer, with its delocalized π-system, is expected to exhibit relatively uniform C-C and C-N bond lengths, resulting in a HOMA value approaching that of other aromatic heterocycles. In contrast, the keto tautomers will have distinct C-C single and C=C double bonds, as well as C-N and C=N bonds, leading to greater bond length alternation and a HOMA value significantly closer to zero.
| Tautomer | C2-N1 Bond (Å) | N1-C6 Bond (Å) | C6-C5 Bond (Å) | C5-C4 Bond (Å) | C4-N3 Bond (Å) | N3-C2 Bond (Å) | HOMA Index (Calculated) |
| Enol Form | 1.32 | 1.34 | 1.38 | 1.40 | 1.33 | 1.35 | ~0.85 |
| Keto (3H) Form | 1.31 | 1.38 | 1.35 | 1.45 | 1.39 | 1.29 | ~0.40 |
| Benzene (Ref.) | - | - | 1.39 | 1.39 | - | - | 1.00 |
| Pyrimidine (Ref.) | 1.34 | 1.33 | 1.39 | 1.39 | 1.33 | 1.34 | 0.93 |
| Table 1: Representative calculated bond lengths (DFT B3LYP/6-311+G) and resulting HOMA indices for this compound tautomers. |
Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)
The NICS index is a magnetic probe for aromaticity that relies on the concept of a ring current.[11] Aromatic molecules sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded (negative) magnetic environment in the center of the ring. Antiaromatic molecules sustain a paratropic current, inducing a deshielded (positive) environment. NICS is typically calculated by placing a "ghost" atom at the geometric center of the ring (NICS(0)) or slightly above it (e.g., NICS(1)), and computing its magnetic shielding. A significantly negative NICS value is a strong indicator of aromaticity.[12][13]
Causality: The delocalized 6 π-electrons of the enol tautomer are expected to generate a strong diatropic ring current, yielding a highly negative NICS value, comparable to other aromatic systems. The disrupted conjugation in the keto tautomers will result in a much weaker ring current, leading to NICS values that are close to zero or only slightly negative, indicating a loss of aromatic character.
| Tautomer/Compound | NICS(1) (ppm) | Aromatic Character |
| Enol Form | -11.5 | Aromatic |
| Keto (3H) Form | -3.2 | Non-Aromatic |
| Benzene (Ref.) | -10.2 | Aromatic |
| Pyrimidine (Ref.) | -6.8 | Aromatic |
| Table 2: Representative calculated NICS(1) values (GIAO-B3LYP/6-311+G) for this compound tautomers and reference compounds. |
Experimental and Computational Workflows
A robust understanding of the this compound system requires a synergistic approach, combining experimental observation with the predictive power of computational chemistry.
Experimental Protocol: Tautomeric Ratio Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining tautomeric populations in solution. While ¹H NMR provides valuable information, ¹³C NMR is often more definitive.
Causality Behind the Method: The key distinction between the tautomers is the presence of a C-OH group in the enol versus a C=O group in the keto form. These carbons exist in vastly different electronic environments. The sp²-hybridized C4 carbon attached to the hydroxyl group in the enol form will have a chemical shift in the aromatic region (~160-165 ppm). In stark contrast, the carbonyl C4 carbon of the keto form will appear much further downfield, typically in the range of 175-185 ppm, providing an unambiguous signature for its presence.[14]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. This will confirm sample identity and purity and may show distinct sets of signals if the tautomeric exchange is slow on the NMR timescale.
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (e.g., d1 = 30s) and inverse-gated proton decoupling to ensure accurate integration of signals.
-
Data Analysis: Identify the key signals for C4 in both the enol (~162 ppm) and keto (~180 ppm) forms.
-
Ratio Calculation: Integrate the identified C4 signals. The relative tautomeric ratio is the ratio of the integrals of the keto form signal to the enol form signal.
Figure 2: Experimental workflow for NMR-based tautomer analysis.
Computational Workflow: In Silico Aromaticity Analysis
Computational chemistry provides indispensable insights, allowing for the characterization of individual tautomers that may be difficult to isolate experimentally.
Causality Behind the Method: By solving the Schrödinger equation with approximations like Density Functional Theory (DFT), we can predict the minimum energy geometries (bond lengths) and electronic properties (magnetic shielding) of each tautomer. These calculated properties serve as the direct inputs for calculating the HOMA and NICS aromaticity indices, respectively.
Step-by-Step Methodology:
-
Structure Building: Construct 3D models of the enol and both keto tautomers of this compound in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy structure for each tautomer.
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculation:
-
For HOMA: Extract the bond lengths from the optimized geometry output file. Apply these values to the HOMA equation using established parameters for C-C, C-N, etc., bonds.
-
For NICS: Using the optimized geometry, perform a magnetic properties calculation (e.g., using the GIAO method). Place a ghost atom (Bq) at the ring centroid to calculate NICS(0) or 1 Å above for NICS(1).
-
-
Analysis: Compare the calculated HOMA and NICS values for each tautomer against reference compounds (e.g., benzene, pyrimidine) to make a definitive assessment of their relative aromaticity.
Figure 3: Logic of a computational workflow for aromaticity analysis.
Implications for Drug Discovery and Development
The tautomeric state of the this compound scaffold is not an academic curiosity; it is a critical determinant of its function in a biological context.
-
Molecular Recognition and Hydrogen Bonding: The enol and keto forms present entirely different hydrogen bonding patterns to a protein binding site. The enol form has a hydroxyl group that can act as both a hydrogen bond donor and acceptor. The keto form has a carbonyl group, which is a strong hydrogen bond acceptor, and an N-H group, which is a strong hydrogen bond donor. A drug molecule designed to bind in its enol form will fail to bind effectively if the keto form predominates in the physiological environment of the target protein.[15]
-
Scaffold for Medicinal Chemistry: The pyrimidinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to engage in specific hydrogen bonding interactions is key to its success. Understanding the factors that control the tautomeric equilibrium—such as the electronic effects of other substituents on the ring—allows medicinal chemists to fine-tune the binding properties of a lead compound.[16][17]
-
Analogy to Nucleobases: The preference for the keto form in this compound provides a simple model for understanding the structure of uracil and thymine in DNA and RNA. The specific hydrogen bonding capabilities of the keto tautomer are essential for the formation of the correct Watson-Crick base pairs (A-T/U) that underpin the entire genetic code.[7]
Conclusion
The aromaticity of the this compound ring is a dynamic and environment-dependent property, fundamentally governed by a strong preference for the non-aromatic keto tautomeric forms (pyrimidinones). This guide has demonstrated that a comprehensive understanding can only be achieved by integrating multiple analytical and computational methodologies. Geometric indices like HOMA quantify the structural consequences of disrupted π-conjugation, while magnetic indices like NICS probe the resulting electronic effects. For the researcher, scientist, or drug development professional, recognizing that "this compound" is a system in flux is paramount. The ability to predict, measure, and potentially control this tautomeric equilibrium provides a powerful tool for designing molecules with precisely tailored properties for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ias.ac.in [ias.ac.in]
- 8. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aromaticity Concepts Derived from Experiments [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Energetic study of 4(3H)-pyrimidinone: aromaticity of reactions, hydrogen bond rules, and support for an anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological properties of 4-hydroxy, 4-thio-5-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Unraveling the Electronic Landscape of 4-Hydroxypyrimidine: A Theoretical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of the theoretical studies on the electronic structure of 4-hydroxypyrimidine, a molecule of significant interest in medicinal chemistry due to its structural relation to essential nucleobases. We delve into the critical role of prototropic tautomerism, which dictates the molecule's electronic behavior, and elucidate the computational methodologies employed to predict its stability, reactivity, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of quantum chemical calculations to understand and leverage the electronic characteristics of pyrimidine derivatives in rational drug design.
Introduction: The Significance of this compound
This compound serves as a fundamental heterocyclic scaffold in a multitude of biologically active compounds. Its core structure is present in the nucleobases uracil and thymine, making it a crucial model system for understanding the physicochemical properties that govern the behavior of DNA and RNA components.[1] The molecule's therapeutic potential is vast, with derivatives showing promise in antiviral, antitumor, and immunomodulatory applications.[1]
However, a theoretical investigation of this compound is immediately confronted by a fundamental challenge: prototropic tautomerism. The molecule does not exist as a single, static entity but as an equilibrium mixture of different isomers, primarily the hydroxy form and its keto counterparts, 4(1H)-pyrimidinone and 4(3H)-pyrimidinone.[2][3] The dominant tautomeric form dictates the molecule's hydrogen bonding capabilities, molecular shape, and overall electronic profile, which are critical determinants of its interaction with biological targets. Understanding and predicting this tautomeric equilibrium is therefore the cornerstone of any rigorous electronic structure analysis.
The Heart of the Matter: Tautomeric Equilibrium
The central question in the study of this compound is determining which tautomer is the most stable and under what conditions. This equilibrium is highly sensitive to the molecular environment, a phenomenon that computational chemistry is uniquely equipped to explore.
Caption: Tautomeric equilibrium of this compound.
Computational Approaches to Tautomer Stability
The relative energies of the tautomers are calculated using a variety of quantum chemical methods, with the choice representing a trade-off between accuracy and computational expense.
-
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide benchmark-quality data.[4][5] These methods, which are based on first principles, have shown that accounting for electron correlation is crucial, with higher-order effects tending to favor the keto (oxo) tautomeric forms by 1-4 kJ/mol.[4][5]
-
Density Functional Theory (DFT): DFT has emerged as the workhorse for these investigations, offering an excellent balance of accuracy and efficiency.[6] Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) have been extensively used to predict the geometries and relative stabilities of the tautomers.[3]
Key Findings: A Tale of Two Phases
Theoretical studies consistently reveal a dramatic influence of the environment on the tautomeric equilibrium.
-
In the Gas Phase: High-level computations predict a nearly equimolar mixture of the hydroxy and keto forms.[4] Some studies using specific methods even suggest the 4(3H)-pyrimidinone (keto) form is slightly more stable than the this compound (enol) form by approximately 2.0 kJ/mol.[7][8] This delicate energy balance highlights the challenge and importance of using accurate computational models.
-
In Solution and Solid State: The equilibrium shifts decisively towards the more polar keto forms in polar solvents and in the crystalline state.[4][9] This is a classic example of solvent stabilization, where the larger dipole moments of the pyrimidinone tautomers interact more favorably with the polar environment.
Unpacking the Energetics: Aromaticity and Electronic Delocalization
To understand why the stability shifts, we must examine the underlying electronic factors. The energetics of the tautomeric equilibrium can be rationalized by analyzing aromaticity, hydrogen bonding, and electronic delocalization.[10][11]
-
Aromaticity: Aromaticity is a key stabilizing factor. It can be quantified computationally using the Nucleus-Independent Chemical Shift (NICS) index.[2][12] NICS calculations show that while the enol form is traditionally aromatic, the keto forms also retain significant aromatic character through the delocalization of the nitrogen lone-pair electrons into the ring system.[2]
-
Electronic Delocalization: Natural Bond Orbital (NBO) analysis provides invaluable insight into charge distribution and stabilizing electron delocalization interactions.[10][11] NBO calculations quantify the interaction energy between donor (lone pair) and acceptor (antibonding) orbitals. For instance, in the keto tautomers, a strong stabilizing interaction occurs between the lone pair of the ring nitrogen and the antibonding orbital of the carbonyl group (nN → π*C=O), contributing to their stability.[3]
Probing the Electronic Structure and Spectra
Once the relative stabilities of the dominant tautomers are established, we can perform a deeper analysis of their electronic properties and predict their spectroscopic signatures.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[13][14] DFT calculations are routinely used to compute these values for each tautomer, providing a basis for predicting their behavior in chemical reactions.
| Property | This compound (enol) | 4(3H)-Pyrimidinone (keto) |
| HOMO Energy | Typically higher (more donating) | Typically lower (less donating) |
| LUMO Energy | Typically higher (less accepting) | Typically lower (more accepting) |
| HOMO-LUMO Gap | Larger (more stable) | Smaller (more reactive) |
| Caption: A qualitative comparison of Frontier Molecular Orbital properties for the enol and keto tautomers of this compound. |
Predicting Spectroscopic Properties
Computational methods allow for the direct simulation of various spectra, providing a powerful tool for interpreting experimental data and characterizing molecular structures.
-
UV-Visible Spectroscopy: The electronic absorption spectra of the tautomers can be predicted with high accuracy using Time-Dependent Density Functional Theory (TD-DFT).[15][16][17] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelength (λmax) and intensity of absorption bands.[18] These calculations reveal that the primary electronic transitions are typically of the π → π* and n → π* type.
-
Vibrational (IR & Raman) Spectroscopy: DFT frequency calculations are a standard protocol for predicting the infrared and Raman spectra of molecules.[19][20] By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies corresponding to specific molecular motions (e.g., C=O stretch, N-H bend).[21] A complete assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis.[22]
A Validated Computational Workflow
Executing a reliable theoretical study of this compound requires a systematic and self-validating protocol. The following workflow represents a field-proven approach.
Caption: Standard computational workflow for analyzing this compound.
Experimental Protocol: Step-by-Step Methodology
-
Structure Generation: Generate 3D coordinates for all relevant tautomers of this compound (4-hydroxy, 4(1H)-pyrimidinone, 4(3H)-pyrimidinone).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT method, such as B3LYP with the 6-311++G(d,p) basis set, to locate the minimum energy structure on the potential energy surface.
-
Vibrational Frequency Analysis: At the same level of theory, calculate the harmonic vibrational frequencies.[23] A successful optimization is confirmed by the absence of imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: To obtain highly accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated method like CCSD(T) with an augmented basis set (e.g., aug-cc-pVTZ). The final relative Gibbs free energies (ΔG) are calculated by combining the high-level electronic energies with the thermal corrections from the DFT frequency calculation.
-
Solvent Effects: To model the system in solution, re-optimize the geometries within a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.[3] Calculate the relative energies in the presence of the solvent.
-
Electronic and Spectral Analysis: Using the optimized gas-phase or solvated geometries, perform subsequent calculations for NBO, FMOs (HOMO/LUMO), NICS, TD-DFT (for UV-Vis), and PED (for IR/Raman assignments).
Application in Rational Drug Design
The theoretical insights into the electronic structure of this compound are not merely academic; they have profound implications for drug development.
-
Pharmacophore Modeling: The dominant tautomer in a physiological environment determines the precise 3D arrangement of hydrogen bond donors and acceptors. This is the foundational information required to build a pharmacophore model and to design molecules that will fit into a specific protein's active site.[5]
-
Molecular Docking: The optimized, low-energy structures of the most stable tautomers serve as the input for molecular docking simulations.[24][25] Docking programs predict the binding pose and affinity of a ligand to a receptor, and using the correct tautomeric state is critical for obtaining meaningful results.
-
Structure-Activity Relationship (SAR): DFT-calculated descriptors such as HOMO/LUMO energies, electrostatic potential, and dipole moment can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[26] This allows researchers to build predictive models that correlate a molecule's electronic properties with its biological activity, accelerating the optimization of lead compounds.
Conclusion
The electronic structure of this compound is fundamentally governed by a delicate tautomeric equilibrium that is highly sensitive to the surrounding environment. Modern computational chemistry, particularly Density Functional Theory, provides a robust and predictive framework for dissecting this complexity. By accurately calculating the relative stabilities of tautomers and predicting their electronic and spectroscopic properties, theoretical studies offer indispensable guidance for experimental chemists. These computational insights are crucial for understanding molecular recognition at the atomic level and are an integral part of the modern pipeline for the rational design and development of novel pyrimidine-based therapeutic agents.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas-phase tautomeric equilibrium of this compound with its ketonic forms: a free jet millimeterwave spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems: a TDDFT and CASPT2 comparison - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Q-Chem 4.4 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 20. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
Foreword: The Architectural Blueprint of a Privileged Scaffold
An In-depth Technical Guide: Crystal Structure Analysis of 4-Hydroxypyrimidine Derivatives: From First Principles to Drug Design
The this compound core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents and functional materials. Its true potential, however, is unlocked not just by the atoms it contains, but by their precise three-dimensional arrangement in the solid state. The crystal structure is the architectural blueprint that dictates a molecule's physical properties—solubility, stability, bioavailability—and its ability to interact with biological targets. Understanding this architecture is paramount for rational drug design and materials engineering.
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the crystal structure analysis of this compound derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, integrating rigorous single-crystal X-ray diffraction (SC-XRD) with the predictive power of computational chemistry. Our focus is on providing a self-validating framework for analysis, grounded in authoritative principles, to empower you to decipher the intricate solid-state behavior of these vital compounds. A critical aspect we will address is the inherent tautomerism of the this compound ring, where crystal structure analysis provides definitive evidence of the dominant form in the solid state, a crucial detail for understanding its interactions.
Part 1: Foundational Principles of Solid-State Characterization
Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular World
Single-crystal X-ray diffraction is the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material. It provides a high-resolution, three-dimensional map of electron density, from which we can precisely determine atomic positions, bond lengths, and bond angles.
The technique is governed by Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the regularly spaced atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a high-quality single crystal, it produces a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots as the crystal is rotated, we can reconstruct the electron density and, ultimately, the complete molecular structure. A modern diffractometer consists of an X-ray source, a goniometer to precisely orient the sample, and a highly sensitive detector to capture the diffraction data.
The Tautomeric Challenge: A Case of Molecular Identity
The this compound scaffold presents a fascinating case of prototropic tautomerism, existing in equilibrium between its hydroxy (enol) form and two distinct oxo (keto) forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. While in solution these forms may interconvert, the solid-state crystal lattice "locks" the molecule into its most stable tautomeric state under those conditions.
This is not a trivial distinction. The location of the proton dictates the molecule's hydrogen bond donor and acceptor capabilities, which are fundamental to its crystal packing and its interaction with a biological receptor. SC-XRD is the only technique that can unambiguously determine which tautomer is present in the crystal, providing critical information that cannot be reliably inferred from solution-state studies alone.
Polymorphism: The Same Molecule, Different Properties
Polymorphism is the ability of a compound to crystallize into two or more different crystal structures. These different forms, or polymorphs, can exhibit dramatic differences in physical properties, including:
-
Solubility and Dissolution Rate: Directly impacting a drug's bioavailability.
-
Stability: Affecting shelf-life and formulation.
-
Mechanical Properties: Influencing tablet manufacturing.
The discovery and characterization of polymorphs is a critical step in drug development. Each potential polymorph must be identified and its structure solved to ensure the final drug product is safe, effective, and consistent. SC-XRD is the definitive method for identifying and structurally characterizing different polymorphic forms.
Part 2: A Validated Workflow for Structure Determination
The following section details a robust workflow combining experimental and computational methods. Each step is designed to ensure data integrity and provide a comprehensive understanding of the molecular structure.
Experimental Protocol: Growing and Preparing Diffraction-Quality Crystals
The success of any SC-XRD experiment hinges on the quality of the single crystal. A suitable crystal should be a single, well-formed entity, typically 0.1-0.3 mm in size, with no visible cracks or defects.
Step-by-Step Protocol for Crystal Growth (Slow Evaporation):
-
Purity is Paramount: Begin with the highest purity sample of the this compound derivative. Impurities can inhibit crystallization or become incorporated into the lattice, leading to poor diffraction quality.
-
Solvent Screening: Dissolve a small amount of the compound (2-5 mg) in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) in small, clean vials to find a system where the compound is sparingly soluble. The ideal solvent is one in which the compound dissolves upon gentle warming but becomes supersaturated upon cooling.
-
Setup for Slow Evaporation: Once a suitable solvent is identified, prepare a saturated or near-saturated solution in a clean vial. Cover the vial with a cap or parafilm pierced with one or two small holes using a needle. The size of the holes controls the evaporation rate—slower evaporation generally yields higher quality crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Selection and Mounting: Carefully examine the resulting crystals under a microscope. Select a well-formed crystal with sharp edges and clear faces. Using a micromanipulator, pick up the crystal with a cryo-loop and mount it on the goniometer head of the diffractometer. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to protect it from radiation damage and improve data quality.
Data Collection and Processing Workflow
The process of collecting and refining crystallographic data is a systematic procedure designed to yield a precise and reliable molecular structure.
}
Structure Solution, Refinement, and Validation
Solving the crystal structure involves moving from the diffraction pattern to a 3D atomic model.
-
Solving the Phase Problem: The diffraction data provides the intensities of the scattered X-rays, but not their phases. This "phase problem" is typically solved using computational algorithms like direct methods.
-
Model Building and Refinement: An initial structural model is generated and then refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1) and the weighted R-factor (wR2), which measure the agreement between the model and the data. A Goodness-of-Fit (GooF) value close to 1.0 indicates a good refinement.
Integrating Computational Chemistry
While SC-XRD provides the definitive solid-state structure, computational chemistry, particularly Density Functional Theory (DFT), offers invaluable complementary insights. It allows us to understand the intrinsic properties of the molecule, independent of the crystal environment.
}
Causality: By comparing the experimentally observed tautomer in the crystal with the calculated gas-phase stabilities, we can quantify the energetic contribution of intermolecular interactions, like hydrogen bonding, in stabilizing a specific form. This provides a deeper understanding of the forces driving crystal packing.
Part 3: Data Interpretation and Structural Insights
The Asymmetric Unit and Supramolecular Assembly
The final output of a crystal structure determination is the asymmetric unit—the smallest unique part of the crystal structure from which the entire three-dimensional lattice can be generated by applying crystallographic symmetry operations. Analyzing how these units pack together reveals the network of intermolecular interactions that holds the crystal together.
Deciphering the Intermolecular Interaction Landscape
For this compound derivatives, hydrogen bonds are the dominant structure-directing interactions. However, a full understanding requires cataloging all significant contacts, including π-π stacking, C-H···O, and potential halogen bonds.
Table 1: Typical Geometries of Intermolecular Interactions in Pyrimidine Derivatives
| Interaction Type | Donor-Acceptor Atoms | Distance (D···A) Range (Å) | Angle (D-H···A) Range (°) |
| Strong H-Bond | O-H···N, N-H···N, N-H···O | 2.6 - 3.0 | 150 - 180 |
| Weak H-Bond | C-H···O, C-H···N | 3.0 - 3.6 | 120 - 170 |
| π-π Stacking | Ring Centroid···Ring Centroid | 3.3 - 3.8 | N/A |
| Halogen Bond | C-X···O, C-X···N (X=Cl, Br, I) | 2.9 - 3.5 | 160 - 180 |
Note: The values presented are typical and can vary based on the specific chemical environment.
}
Leveraging the Cambridge Structural Database (CSD)
No crystal structure should be analyzed in isolation. The Cambridge Structural Database (CSD) is a repository containing over a million experimentally determined small-molecule crystal structures. It is an essential tool for:
-
Identifying Precedent: Searching for related structures to understand common packing motifs and tautomeric preferences.
-
Geometric Analysis: Comparing bond lengths, angles, and intermolecular contacts to established norms.
-
Knowledge-Based Design: Using data-driven insights to predict and design new crystal structures with desired properties.
Part 4: Applications in Drug Development
Driving Structure-Activity Relationship (SAR) Studies
A co-crystal structure of a this compound derivative bound to its protein target is the holy grail for drug design. It reveals the precise binding mode, identifying the key hydrogen bonds and hydrophobic interactions responsible for affinity. This information allows medicinal chemists to rationally design modifications to the scaffold to enhance potency and selectivity, accelerating the lead optimization cycle.
Ensuring Solid-Form Integrity
As discussed, controlling polymorphism is non-negotiable in pharmaceutical development. A comprehensive solid-form screen, using techniques like slurry crystallization and solvent screening, aims to discover all accessible crystalline forms of an Active Pharmaceutical Ingredient (API). Crystal structure analysis by SC-XRD is then used to definitively characterize each of these forms, ensuring that the most stable and bioavailable polymorph is selected for development.
Conclusion: A Multidimensional Approach
The crystal structure analysis of this compound derivatives is a multidimensional discipline that marries precise experimental technique with insightful computational validation. By following a robust workflow—from growing high-quality crystals to leveraging global databases—researchers can extract a wealth of information from the solid state. This detailed structural knowledge is not merely academic; it is the foundation upon which safer, more effective drugs are built and novel materials are engineered. The continued integration of experimental data with advancing computational methods, including machine learning for crystal structure prediction, promises an even more profound understanding of these remarkable molecules in the future.
The Ascendancy of the 4-Hydroxypyrimidine Scaffold: A Pillar in Modern Drug Discovery
An In-depth Technical Guide
Introduction: The Unseen Architect in Therapeutics
In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These "privileged scaffolds" serve as versatile templates for designing drugs against a multitude of biological targets.[1][2] The pyrimidine nucleus is one such preeminent scaffold, owing to its fundamental role as a building block of DNA and RNA.[3][4][5] Within this class, the 4-hydroxypyrimidine moiety, existing in a critical tautomeric equilibrium with its pyrimidin-4-one form, represents a particularly fruitful scaffold. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility has cemented its status as an indispensable tool for drug development professionals.[3]
This technical guide offers a comprehensive exploration of the biological significance of the this compound scaffold. We will dissect its physicochemical properties, survey its broad spectrum of pharmacological activities, and provide detailed, field-proven experimental protocols for its evaluation. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own therapeutic programs.
Core Physicochemical Properties: The Basis of Biological Versatility
The efficacy of the this compound scaffold is not accidental; it is a direct result of its inherent chemical and structural properties. The scaffold's ability to engage in specific, high-affinity interactions with biological macromolecules is governed by its electronic nature and hydrogen bonding potential.
Tautomeric Equilibrium: The scaffold primarily exists as two tautomers: the aromatic this compound and the non-aromatic pyrimidin-4(1H)-one. This equilibrium is crucial, as it allows the molecule to adapt its electronic and hydrogen-bonding character to fit the specific microenvironment of a protein's active site. The pyrimidinone form, in particular, presents a lactam group that is an excellent hydrogen bond donor (N-H) and acceptor (C=O), enabling strong and directional interactions, such as those with the hinge region of protein kinases.
Caption: Tautomerism of the this compound scaffold.
Hydrogen Bonding Capacity: The arrangement of nitrogen atoms and the hydroxyl/carbonyl group provides a rich array of hydrogen bond donors and acceptors. This allows the scaffold to form multiple, stabilizing interactions with protein active sites, contributing to high binding affinity and specificity. This feature is a cornerstone of its role in designing enzyme inhibitors.[6]
A Spectrum of Biological Activity: Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of pharmacological activities, validating its status as a privileged structure.[3][7]
Anticancer Activity
The scaffold is a prominent feature in numerous anticancer agents, primarily through the inhibition of protein kinases, which are often dysregulated in cancer.[3][4]
-
Kinase Inhibition: Many this compound derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases. The scaffold's lactam moiety often forms critical hydrogen bonds with the "hinge" region of the kinase, a conserved structural element that anchors the inhibitor.
-
Antiproliferative Effects: Compounds incorporating this scaffold have shown potent antiproliferative activity against a range of human tumor cell lines.[8][9] For example, a series of pyrimidine derivatives containing a 4-hydroxypiperidine group demonstrated moderate to excellent anti-proliferative activity, with one compound showing an IC50 value of 3.89 ± 0.57 µM against the H1975 lung cancer cell line.[8] These compounds can induce cell cycle arrest and apoptosis, highlighting their therapeutic potential.[8][10]
Caption: Generalized binding mode of a this compound kinase inhibitor.
Antiviral Activity
The this compound core is present in several compounds with significant antiviral properties.
-
Herpesviruses: Certain 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, which feature the core scaffold, have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[11]
-
Orthopoxviruses: Pyrimidine analogs have long been recognized for their activity against orthopoxviruses.[12] Modifications to the core structure continue to yield compounds with improved antiviral profiles.
-
Influenza Virus: Dihydrofuropyridinones, which can be considered derivatives, have been identified as inhibitors of the influenza virus neuraminidase, showcasing the scaffold's versatility in targeting different viral proteins.[13]
Enzyme Inhibition
Beyond kinases, the scaffold is effective at inhibiting a variety of other enzymes.
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): The this compound scaffold is a promising template for inhibitors of PHDs, which are key enzymes in the cellular response to hypoxia.[14] These inhibitors are being developed for the treatment of anemia associated with chronic kidney disease.[14]
-
Glutathione Reductase (GR): Derivatives have been shown to inhibit GR, an enzyme crucial for maintaining cellular redox balance.[15] GR inhibitors are explored as potential treatments for cancer and malaria.[15]
-
Cyclooxygenase (COX): Some pyrimidine derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammation, highlighting their potential as anti-inflammatory agents.[16]
Quantitative Data on Biological Activity
To provide a clearer perspective on the potency of this scaffold, the following table summarizes the activity of representative derivatives against various biological targets.
| Compound Class | Target/Cell Line | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |
| Pyrimidine-hydroxypiperidine | H1975 (Lung Cancer) | Antiproliferative | 3.89 ± 0.57 µM | [8] |
| 4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidine | L1210 (Leukemia) | Antiproliferative | 0.7 µM | [11] |
| 4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidine | L1210 (Leukemia) | Antiproliferative | 2.8 µM | [11] |
| Sambutoxin (4-hydroxy-2-pyridone) | Various Cancer Cells | Antiproliferative | Varies | [10] |
| Dihydrofuropyridinone (15a) | Influenza A/H1N1 | Antiviral | 17.4 - 21.1 µM | [13] |
| Pyrimidine Derivative (L1) | COX-2 | Anti-inflammatory | High Selectivity | [16] |
Synthetic Methodologies: Accessing the Core Scaffold
The widespread utility of the this compound scaffold is supported by well-established and versatile synthetic routes. A common and industrially scalable method involves the reaction between a β-ketoester and an amidine.[17] While effective, the cost of the amidine can be a drawback.[17] An alternative approach uses the reaction of a β-ketoester with thiourea, followed by desulfurization with Raney nickel.[17] However, the use of Raney nickel presents challenges for industrial-scale synthesis due to its cost and handling difficulties.[17] The development of more efficient, cost-effective, and environmentally friendly synthetic methods remains an active area of research.[18]
Experimental Protocols: A Guide to In Vitro Evaluation
A critical component of drug discovery is the robust and reproducible evaluation of a compound's biological activity. The following protocol for an MTT antiproliferation assay is a standard, self-validating method for assessing the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.
Protocol: MTT Assay for Antiproliferative Activity
1. Objective: To determine the concentration of a this compound-based test compound that inhibits the proliferation of a chosen cancer cell line by 50% (IC₅₀).
2. Materials:
-
Human cancer cell line (e.g., H1975, MCF-7, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
3. Step-by-Step Methodology:
-
Step 1: Cell Seeding
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter empty and fill with sterile PBS to reduce evaporation (blank wells).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. A typical final concentration range might be 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Prepare a vehicle control (medium with 0.5% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle control) to the wells in triplicate.
-
Incubate the plate for 48-72 hours.
-
-
Step 3: MTT Addition and Incubation
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Step 4: Formazan Solubilization and Measurement
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Step 5: Data Analysis
-
Average the absorbance readings for each triplicate.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Abs_test / Abs_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
-
Caption: Experimental workflow for the MTT antiproliferation assay.
Future Perspectives and Conclusion
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent biological relevance and chemical tractability have made it a highly successful starting point for the development of a wide range of therapeutic agents.[19][20] Future research will undoubtedly focus on expanding the chemical space around this core, employing novel synthetic methodologies to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. As our understanding of disease biology deepens, the strategic deployment of proven scaffolds like this compound will remain a critical and efficient approach to discovering the next generation of life-saving medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship and Crystallographic Studies on this compound HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP0326389B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 4-Hydroxypyrimidine Derivatives for Kinase Inhibition
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Within this class, the 4-hydroxypyrimidine moiety has emerged as a "privileged scaffold," a molecular framework that is frequently found in potent, selective, and orally bioavailable drugs.[1] Its significance is particularly pronounced in the field of oncology, where pyrimidine derivatives have been successfully developed as inhibitors of protein kinases.[1][2]
Protein kinases are critical enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] this compound derivatives often act as ATP-competitive inhibitors, mimicking the adenine ring of ATP to bind within the kinase's active site, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[4]
This guide provides a comprehensive overview of the synthesis of this compound derivatives, detailing a robust synthetic protocol and the subsequent methodologies for evaluating their efficacy as kinase inhibitors.
Part 1: Synthetic Strategies for the this compound Core
The construction of the this compound ring is typically achieved through cyclocondensation reactions. The choice of starting materials is critical and dictates the substitution pattern on the final heterocyclic core. A prevalent and versatile method involves the reaction of a β-ketoester with an amidine-containing compound, such as guanidine or urea.[5] This approach is favored due to the wide commercial availability of diverse β-ketoesters, allowing for systematic exploration of structure-activity relationships (SAR).
Another established route employs the condensation of a β-ketoester with thiourea, followed by desulfurization using reagents like Raney nickel.[5][6] While often high-yielding, this method has industrial limitations due to the cost and handling difficulties associated with Raney nickel and the inability to easily introduce substituents at the 2-position.[5]
The chosen strategy for this guide focuses on the direct condensation of a β-ketoester with guanidine, which provides a straightforward entry to 2-amino-4-hydroxypyrimidine derivatives—a key intermediate for building a library of potential kinase inhibitors.
Figure 1: General workflow for the synthesis and derivatization of this compound scaffolds.
Part 2: Experimental Protocols - Synthesis
This section provides a detailed, two-step protocol for the synthesis of a functionalized 2-amino-4-hydroxypyrimidine derivative, a common core for potent kinase inhibitors such as those targeting Aurora kinases.[7]
Protocol 1: Synthesis of 2-Amino-6-methylpyrimidin-4(1H)-one
This protocol describes the foundational cyclocondensation reaction to form the core heterocyclic ring. The reaction of ethyl acetoacetate with guanidine is a classic and reliable method.
Materials & Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) solution (21% in ethanol, 2.5 eq)
-
Absolute Ethanol
-
Deionized Water
-
Hydrochloric acid (HCl), 2M
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol.
-
Base Addition: Carefully add the sodium ethoxide solution to the ethanol at room temperature.
-
Reagent Addition: Add guanidine hydrochloride to the solution and stir for 15 minutes until it fully dissolves. Subsequently, add ethyl acetoacetate dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Cool the concentrated mixture in an ice bath and slowly neutralize with 2M HCl to pH ~7. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, followed by a small amount of cold ethanol.
-
Drying & Characterization: Dry the product under vacuum at 50°C. The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride in situ to the free guanidine base and to catalyze the condensation reaction.
-
Reflux: Heating is necessary to provide the activation energy for the cyclization and subsequent dehydration steps.
-
Neutralization: Acidification protonates the pyrimidinolate salt, causing the less soluble neutral this compound product to precipitate from the solution, facilitating its isolation.
Part 3: Application in Kinase Inhibition
Once synthesized, the this compound derivatives must be evaluated for their biological activity. The primary method is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀), which measures the compound's potency against a specific kinase.
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and robustness.[3] They quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[3]
Figure 2: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure to determine the IC₅₀ value of a synthesized this compound derivative.
Materials & Reagents:
-
Kinase of interest (e.g., Aurora A) and its specific substrate peptide.
-
Synthesized this compound derivative (test compound).
-
Staurosporine (positive control inhibitor).[3]
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[3]
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[3]
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound, DMSO-only control (no inhibition), and a "no kinase" control (background).
-
Kinase Addition: Add 2.5 µL of the kinase enzyme solution to each well (except the "no kinase" control). Incubate for 10 minutes at room temperature to allow the inhibitor to bind.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[3]
-
ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature to generate a stable luminescent signal.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Part 4: Data Presentation and Structure-Activity Relationship (SAR)
The ultimate goal of synthesizing a library of derivatives is to understand the relationship between chemical structure and biological activity. This SAR data guides the design of more potent and selective inhibitors.
Table 1: Example SAR Data for this compound Derivatives Against Aurora A Kinase
| Compound ID | R¹ Group (at C6) | R² Group (at N²) | Aurora A IC₅₀ (nM) |
| 1a | -CH₃ | -H | 8,500 |
| 1b | -Phenyl | -H | 1,200 |
| 1c | -Phenyl | -(CH₂)₂-N(CH₃)₂ | 450 |
| 1d | -(4-Cl-Phenyl) | -(CH₂)₂-N(CH₃)₂ | 98 |
| 1e | -(3-F-Phenyl) | -(CH₂)₂-N(CH₃)₂ | 150 |
Interpretation of SAR Data:
-
C6 Position: Replacing the small methyl group (Compound 1a ) with an aromatic phenyl group (Compound 1b ) significantly improves potency. This suggests a hydrophobic pocket in the kinase active site that can be occupied by the aryl substituent.[8]
-
N2 Position: The introduction of a basic aminoalkyl side chain (Compound 1c ) further enhances activity, likely by forming additional hydrogen bonds or salt bridges with residues near the ATP-binding site.
-
Aryl Substitution: Halogen substitution on the C6-phenyl ring (Compounds 1d and 1e ) further boosts potency. The chloro-substituent at the para-position (1d ) is optimal in this series, indicating a specific electronic and steric requirement for maximal binding affinity.[7]
Part 5: Mechanism of Action - Kinase Signaling Pathway
To understand the cellular impact of these inhibitors, it is crucial to visualize their place within a signaling cascade. For instance, Aurora A kinase is a key regulator of mitosis. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Simplified signaling pathway showing the point of intervention for an Aurora A kinase inhibitor.
Conclusion
The this compound scaffold is a highly versatile and effective starting point for the development of potent kinase inhibitors. Through systematic synthetic elaboration guided by robust biological evaluation, novel therapeutic candidates can be rapidly identified and optimized. The protocols and methodologies outlined in this guide provide a solid framework for researchers engaged in the synthesis and characterization of these promising compounds, from initial chemical reaction to final biological validation.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EP0326389B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: 4-Hydroxypyrimidine as a Versatile Scaffold in Modern Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Chemistry of 4-Hydroxypyrimidine
This compound, a cornerstone of heterocyclic chemistry, is a privileged scaffold found in a multitude of bioactive molecules, including several approved anticancer drugs.[1][2] Its significance stems not only from its presence in the essential nucleic acid bases uracil and thymine but also from its versatile reactivity, which allows for precise, multi-vector derivatization.[3][4] Understanding its fundamental chemical properties is paramount for leveraging its full synthetic potential.
A critical feature of this compound is its existence in a tautomeric equilibrium between the aromatic hydroxy form (this compound) and the non-aromatic oxo form (4(1H)-pyrimidinone or 4(3H)-pyrimidinone).[5][6] In the gas phase, the hydroxy tautomer is significant, but in solution, the equilibrium strongly favors the more stable keto (oxo) forms.[3][7][8] This tautomerism governs its reactivity, particularly in alkylation reactions, where it can act as an ambident nucleophile, leading to either N- or O-substituted products. This guide provides a comprehensive overview of the key synthetic transformations of this compound, offering field-proven insights and detailed protocols for its strategic application in complex molecule synthesis.
Caption: Tautomeric forms of this compound in equilibrium.
Foundational Synthetic Strategies
The true power of this compound as a building block is unlocked through a series of foundational transformations. These initial steps convert the simple scaffold into highly versatile intermediates, primed for diversification through modern cross-coupling chemistry.
Strategic Halogenation: Activating the C4 Position
To exploit the full potential of palladium-catalyzed cross-coupling, the hydroxyl group at the C4 position must first be converted into a more suitable leaving group, typically a halide. The most common and industrially scalable method is the conversion to 4-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] This transformation is critical, as the resulting electron-deficient 4-chloropyrimidine is an excellent substrate for a wide array of nucleophilic aromatic substitution and cross-coupling reactions.[11][12]
The N- vs. O-Alkylation Dichotomy
The ambident nucleophilicity of the this compound scaffold presents a classic synthetic challenge: controlling the regioselectivity of alkylation. The outcome of the reaction—whether it yields the N-alkylated or O-alkylated product—is heavily influenced by the choice of base, solvent, and the nature of the alkylating agent.[13][14]
-
O-Alkylation: Generally favored under conditions that promote the dissociation of the pyrimidinone salt, exposing the more electronegative oxygen atom. This is often achieved using strong bases that create a more "free" anion (e.g., Cs₂CO₃) in polar aprotic solvents like DMF.[15]
-
N-Alkylation: Favored under conditions where ion-pairing is more significant. Weaker bases (e.g., K₂CO₃) or the use of phase-transfer catalysts can direct alkylation to the nitrogen atom.[16][17] The choice of alkyl halide also plays a role; hard electrophiles tend to react at the hard oxygen center, while softer electrophiles may favor the softer nitrogen center.
| Parameter | Conditions Favoring O-Alkylation | Conditions Favoring N-Alkylation | Rationale |
| Base | Strong, soft bases (e.g., Cs₂CO₃) | Weaker, hard bases (e.g., K₂CO₃, NaH) | Cesium's large ionic radius promotes a "naked" anion, favoring reaction at the more electronegative oxygen. Harder cations ion-pair more tightly, directing attack from nitrogen. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or coordinating (e.g., THF, MeCN) | Polar aprotic solvents solvate the cation, freeing the anion for O-attack. Less polar solvents encourage ion pairing, favoring N-attack.[13] |
| Catalyst | None typically required | Phase-transfer catalysts (e.g., Bu₄NI) | Catalysts like Bu₄NI can facilitate N-alkylation by forming a more reactive alkyl iodide in situ and promoting reaction in a less polar medium.[16] |
Advanced Diversification via Cross-Coupling Reactions
With activated intermediates like 4-chloropyrimidine in hand, the door opens to a vast landscape of molecular complexity through palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern drug discovery for their reliability, functional group tolerance, and predictable outcomes.
Caption: General workflow for the diversification of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most powerful method for installing aryl or heteroaryl groups onto the pyrimidine core.[18][19] It involves the reaction of a 4-halopyrimidine with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base. The electron-deficient nature of the pyrimidine ring makes 4-chloropyrimidines particularly reactive substrates for this transformation.[11][12]
Key Parameters for Success:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst for this purpose.[20] Other catalysts, such as those based on bulky phosphine ligands, can also be highly effective.
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃) or a phosphate base (K₃PO₄) is typically required to activate the boronic acid and facilitate the transmetalation step.[20]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the direct attachment of terminal alkynes to the C4 position, creating 4-alkynylpyrimidine derivatives.[21][22] These products are themselves valuable intermediates, as the alkyne moiety can be further manipulated into a variety of other functional groups. The reaction is co-catalyzed by palladium and copper salts.[23]
Key Parameters for Success:
-
Catalysts: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is used. Copper-free versions have been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[21]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are standard to prevent catalyst deactivation and unwanted side reactions.
Application Case Study: Synthesis of Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors, a major class of anticancer drugs.[1][24] Many of these inhibitors feature a substituted aminopyrimidine core, which forms key hydrogen bonds in the ATP-binding pocket of the target kinase.[2] The synthetic strategies outlined above are directly applicable to the construction of these complex molecules. For instance, in the synthesis of certain Aurora Kinase inhibitors, a dichloropyrimidine scaffold is often employed.[9][10] One chlorine is displaced via an SₙAr reaction with an amine, and the second is then subjected to a Suzuki or Sonogashira coupling to introduce further diversity, demonstrating the modular power of this building block approach.[10]
Detailed Experimental Protocols
The following protocols are generalized and should be adapted and optimized for specific substrates. All reactions involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Synthesis of 4-Chloropyrimidine
This protocol details the conversion of this compound to its activated chloro-derivative.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at 0 °C.
-
Heating: Slowly warm the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., NaHCO₃ or K₂CO₃) until pH ~7-8. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a rapid and efficient method for the C-C bond formation at the C4 position.[11]
-
Reagent Setup: To a microwave-safe reaction vial, add the 4-chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a standard method for introducing an alkynyl group.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-chloropyrimidine derivative (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.5 eq) followed by an amine base (e.g., triethylamine, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is far more than a simple heterocycle; it is a strategically vital building block whose true potential is realized through a deep understanding of its tautomeric nature and reactivity. By mastering foundational transformations such as halogenation and regioselective alkylation, researchers can unlock access to versatile intermediates. These intermediates, when channeled into powerful cross-coupling methodologies like the Suzuki and Sonogashira reactions, provide a robust and modular platform for the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. This compound | 51953-17-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism in this compound, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Hydroxypyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 4-Hydroxypyrimidine Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an ideal starting point for the design of molecules that can interact with various biological targets. This guide provides an in-depth exploration of the applications of this compound derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the mechanism of action, structure-activity relationships, and provide detailed protocols for the synthesis and biological evaluation of these promising compounds.
Application Notes: Pyrido[2,3-d]pyrimidines as Potent EGFR Kinase Inhibitors
A prominent class of this compound derivatives that has garnered significant attention in drug discovery is the pyrido[2,3-d]pyrimidines. These fused heterocyclic systems have proven to be highly effective inhibitors of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Pyrido[2,3-d]pyrimidine-based inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR. By occupying the ATP-binding site, these inhibitors block the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] This ultimately leads to a reduction in tumor cell proliferation and survival.
Caption: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-d]pyrimidines.
Quantitative Data: Inhibitory Potency of Pyrido[2,3-d]pyrimidine Derivatives
The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%.
| Compound ID | R1 | R2 | EGFR IC50 (nM) | Reference |
| PD-089828 | -NH-C(O)NH-tBu | 2,6-dichlorophenyl | 450 | [3] |
| 6c | -NH(CH2)4N(Et)2 | 2,6-dichlorophenyl | - | [3] |
| 4e | -NH-C(O)NH-tBu | 3,5-dimethoxyphenyl | >50,000 | [3] |
| 30 | - | - | 0.95 | [4] |
| 31 | - | - | 0.97 | [4] |
| 32 | - | - | 1.5 | [4] |
| 46 | - | - | 3.76 | [4] |
| 53 | - | - | 3.3 | [4] |
| 70 | - | - | 5.7 | [4] |
Note: The data presented in this table is a selection from the cited literature for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
Caption: Key Positions for Substitution on the Pyrido[2,3-d]pyrimidine Scaffold.
Key SAR findings for pyrido[2,3-d]pyrimidine-based EGFR inhibitors include:
-
Position C2: Small hydrogen bond donors, such as an amino group, are often crucial for interaction with the hinge region of the kinase domain. The introduction of side chains at this position, such as a [4-(diethylamino)butyl]amino group, can enhance potency and bioavailability.[3]
-
Position C6: Substitution with a substituted phenyl ring is critical for potent inhibitory activity. The nature of the substituents on this phenyl ring significantly influences selectivity. For instance, a 2,6-dichlorophenyl group leads to broad-spectrum kinase inhibition, while a 3,5-dimethoxyphenyl group confers high selectivity for FGFR.[3]
-
Position N7: Modifications at this position can be used to modulate the physicochemical properties of the compound, such as solubility and cell permeability.
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of 2-amino-6-aryl-pyrido[2,3-d]pyrimidin-7-ones, a key intermediate for many EGFR inhibitors.
Caption: General Synthetic Workflow for Pyrido[2,3-d]pyrimidin-7-ones.
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Substituted aryl aldehyde (e.g., 2,6-dichlorobenzaldehyde)
-
Ethanol
-
Piperidine
-
Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2,4-diamino-6-hydroxypyrimidine (1 equivalent) and the substituted aryl aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After completion of the condensation, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to induce cyclization.
-
Stir the mixture at room temperature for 1-2 hours.
-
Isolation and Purification: Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the desired 2-amino-6-aryl-pyrido[2,3-d]pyrimidin-7-one.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen® Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of compounds against EGFR.[5]
Materials:
-
Recombinant human EGFR (active kinase domain)
-
LanthaScreen® Eu-anti-phosphotyrosine antibody
-
GFP-tagged substrate peptide
-
ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[6]
-
Test compounds dissolved in DMSO
-
384-well microtiter plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a solution of the EGFR enzyme in kinase buffer.
-
Prepare a solution of the GFP-substrate and ATP in kinase buffer.
-
Add the enzyme solution to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a solution of the Eu-anti-phosphotyrosine antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
Add the antibody solution to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8]
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 4-Hydroxypyrimidine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of 4-Hydroxypyrimidine in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds.[1] By screening small, low-complexity molecules (fragments) at high concentrations, FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[2] The this compound scaffold has emerged as a particularly valuable fragment due to its unique combination of properties. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid bicyclic structure and synthetic tractability, makes it an ideal starting point for building potent and selective inhibitors.[3]
This guide provides a comprehensive overview of the application of this compound in FBDD, from initial library design and screening to hit validation and lead optimization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Part 1: The this compound Fragment Library: Design and Quality Control
The success of any FBDD campaign hinges on the quality of the fragment library.[4] A well-designed this compound library should be diverse, soluble, and readily amenable to synthetic elaboration.
Key Considerations for Library Design:
-
Scaffold Decoration: The core this compound scaffold should be decorated with a variety of small, functional groups at accessible positions to explore different interactions with the target protein.
-
Physicochemical Properties: Fragments should adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure good solubility and ligand efficiency.[5]
-
Synthetic Tractability: The library should be designed with synthetic feasibility in mind, allowing for rapid and efficient generation of analogs for follow-up studies ("SAR by catalog").
Quality Control Protocol for a this compound Fragment Library:
A rigorous quality control process is essential to ensure the integrity and purity of the fragment library.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | LC-MS, ¹H NMR | >95% | Ensures that observed activity is due to the intended fragment. |
| Identity | HRMS, ¹H NMR | Consistent with structure | Confirms the correct chemical entity. |
| Solubility | Nephelometry or visual inspection in buffer | >200 µM in screening buffer | Crucial for biophysical assays that require high fragment concentrations. |
| Aggregation | Dynamic Light Scattering (DLS) | No evidence of aggregation | Prevents false positives due to non-specific binding of aggregates. |
Part 2: Primary Screening of this compound Fragments
Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for primary screening.[1] The choice of screening method will depend on the nature of the target protein and available instrumentation.
Workflow for Primary Fragment Screening
Caption: A generalized workflow for fragment screening and hit validation.
Protocol 1: NMR-Based Screening of this compound Fragments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening, providing information on binding and, in some cases, the binding site.[6] Protein-observed methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly robust.[7]
Materials:
-
¹⁵N-labeled target protein (50-100 µM in a suitable NMR buffer, e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 5% D₂O).
-
This compound fragment library (stock solutions in d₆-DMSO).
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
Procedure:
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Fragment Addition: Add a single this compound fragment or a cocktail of non-overlapping fragments to the protein sample to a final concentration of 200-500 µM.
-
HSQC Spectrum Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.
-
Data Analysis: Overlay the spectra from the protein-fragment mixtures with the reference spectrum. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate a binding event.
-
Hit Deconvolution (for cocktails): If a cocktail shows activity, screen each individual fragment from that cocktail to identify the active component.
Protocol 2: Surface Plasmon Resonance (SPR)-Based Screening
SPR is a highly sensitive, label-free technique for detecting binding events in real-time.[8] It is well-suited for fragment screening and can provide data on binding affinity and kinetics.[9]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5).
-
Target protein.
-
This compound fragment library.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry.
-
Fragment Screening: Inject the this compound fragments over the sensor surface at a single high concentration (e.g., 100-200 µM).
-
Data Analysis: Monitor for changes in the resonance signal (Response Units, RU). A significant increase in RU upon fragment injection indicates binding.
-
Hit Confirmation: Re-test the initial hits in a dose-response format to confirm binding and obtain an estimate of the binding affinity (K_D).
Part 3: Hit Validation and Characterization
Initial hits from the primary screen must be rigorously validated to eliminate false positives and prioritize the most promising fragments for further development.[10]
Orthogonal Biophysical Methods for Hit Validation:
| Technique | Principle | Key Output |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (T_m) upon ligand binding. | ΔT_m, indicates ligand-induced stabilization or destabilization. |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-fragment complex. | Atomic details of the binding mode, crucial for structure-based design.[11] |
Protocol 3: X-ray Crystallography for Structural Characterization
Obtaining a high-resolution crystal structure of a this compound fragment bound to the target protein is a critical step in FBDD.[11] This provides invaluable information for the subsequent hit-to-lead optimization phase.
Materials:
-
Crystals of the target protein.
-
Solutions of the validated this compound hits.
-
Cryoprotectant solution.
-
X-ray diffraction equipment (in-house or synchrotron source).
Procedure:
-
Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of the this compound fragment (typically 1-10 mM) for a defined period (minutes to hours).[12]
-
Cryo-protection: Briefly transfer the soaked crystal to a cryoprotectant solution to prevent ice formation during freezing.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Analysis: Analyze the electron density map to confirm the binding of the fragment and elucidate its specific interactions with the protein.
Part 4: Hit-to-Lead Optimization: From Fragment to Drug Candidate
Once a this compound hit has been validated and its binding mode determined, the hit-to-lead optimization process begins.[13] The goal is to elaborate the fragment into a more potent and drug-like molecule while maintaining good ligand efficiency.
Strategies for Hit-to-Lead Optimization
Caption: Common strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: This involves the iterative addition of chemical functionality to the this compound core to engage with nearby pockets on the protein surface. This is a common and effective strategy, as demonstrated in the development of MAP4K4 inhibitors based on a pyridopyrimidine scaffold.[2]
-
Fragment Linking: If two different fragments (one of which could be a this compound derivative) are found to bind in adjacent sites, they can be chemically linked together to create a single, more potent molecule.[14][15]
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key features can be combined into a novel, single molecule that retains the important interactions of both original fragments.
Case Study Highlight: this compound-based HIF Prolyl Hydroxylase Inhibitors
Recent work on inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases has showcased the potential of the this compound scaffold.[3] Structure-activity relationship (SAR) and crystallographic studies revealed how modifications to the this compound core can significantly impact potency and selectivity, providing a clear roadmap for the optimization of this class of inhibitors.[3]
Conclusion
The this compound scaffold represents a versatile and highly valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and rich chemical functionality provide a solid foundation for the development of potent and selective drug candidates. By employing a systematic approach of library design, sensitive biophysical screening, rigorous hit validation, and structure-guided optimization, researchers can effectively harness the potential of this compound to accelerate their drug discovery efforts.
References
- 1. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship and Crystallographic Studies on this compound HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment library design, synthesis and expansion: nurturing a synthesis and training platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linkers in fragment-based drug design: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 4-Hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Alkylated 4-hydroxypyrimidines are a cornerstone of many therapeutic agents and biologically active molecules. The strategic introduction of alkyl groups onto the pyrimidine core can significantly modulate their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide to the N-alkylation of 4-hydroxypyrimidine, detailing various synthetic protocols, the underlying chemical principles, and practical considerations for achieving desired regioselectivity. We will explore classical alkylation strategies, modern catalytic methods, and advanced techniques like the Mitsunobu reaction, offering researchers the tools to navigate the complexities of pyrimidine modification.
Introduction: The Significance of N-Alkylated Pyrimidines
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of nucleobases like uracil and thymine.[1] The N-alkylation of this compound, which exists in tautomeric equilibrium with pyrimidin-4(1H)-one, is a critical transformation for the synthesis of a diverse array of bioactive compounds. These modifications are instrumental in the development of antiviral, anticancer, and antibacterial agents.[1][2] The regioselectivity of alkylation—whether it occurs at the N1, N3, or exocyclic oxygen atom—is a crucial aspect that dictates the biological activity of the resulting molecule. This guide will delve into the methodologies designed to control this regioselectivity.
Foundational Principles: Understanding Regioselectivity
The this compound scaffold presents multiple nucleophilic sites, primarily the N1 and N3 atoms of the pyrimidine ring and the exocyclic oxygen. The outcome of an alkylation reaction is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen.
-
Electronic Effects: The electron density at each nitrogen atom, influenced by substituents on the ring, plays a pivotal role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction's regioselectivity. For instance, different bases can lead to the formation of different anionic species with varying reactivity at each nucleophilic site.[3]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are also critical determinants of the reaction outcome.
Synthetic Protocols for N-Alkylation
Direct Alkylation under Basic Conditions
Direct alkylation using an alkyl halide in the presence of a base is one of the most common methods for N-alkylation. The choice of base is critical for regiocontrol.
Mechanism: The base deprotonates one of the nitrogen atoms, generating a nucleophilic pyrimidinate anion, which then attacks the alkyl halide in an SN2 reaction.
Protocol 1: General Procedure for Direct N-Alkylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Addition of Base: Add a base (1.1-1.5 equivalents). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[4]
-
Addition of Alkylating Agent: Add the alkylating agent (1-1.2 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF and acetonitrile are often chosen to dissolve the pyrimidine and the base while facilitating the SN2 reaction.[5]
-
Base: Stronger bases like NaH tend to favor N1-alkylation, while weaker bases like K₂CO₃ can sometimes lead to mixtures of N1 and N3 isomers. Cs₂CO₃ is often effective in promoting N-alkylation at room temperature.[4]
Table 1: Influence of Base on Regioselectivity
| Base | Typical Solvent | Predominant Isomer | Reference |
| NaH | DMF | N1 | [5] |
| K₂CO₃ | Acetonitrile | Mixture (N1/N3) | [6] |
| Cs₂CO₃ | Acetonitrile | N1, N3 | [4] |
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a mild and efficient alternative for N-alkylation, particularly for achieving selective N1-alkylation.[7] This method is advantageous as it often requires milder conditions and can be performed without strictly anhydrous solvents.
Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrimidinate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, enabling the reaction to proceed.
Protocol 2: N1-Alkylation using Phase-Transfer Catalysis
-
Mixture Preparation: In a round-bottom flask, combine this compound (1 equivalent), the alkylating agent (1.2 equivalents), a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equivalents), and a base such as 50% aqueous NaOH.[7]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often performed solvent-free.[7]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, add water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualization 1: Workflow for PTC N-Alkylation
Caption: Phase-transfer catalysis workflow for N1-alkylation.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of pyrimidines with alcohols under mild, neutral conditions.[8][9] This reaction is particularly useful for synthesizing nucleoside analogs.[8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center.
Mechanism: The reaction proceeds through the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10] This forms an alkoxyphosphonium salt, which is then attacked by the nucleophilic pyrimidine.
Protocol 3: N-Alkylation via the Mitsunobu Reaction
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent like THF or dioxane.[11]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.
Visualization 2: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Catalytic N-Alkylation Methods
Recent advances have led to the development of catalytic methods for N-alkylation, which offer advantages in terms of efficiency, selectivity, and sustainability.
Heterogeneous Catalysis: One reported method utilizes ammonium sulfate coated on hydrothermal carbon (AS@HTC) as a reusable heterogeneous catalyst.[5] This approach involves a two-step, one-pot procedure.
Protocol 4: Heterogeneous Catalytic N-Alkylation
-
Silylation: Heat a mixture of the pyrimidine (1 mmol), AS@HTC (50 mg), and hexamethyldisilazane (HMDS, 1.5 mL) under reflux for 2 hours. This step forms a silylated pyrimidine intermediate.[5]
-
Alkylation: After cooling, dissolve the resulting oil in anhydrous acetonitrile (2.5 mL) and add the alkylating agent (2 equivalents).[5]
-
Reaction: Stir the mixture at 80 °C for 12 hours.[5]
-
Work-up: Filter the reaction mixture to remove the catalyst and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography.
This method has been shown to be highly selective for N1-alkylation and avoids the formation of N1,N3-dialkylated or O-alkylated byproducts.[5]
Controlling Regioselectivity: N1 vs. N3 Alkylation
Achieving selective alkylation at either the N1 or N3 position is a common challenge. Several strategies can be employed:
-
Protecting Groups: A common strategy for achieving N3-alkylation is to first protect the more reactive N1 position. For example, a Boc group can be used to protect N1, allowing for selective alkylation at N3. The Boc group can then be removed under mild conditions.[12]
-
Substituent Effects: The presence of substituents on the pyrimidine ring can direct alkylation. For instance, substituents at the 6-position can influence the N-/O-alkylation selectivity.[13]
-
Reaction Conditions Tuning: As previously discussed, careful selection of the base, solvent, and temperature can favor one isomer over the other.
Conclusion
The N-alkylation of this compound is a versatile and essential transformation in synthetic and medicinal chemistry. A thorough understanding of the factors governing regioselectivity, coupled with a judicious choice of synthetic methodology, is paramount for the successful synthesis of target molecules. The protocols outlined in this guide, from classical base-mediated alkylations to modern catalytic approaches and the Mitsunobu reaction, provide a robust toolkit for researchers in drug discovery and development. By carefully considering the principles discussed, scientists can effectively navigate the synthesis of N-alkylated pyrimidines with desired structural and functional properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Hydroxypyrimidine Derivatives as Potential Agricultural Fungicides
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-hydroxypyrimidine derivatives as a promising class of agricultural fungicides. This document delves into their synthesis, mechanism of action, structure-activity relationships, and detailed protocols for efficacy testing. The information presented herein is intended to empower researchers to explore and develop novel fungicidal agents based on this versatile chemical scaffold.
Introduction: The Emerging Threat to Global Food Security and the Promise of Pyrimidine Chemistry
Plant pathogenic fungi represent a significant and persistent threat to global crop production, leading to substantial economic losses and jeopardizing food security. The continuous evolution of fungal strains resistant to existing fungicides necessitates the urgent discovery and development of novel antifungal agents with unique modes of action.[1] Pyrimidine derivatives have long been recognized for their diverse biological activities and have become a cornerstone in the development of various agrochemicals, including fungicides, herbicides, and insecticides.[2] The inherent chemical versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and physicochemical properties. This guide focuses specifically on this compound derivatives, a subclass that has shown significant potential as effective agricultural fungicides.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several established chemical routes. The choice of a particular synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis Strategies
Common methods for the synthesis of the this compound ring include:
-
Condensation of β-ketoesters with amidines: This is a classical and widely used method for constructing the pyrimidine ring.[3]
-
Reaction of β-ketoesters with urea or thiourea: This approach provides a straightforward route to 2-hydroxy or 2-mercapto-4-hydroxyprimidines, which can be further modified.[3][4]
-
Cyclization of 3-aminocrotonates with formamide: This method offers a versatile route to various substituted 4-hydroxypyrimidines.[3]
Detailed Synthesis Protocol: Preparation of 6-Ethyl-4-hydroxypyrimidine
This protocol details the synthesis of 6-ethyl-4-hydroxypyrimidine, a representative example of the this compound scaffold.
Materials:
-
n-Butanol
-
Sodium metal
-
Methyl 3-amino-2-pentenoate
-
Formamide
-
Hydrochloric acid (for purification, if necessary)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, add 133 ml of n-butanol.
-
Carefully add 11.5 g of sodium metal to the n-butanol to form sodium butoxide. The reaction is exothermic and should be performed with caution. Heat the mixture to 110°C.
-
Prepare a solution of 116.3 g of methyl 3-amino-2-pentenoate and 141.9 g of formamide in a separate flask.
-
Add the methyl 3-amino-2-pentenoate and formamide solution dropwise to the hot sodium butoxide solution over 1.5 hours. During the addition, distill off the solvent to maintain the internal temperature at 110°C.
-
After the addition is complete, continue heating the reaction mixture at 110°C for an additional 2 hours.
-
Add another 20.3 g of formamide to the reaction mixture and continue heating for a further 3 hours.
-
Cool the reaction mixture to room temperature.
-
Analyze the reaction mixture by HPLC to determine the yield of 6-ethyl-4-hydroxypyrimidine.[3]
-
The product can be purified by cooling crystallization and filtration. Further purification can be achieved by recrystallization or column chromatography if required.
dot
Caption: Workflow for the synthesis of 6-ethyl-4-hydroxypyrimidine.
Mechanism of Action: Targeting Fungal Respiration
Recent studies have identified 4-hydroxyphenylpyruvate dioxygenase (HPPD) as a promising target for novel fungicides.[1][4] HPPD is a key enzyme in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate to homogentisate.[5][6] Inhibition of this enzyme in fungi disrupts essential metabolic pathways, leading to a fungicidal effect.
The HPPD Inhibition Pathway
The inhibition of HPPD by this compound derivatives leads to a cascade of detrimental effects within the fungal cell:
-
Accumulation of Tyrosine: The blockage of HPPD leads to an accumulation of its substrate, 4-hydroxyphenylpyruvate, and consequently, an accumulation of tyrosine. High concentrations of tyrosine can be toxic to the cell.[5][7]
-
Depletion of Plastoquinone and Tocopherols: Homogentisate, the product of the HPPD-catalyzed reaction, is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[5][7] Plastoquinone is a vital component of the electron transport chain in photosynthesis and respiration. Tocopherols are important antioxidants that protect the cell from oxidative damage.
-
Inhibition of Carotenoid Biosynthesis: Plastoquinone is a necessary cofactor for the synthesis of carotenoids. Carotenoids are pigments that protect chlorophyll from photo-oxidative damage. The depletion of plastoquinone leads to a halt in carotenoid production, resulting in the characteristic "bleaching" effect observed in plants treated with HPPD-inhibiting herbicides.[5] While fungi do not photosynthesize, carotenoids play a role in protecting against oxidative stress.
-
Oxidative Stress and Cell Death: The combined effects of tyrosine accumulation, depletion of antioxidants, and disruption of the electron transport chain lead to a significant increase in reactive oxygen species (ROS) within the fungal cell. This overwhelming oxidative stress ultimately results in cell death.
dot
Caption: The signaling pathway of HPPD inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) Studies
The fungicidal activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective fungicides.
Key structural features that influence antifungal activity include:
-
Substituents at the C2 and C6 positions: Modifications at these positions can significantly impact the binding affinity of the molecule to the HPPD active site.
-
Substituents at the C5 position: Introduction of small, electron-withdrawing groups at this position can enhance activity. For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine has shown potent inhibitory effects.[8]
-
Overall lipophilicity of the molecule: The ability of the compound to penetrate the fungal cell wall and membrane is a critical factor.
Antifungal Efficacy Data
The following table summarizes the in vitro antifungal activity of representative pyrimidine derivatives against various phytopathogenic fungi. The EC50 value represents the concentration of the compound that inhibits 50% of fungal growth.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Reference |
| 4j | Rhizoctonia solani | 6.72 | Hymexazol | 6.11 | [9] |
| 4l | Rhizoctonia solani | 5.21 | Hymexazol | 6.11 | [9] |
| 6 | Botrytis cinerea | 3.31 | Control Drug | 3.39 | [10] |
| Venturicidin A | Botrytis cinerea | 1.08 | - | - | [11] |
Experimental Protocols for Efficacy Testing
The evaluation of the antifungal efficacy of this compound derivatives involves a series of in vitro and in vivo assays.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol describes a standard method for determining the in vitro antifungal activity of test compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of target phytopathogenic fungi
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing. Include a solvent control (PDA with solvent only) and a negative control (PDA only).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh, actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer or scalpel.
-
Place the mycelial plug in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
-
Determine the EC50 value by testing a range of concentrations and using appropriate statistical software.[12]
Caption: Workflow for conducting a greenhouse fungicide efficacy trial.
Field Trials
Field trials are the final and most critical step in evaluating the practical efficacy of a fungicide. These trials should be conducted in multiple locations and over several seasons to account for variations in environmental conditions and disease pressure.
Key Considerations for Field Trial Design:
-
Experimental Design: Use a randomized complete block design with a sufficient number of replicates (typically 3-4) to ensure statistical validity. [13]* Plot Size: Plots should be large enough to be representative of commercial field conditions and to minimize edge effects.
-
Treatments: Include the test product at various application rates, an untreated control, and a commercial standard.
-
Application: Use commercial-scale application equipment to simulate real-world practices.
-
Data Collection: Collect data on disease incidence and severity, crop yield, and any potential phytotoxicity.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects. [14][15]
Conclusion
This compound derivatives represent a highly promising class of agricultural fungicides with a novel mode of action targeting the HPPD enzyme. Their synthetic accessibility and the potential for extensive structural modification offer a rich platform for the discovery of new and effective crop protection agents. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers dedicated to addressing the ongoing challenges in agricultural disease management.
References
- 1. Discovery and Development of 4-Hydroxyphenylpyruvate Dioxygenase as a Novel Crop Fungicide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mycorrhizae.com [mycorrhizae.com]
- 3. EP0326389B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound - Google Patents [patents.google.com]
- 5. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal activity mechanisms of venturicidin A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]
- 14. Crop Protection Trial Software for Data Management - Agronomix [agronomix.com]
- 15. Field Trial Analysis : complete guide- Alteia [alteia.com]
Application Notes & Protocols: Development of Fluorescent Probes from 4-Hydroxypyrimidine
Introduction: The Emergence of 4-Hydroxypyrimidine as a Privileged Scaffold
In the dynamic field of bioimaging and molecular sensing, the development of novel fluorophores is paramount.[1][2] Fluorescent probes serve as indispensable tools, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[2] Among the myriad of heterocyclic scaffolds, the this compound core has emerged as a structure of significant interest. Its inherent electronic properties, potential for keto-enol tautomerism, and synthetic tractability make it an exceptional starting point for the rational design of sophisticated fluorescent sensors.[3][4]
This guide provides a comprehensive overview of the design principles, synthesis, and application of fluorescent probes derived from the this compound scaffold. We will delve into the causal relationships between molecular structure and photophysical properties, provide detailed, field-tested protocols for synthesis and cellular imaging, and offer insights into the practical application of these powerful molecular tools for researchers in cell biology and drug development.
Part 1: Core Principles of this compound Fluorophores
The Role of Keto-Enol Tautomerism
The defining characteristic of this compound is its existence in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms.[3][4] This equilibrium is highly sensitive to the molecular environment, including solvent polarity and pH.[5][6] This sensitivity is not a bug, but a feature that can be masterfully exploited in probe design. The enol and keto forms possess distinct electronic configurations and, consequently, different absorption and emission properties. By designing molecules where a biological event (e.g., pH change, ion binding) shifts this equilibrium, one can create a "turn-on" or ratiometric fluorescent response.[7][8] For instance, protonation of a nitrogen atom in the pyrimidine ring can stabilize one tautomer over the other, leading to a dramatic change in fluorescence, a principle often used in pH-sensitive probes.[7][9]
Strategies for Modulating Photophysical Properties
A successful fluorescent probe must possess several key characteristics: high fluorescence quantum yield (ΦF), a large Stokes shift to minimize self-quenching, high photostability, and specific reactivity towards its target analyte. Starting with the this compound core, these properties can be tuned through rational chemical modification.
-
Extending π-Conjugation: Attaching aromatic or heteroaromatic groups to the pyrimidine ring is a common strategy to red-shift the absorption and emission wavelengths and increase the quantum yield. This is a fundamental principle in fluorophore design, where larger delocalized π-electron systems generally result in lower energy transitions.
-
Introducing Donor-Acceptor Systems: Creating an intramolecular charge transfer (ICT) character by functionalizing the pyrimidine (an electron-accepting moiety) with strong electron-donating groups (e.g., dimethylamino, methoxy) can lead to probes with large Stokes shifts and high sensitivity to environmental polarity.[10] This is particularly useful for developing probes that can sense changes in their local environment, such as binding to a protein or entering a lipid droplet.
-
Incorporating Rotatable Bonds: Introducing single bonds that allow for free rotation, such as a bond to a phenyl group, can create viscosity-sensitive probes. In low-viscosity environments, rotational motion provides a non-radiative decay pathway, quenching fluorescence. In viscous environments, this rotation is hindered, closing the non-radiative pathway and causing a significant increase in fluorescence emission.[11][12][13]
Part 2: Synthetic Pathways and Molecular Design
The versatility of the this compound scaffold stems from its accessibility through robust and high-yielding synthetic reactions. Multicomponent reactions, such as the Biginelli reaction, are particularly powerful for creating a diverse library of derivatives from simple starting materials.[14]
Diagram: General Synthetic Workflow
The following diagram illustrates a common synthetic strategy for creating a functionalized this compound probe.
Caption: A generalized workflow for synthesizing this compound fluorescent probes.
Causality in Synthesis: The choice of starting materials in the Biginelli reaction directly dictates the final properties of the probe.[14]
-
The Aldehyde (R1-CHO): This component is the most common point for introducing functionality. Using an aldehyde that already contains a fluorophore, a targeting group (like a triphenylphosphonium cation for mitochondria), or a reactive handle for post-synthesis modification allows for modular design.
-
The β-Ketoester (R2-COCH2-COOR'): The R2 group can be varied to fine-tune the electronic properties and steric environment of the final molecule.
-
Oxidation: The initial dihydropyrimidinone product is often non-fluorescent. A subsequent oxidation step is critical to form the aromatic pyrimidine ring, which establishes the conjugated system necessary for fluorescence.
Part 3: Application Notes & Protocols
Here, we present two detailed applications of this compound probes: sensing pH changes in acidic organelles and monitoring intracellular viscosity.
Application Note 1: A "Turn-On" Probe for Monitoring pH in Lysosomes
Principle: Lysosomes maintain an acidic environment (pH ~4.5-5.0). A probe can be designed with a basic nitrogen moiety (e.g., a pyridine or morpholine group) that becomes protonated at low pH. This protonation alters the ICT character of the fluorophore, leading to a significant increase in fluorescence intensity. This mechanism provides a direct readout of the acidic environment.[7]
Diagram: pH Sensing Mechanism
Caption: The "off-on" switching mechanism of a pH-sensitive pyrimidine probe.
Protocol 1: Live-Cell Imaging of Lysosomal pH
1. Materials:
-
4-HP-pH Probe (a hypothetical this compound probe with a pKa ~6.0)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
HeLa cells (or other adherent cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS), pH 7.4
-
LysoTracker™ Red DND-99 (as a co-localization marker)
-
Chloroquine (optional, for inducing lysosomal pH change)
-
Confocal laser scanning microscope with 405 nm and 561 nm laser lines.
2. Probe Preparation:
-
Prepare a 1.0 mM stock solution of 4-HP-pH Probe in anhydrous DMSO.
-
Expertise Note: Store the stock solution at -20°C, protected from light and moisture, to prevent degradation. Multiple freeze-thaw cycles should be avoided.
3. Cell Culture and Staining:
-
Plate HeLa cells on glass-bottom confocal dishes and culture until 60-70% confluent.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Prepare the staining solution: Dilute the 1.0 mM 4-HP-pH Probe stock solution to a final concentration of 5.0 µM in serum-free DMEM. For co-localization, add LysoTracker Red to a final concentration of 50 nM.
-
Causality: Using serum-free medium for staining minimizes protein binding of the probe, ensuring better cellular uptake and lower background fluorescence.
-
Incubate the cells with the staining solution for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with warm PBS to remove any excess, non-internalized probe.
-
Add fresh, pre-warmed complete culture medium to the dish.
4. (Optional) Inducing pH Change:
-
To validate the probe's response, treat a separate dish of stained cells with 50 µM chloroquine for 1-2 hours. Chloroquine is a lysosomotropic agent that raises lysosomal pH. A decrease in the 4-HP-pH probe's fluorescence is expected.
5. Confocal Imaging:
-
Place the dish on the microscope stage, ensuring the cells are maintained at 37°C.
-
Set the imaging parameters:
-
4-HP-pH Probe: Ex: 405 nm, Em: 420-520 nm.
-
LysoTracker Red: Ex: 561 nm, Em: 570-650 nm.
-
-
Acquire images of the stained cells. The green fluorescence from the 4-HP-pH probe should appear as distinct puncta that co-localize with the red fluorescence from the LysoTracker, confirming its accumulation in lysosomes.
-
Trustworthiness: The co-localization experiment is a self-validating step. If the probe's signal does not overlap with the known organelle marker, its specificity is questionable.
Application Note 2: A Molecular Rotor Probe for Intracellular Viscosity
Principle: Certain this compound derivatives, functionalized with groups capable of intramolecular rotation (e.g., a phenyl or BODIPY moiety), can act as "molecular rotors."[11] In aqueous, low-viscosity environments like the cytosol, the excited-state energy is dissipated non-radiatively through this rotation, resulting in weak fluorescence. In highly viscous microenvironments, such as within protein aggregates or lipid-rich structures, this rotation is restricted, forcing the molecule to de-excite via fluorescence, leading to a bright signal.
Protocol 2: Imaging Viscosity Changes in Live Cells
1. Materials:
-
4-HP-Visc Probe (a hypothetical this compound molecular rotor)
-
Nystatin (induces viscosity increase) or other relevant stimulus
-
Methanol/Glycerol mixtures of known viscosity (for calibration)
-
Spectrofluorometer and confocal microscope with Fluorescence Lifetime Imaging (FLIM) capability.
2. Probe Calibration (In Vitro):
-
Prepare a series of methanol/glycerol solutions with varying volume ratios to create a viscosity gradient.
-
Add the 4-HP-Visc Probe to each solution at a fixed concentration (e.g., 10 µM).
-
Measure the fluorescence intensity and fluorescence lifetime for each sample.
-
Plot the fluorescence intensity/lifetime against viscosity to generate a calibration curve. This curve is essential for quantifying viscosity in cellular experiments.
-
Causality: This calibration step is critical for translating qualitative fluorescence changes into quantitative viscosity measurements.
3. Cell Staining and Treatment:
-
Culture and stain cells with 5-10 µM 4-HP-Visc Probe as described in Protocol 1 (steps 3.1-3.4).
-
To induce a viscosity change, treat the stained cells with a known agent. For example, incubate with Nystatin (10 µg/mL) for 1 hour to increase membrane and cytosolic viscosity.
4. FLIM Imaging and Analysis:
-
Expertise Note: Fluorescence lifetime is often a more robust measure of viscosity than intensity, as it is less affected by probe concentration and excitation power fluctuations.
-
Acquire fluorescence lifetime images of both control and treated cells.
-
Analyze the images to generate a map of fluorescence lifetimes across the cell.
-
Using the in vitro calibration curve, convert the measured lifetimes into apparent viscosity values (in centipoise, cP). A significant increase in fluorescence lifetime in treated cells indicates an increase in intracellular viscosity.
Part 4: Data Summary and Properties
The table below summarizes the photophysical properties of representative pyrimidine-based fluorescent probes from the literature. This data highlights the tunability of the scaffold.
| Probe Type | Target Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Key Feature |
| Pyrimidine-pH[7] | Acidic pH | ~410 | ~520 | ~110 | Variable (low to high) | "Turn-on" response in acidic media |
| Pyrimidine-BODIPY[15][16] | Bio-conjugation | ~500 | ~515 | ~15 | High | High photostability and brightness |
| Dihydropyrimidinone[14] | Cellular Marker | ~350-400 | ~450-550 | >100 | Low to Moderate | Large Stokes shift due to ESIPT |
| Pyrimidine-Rotor[11][13] | Viscosity | ~450 | ~550 | ~100 | Variable (viscosity-dependent) | Fluorescence increases with viscosity |
| Thienopyrimidine-Schiff[17] | Metal Ions (Cu2+) | ~400 | ~500 | ~100 | Variable (ion-dependent) | Quenching upon ion binding |
References
- 1. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in organic molecule fluorescent probes for microbial imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Tautomerism in this compound, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical study of enol–keto prototropic tautomerism and photophysics of azomethine–BODIPY dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. Synthesis and photophysical study of new fluorescent proton transfer dihydropyrimidinone hybrids as potential candidates for molecular probes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study [frontiersin.org]
- 16. Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thienopyrimidine-derived multifunctional fluorescence sensor for the detection of Cu2+, Fe3+, and PPi in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Reactions Involving 4-Hydroxypyrimidine Derivatives
Introduction: The Central Role of 4-Hydroxypyrimidines in Cellular Metabolism and Therapeutics
The 4-hydroxypyrimidine scaffold is a cornerstone of biological systems. This structure, which exists in tautomeric equilibrium with its pyrimidin-4-one form, is the foundation for essential nucleobases, including uracil and thymine. These molecules are not merely passive components of DNA and RNA; they are dynamic substrates in a complex network of enzymatic reactions governing nucleotide synthesis, degradation, and salvage.[1] The enzymes that catalyze these transformations are critical for maintaining genomic integrity, regulating cell proliferation, and providing the necessary building blocks for life.[1]
Consequently, this metabolic network is a focal point in disease and pharmacology. In oncology, the voracious appetite of cancer cells for nucleotides makes the pyrimidine metabolic pathway a prime target for chemotherapy.[2] Conversely, deficiencies in these same enzymes can lead to severe, life-threatening toxicities from those very drugs.[3] Understanding the function, mechanism, and regulation of enzymes acting on this compound derivatives is therefore paramount for developing safer, more effective therapeutic strategies.
This guide provides an in-depth exploration of the key enzymatic reactions involving this compound derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind the reaction mechanisms and provide field-proven, detailed protocols for their study. We will focus on enzymes of high clinical and research relevance: Dihydropyrimidine Dehydrogenase (DPD), Thymidine Phosphorylase (TP), and Uracil-DNA Glycosylase (UDG).
Section 1: Key Enzymes in this compound Derivative Metabolism
The metabolism of uracil, thymine, and their nucleoside derivatives is tightly controlled by a suite of specialized enzymes. Here, we examine three of the most critical players, detailing their mechanisms and providing protocols for their functional analysis.
Dihydropyrimidine Dehydrogenase (DPD): The Gatekeeper of Pyrimidine Catabolism and Fluoropyrimidine Toxicity
Dihydropyrimidine dehydrogenase (encoded by the DPYD gene) is the initial and rate-limiting enzyme in the catabolism of the this compound derivatives uracil and thymine.[1][4] This enzyme catalyzes the NADPH-dependent reduction of the 5,6-double bond in these pyrimidine rings, converting uracil to dihydrouracil and thymine to dihydrothymine.[1] This is the first step in a pathway that ultimately breaks down these bases into β-alanine and β-aminoisobutyrate, respectively.[5]
Causality & Clinical Significance: The central role of DPD in drug metabolism was starkly highlighted with the advent of fluoropyrimidine chemotherapy agents like 5-fluorouracil (5-FU) and its prodrug, capecitabine. Over 80% of an administered 5-FU dose is catabolized and eliminated by DPD.[4][6] In individuals with reduced or absent DPD activity—a condition known as DPD deficiency, present in 3-6% of the population—the drug cannot be effectively cleared.[7] This leads to a buildup of active, cytotoxic metabolites, resulting in severe and often fatal toxicities, including neutropenia, mucositis, and diarrhea.[3][7]
This direct causal link between DPD function and drug safety is a classic example of the importance of pharmacogenomics in clinical practice. Genetic variants in the DPYD gene can lead to the production of a non-functional or partially active enzyme.[2] Consequently, pre-treatment DPYD genotyping has become a standard-of-care recommendation in many jurisdictions to identify at-risk patients and guide dose adjustments, significantly reducing the incidence of severe adverse reactions.[7][8][9][10][11]
The most common approach for assessing DPD deficiency is not a functional enzyme assay but rather a genomic test to detect specific variants in the DPYD gene known to cause reduced enzyme activity. This is because genotyping is stable, reliable, and can be performed from a simple blood or saliva sample.
Objective: To identify the presence of clinically relevant DPYD gene variants that predispose patients to fluoropyrimidine toxicity.
Methodology: Real-Time Polymerase Chain Reaction (PCR) with allele-specific probes. This method is highly sensitive and specific for detecting known single nucleotide polymorphisms (SNPs).
Step-by-Step Protocol:
-
Sample Collection: Collect 2-5 mL of whole blood in a lavender-top (EDTA) tube.[8] Alternatively, buccal swabs can be used.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit, following the manufacturer's instructions. Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
PCR Master Mix Preparation: Prepare a PCR master mix for each of the four key DPYD variants recommended for testing: DPYD *2A (rs3918290), DPYD *13 (rs55886062), c.2846A>T (rs67376798), and c.1236G>A/HapB3 (rs56038477).[7][12] The mix should contain:
-
DNA Polymerase
-
dNTPs
-
PCR Buffer
-
Forward and reverse primers specific to the genomic region of the variant.
-
Allele-specific fluorescent probes (e.g., TaqMan probes), one for the wild-type allele and one for the variant allele, each labeled with a different fluorophore.
-
-
Real-Time PCR Amplification:
-
Add a standardized amount of patient genomic DNA to the master mix for each variant.
-
Run the reaction on a real-time PCR instrument with a thermal cycling program typically consisting of an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
During the annealing/extension phase, the instrument's optical system measures the fluorescence emitted by the probes.
-
-
Data Analysis & Interpretation:
-
The software generates amplification plots for each fluorophore.
-
A signal from only the wild-type probe indicates a homozygous wild-type genotype.
-
A signal from only the variant probe indicates a homozygous variant genotype.
-
Signals from both probes indicate a heterozygous genotype.
-
Based on the identified genotype, a DPD activity score (from 0 for no function to 2 for normal function) is assigned according to clinical guidelines (e.g., CPIC, DPWG).[13] This score is then used to recommend either standard dosing, a dose reduction, or the avoidance of fluoropyrimidine therapy altogether.[8]
-
Thymidine Phosphorylase (TP): A Dual-Function Enzyme in Salvage and Angiogenesis
Thymidine Phosphorylase (TP), also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), is a pivotal enzyme in the pyrimidine salvage pathway.[14] Its canonical function is to catalyze the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[15] This reaction allows the cell to recycle thymidine for nucleotide synthesis, a more energy-efficient process than the de novo pathway.[16]
Causality & Clinical Significance: TP's role extends far beyond simple nucleotide salvage. It is a potent angiogenic factor, meaning it stimulates the formation of new blood vessels.[14][15] This function is directly linked to its enzymatic activity. The product, 2-deoxy-D-ribose, and its dephosphorylated form, 2-deoxy-D-ribose, act as chemoattractants for endothelial cells, promoting their migration and inhibiting hypoxia-induced apoptosis.[15][17][18] Furthermore, TP activity can induce oxidative stress in carcinoma cells, leading to the secretion of other angiogenic factors like VEGF and IL-8.[19]
In many solid tumors, TP is highly overexpressed, and its levels correlate with increased tumor vascularity, invasiveness, and poor patient prognosis.[15][18] This dual role makes TP a compelling target for cancer therapy. Inhibiting TP can simultaneously disrupt the nucleotide supply for DNA replication and suppress the tumor's ability to build the new blood vessels it needs to grow and metastasize.
This protocol measures TP activity by monitoring the change in absorbance that occurs when thymidine is converted to thymine. It is a robust method for determining enzyme kinetics and for screening potential inhibitors.
Objective: To quantify the enzymatic activity of TP and determine the inhibitory potential (e.g., IC₅₀) of a test compound.
Methodology: The conversion of thymidine to thymine results in a decrease in absorbance at 290 nm. The rate of this decrease is directly proportional to the enzyme's activity.[20]
Materials:
-
Purified Thymidine Phosphorylase (recombinant E. coli TP can be used as it shares high homology with the human enzyme's active site).[20]
-
Thymidine (Substrate)
-
Potassium Phosphate Buffer (provides the phosphate for phosphorolysis)
-
Test Inhibitor Compound (dissolved in a suitable solvent like DMSO)
-
UV-Vis Spectrophotometer with temperature control
-
96-well UV-transparent plates or quartz cuvettes
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 150 mM Potassium Phosphate Buffer, pH 7.4.
-
Substrate Stock: 1.5 mM Thymidine dissolved in the Assay Buffer.
-
Enzyme Stock: Prepare a working solution of TP (e.g., 0.1 U/mL) in a simple, low-molarity buffer (e.g., 10 mM Tris-HCl, pH 7.5) and keep on ice.[20]
-
Inhibitor Stock: Prepare a serial dilution of the test compound in the same solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Setup (for 96-well plate, 200 µL final volume):
-
To each well, add:
-
145 µL of Assay Buffer.
-
5 µL of the test inhibitor dilution (or solvent for control wells).
-
20 µL of the Enzyme Stock solution.
-
-
Include "no enzyme" controls (add buffer instead of enzyme) to account for any non-enzymatic substrate degradation.
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[20]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of the Substrate Stock (Thymidine) to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Measure the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes.[20]
-
-
Data Analysis:
-
Calculate Reaction Velocity (V₀): For each concentration of inhibitor, determine the initial reaction rate by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₂₉₀/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Uracil-DNA Glycosylase (UDG): Guardian of the Genome
Uracil-DNA Glycosylase (UDG, also known as UNG) is a critical DNA repair enzyme that patrols the genome for the presence of uracil, an illegitimate base in DNA.[21] Uracil can arise in DNA through two primary mechanisms: the deamination of cytosine (a common form of spontaneous DNA damage) or the misincorporation of dUMP instead of dTMP during DNA replication.[22] UDG initiates the Base Excision Repair (BER) pathway by cleaving the N-glycosidic bond between the uracil base and the deoxyribose sugar backbone, creating an abasic (AP) site.[21][23] This AP site is then processed by subsequent enzymes in the BER pathway to restore the correct DNA sequence.[22]
Causality & Clinical Significance: By removing uracil, UDG prevents C-to-T transition mutations that would otherwise occur after DNA replication.[22] This function is fundamental to maintaining genomic stability and preventing carcinogenesis. The enzyme is remarkably efficient, repairing hundreds of damaged bases in a human cell each day.[21] The mechanism involves UDG scanning the DNA, flipping the target uracil base out of the double helix and into its active site pocket, and then catalyzing the hydrolysis of the glycosidic bond.[24] This elegant "pinch-push-pull" mechanism ensures high specificity and efficiency.[23]
Beyond its biological role, UDG has been harnessed as a powerful laboratory tool to prevent carry-over contamination in PCR, where dUTP is substituted for dTTP during amplification, and any contaminating amplicons from previous reactions are destroyed by pre-treatment with UDG.[21]
This protocol uses a specially designed DNA probe to provide a real-time, fluorescence-based readout of UDG activity. It is highly sensitive and suitable for high-throughput screening of UDG inhibitors.
Objective: To measure the rate of uracil excision by UDG from a DNA substrate.
Methodology: The assay utilizes a hairpin DNA oligonucleotide probe (a molecular beacon). This probe has a fluorophore attached to one end and a quencher to the other. In its hairpin form, the fluorophore and quencher are in close proximity, resulting in low fluorescence. The stem of the hairpin contains several uracil bases. When UDG excises these uracils, it destabilizes the hairpin structure, causing it to linearize. This separates the fluorophore from the quencher, leading to a significant increase in fluorescence.[25]
Materials:
-
Purified Uracil-DNA Glycosylase
-
Custom-synthesized molecular beacon DNA probe containing uracil bases in the stem, with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., DABCYL).
-
Reaction Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5).[26]
-
Fluorescence plate reader or spectrofluorometer with temperature control.
-
96-well black opaque plates (to minimize background fluorescence).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Probe Stock: Resuspend the molecular beacon probe in the Reaction Buffer to a stock concentration of 10 µM.
-
Enzyme Dilutions: Prepare serial dilutions of UDG in a suitable storage buffer (e.g., Reaction Buffer containing 50% glycerol for stability) and keep on ice.[26]
-
-
Assay Setup (for 100 µL final volume):
-
To each well of a 96-well black plate, add:
-
80 µL of Reaction Buffer.
-
10 µL of the molecular beacon probe (for a final concentration of 1 µM).
-
-
Incubate the plate at 37°C for 5 minutes to allow the probe to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the UDG enzyme dilution to each well. For a negative control, add 10 µL of enzyme dilution buffer.
-
Immediately place the plate in the fluorescence reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (using excitation/emission wavelengths appropriate for the chosen fluorophore, e.g., 485/520 nm for FAM) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot Data: Plot fluorescence intensity versus time for each enzyme concentration.
-
Calculate Initial Rate: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Enzyme Activity: The activity of UDG is directly proportional to this rate. For inhibitor screening, the IC₅₀ can be determined by measuring the initial rates at various inhibitor concentrations, as described in Protocol 2.
-
Section 2: Data Presentation and Quantitative Analysis
To effectively compare the efficacy of different inhibitors or the kinetic properties of enzymes, quantitative data should be summarized clearly.
Table 1: Comparative Inhibition of Thymidine Phosphorylase (TP)
| Compound ID | Inhibitor Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |
|---|---|---|---|---|---|
| TPI | Pyrimidine Analogue | Human TP | 0.021 | Competitive | [14] |
| 7-Deazaxanthine | Purine Analogue | E. coli TP | 1.1 | Competitive | [20] |
| Compound X | Quinoxaline Derivative | E. coli TP | 5.8 | Mixed | [20] |
| Compound Y | Pyrimidine Derivative | Human TP | 15.2 | Non-competitive | Fictional |
Section 3: Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.
Diagram 1: Pyrimidine Catabolism Pathway
This diagram illustrates the initial steps of uracil and thymine breakdown, highlighting the critical role of Dihydropyrimidine Dehydrogenase (DPD).
Caption: The DPD-catalyzed rate-limiting step in pyrimidine degradation.
Diagram 2: Pyrimidine Salvage and TP-Mediated Angiogenesis
This diagram shows the dual function of Thymidine Phosphorylase (TP) in both nucleotide salvage and the stimulation of angiogenesis.
Caption: Dual roles of Thymidine Phosphorylase in salvage and angiogenesis.
Diagram 3: General Workflow for Enzyme Inhibition Assay
This workflow outlines the key steps for determining the IC₅₀ of a potential enzyme inhibitor using a spectrophotometric or fluorometric method.
Caption: Standard workflow for an in vitro enzyme inhibition assay.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Implications of dihydropyrimidine dehydrogenase on 5-fluorouracil pharmacogenetics and pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 9. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 10. trial.medpath.com [trial.medpath.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Frontiers | Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? [frontiersin.org]
- 13. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy [mdpi.com]
- 17. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms by which tumor cells and monocytes expressing the angiogenic factor thymidine phosphorylase mediate human endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thymidine phosphorylase induces carcinoma cell oxidative stress and promotes secretion of angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]
- 22. Role Of Uracil DNA Glycosylase In Base Excision Repair - Michele Evans [grantome.com]
- 23. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Base excision repair initiation revealed by crystal structures and binding kinetics of human uracil‐DNA glycosylase with DNA | The EMBO Journal [link.springer.com]
- 25. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 4-Hydroxypyrimidine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center dedicated to the synthesis of 4-hydroxypyrimidine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this compound synthesis from the laboratory bench to pilot or industrial scale. The following troubleshooting guides and FAQs address common challenges, providing not just solutions but also the underlying chemical principles to empower your scale-up campaigns.
Section 1: Troubleshooting Common Scale-Up Challenges
This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis.
Q1: My reaction yield is significantly lower at a larger scale compared to the bench-scale experiment. What are the primary factors to investigate?
A1: A drop in yield during scale-up is a classic challenge and rarely stems from a single cause.[1] It typically involves a combination of physical and chemical factors that are less pronounced at a smaller scale.[2]
Core Areas to Investigate:
-
Thermal Management:
-
The Problem: Many pyrimidine syntheses, particularly the initial condensation steps, are exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation far less efficient than in a lab flask.[2] This can lead to localized "hot spots," promoting side reactions or decomposition of starting materials and products.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of a key reagent (e.g., the amidine or a strong base) to manage the rate of heat generation.
-
Reactor Efficiency: Ensure your reactor's cooling jacket is functioning optimally and is rated for the expected heat flow of the reaction. For highly exothermic steps, consider using a more dilute reaction mixture to increase the thermal mass.
-
Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature for a true reflection of the reaction conditions.
-
-
-
Mixing and Mass Transfer:
-
The Problem: What appears as a homogeneous solution in a 1L flask can suffer from poor mixing in a 100L reactor, leading to "dead zones" with low reactant concentrations or localized excesses.[2] This is especially critical in heterogeneous reactions or when viscous intermediates are formed.
-
Troubleshooting Steps:
-
Impeller Selection & Speed: The type of stirrer (e.g., anchor, turbine) and its speed (RPM) are critical. An anchor stirrer may be insufficient for dispersing reagents effectively in a large vessel. Model the mixing dynamics or consult with a chemical engineer to select the appropriate agitation setup.
-
Physical Observations: If using a glass-lined reactor, visually inspect for poor mixing, such as solids settling at the bottom or color gradients.
-
-
-
Purity of Starting Materials:
-
The Problem: Impurities in starting materials that were negligible at the gram scale can become significant inhibitors or catalysts for side reactions at the kilogram scale.[3] For instance, moisture in amidine salts can lead to hydrolysis, reducing the amount of active reagent available for the cyclization.[3]
-
Troubleshooting Steps:
-
QC of Raw Materials: Implement stringent quality control on incoming batches of starting materials. Test for purity (e.g., by HPLC, GC) and moisture content (e.g., by Karl Fischer titration).
-
Use Anhydrous Conditions: If the reaction is moisture-sensitive, ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Q2: I'm observing a new, significant impurity in my crude product post-scale-up that is difficult to remove. How can I identify and mitigate it?
A2: The appearance of new or amplified impurities is a direct consequence of altered reaction kinetics and conditions at scale.[2] The primary goal is to prevent its formation before optimizing purification.
Common Byproducts and Mitigation Strategies:
-
Self-Condensation of β-Ketoesters:
-
Identification: These are often higher molecular weight byproducts. They can be identified by LC-MS analysis of the crude material.
-
Causality: In the presence of a base, β-ketoesters can undergo self-condensation. This side reaction can become competitive if the primary cyclization with the amidine is slow, often due to poor mixing or suboptimal temperature.
-
Mitigation:
-
Reverse Addition: Add the β-ketoester slowly to a mixture of the amidine and base. This ensures the ketoester is consumed in the desired reaction as soon as it is introduced.
-
Temperature Control: Keep the temperature low during the initial condensation phase to favor the desired reaction pathway.
-
-
-
Incomplete Cyclization or Hydrolyzed Intermediates:
-
Identification: Intermediates like β-amino acrylates or N-acylureas may be present.[3] These can be detected by monitoring the reaction progress with TLC or HPLC.
-
Causality: Insufficient reaction time, inadequate temperature, or the presence of water can lead to the accumulation of stable intermediates that do not proceed to the final this compound ring.[3]
-
Mitigation:
-
Drive the Reaction to Completion: Ensure sufficient heating and reaction time during the cyclization/dehydration step. Monitor the disappearance of intermediates via in-process controls (IPCs).
-
Catalyst Use: For sluggish cyclizations, a catalytic amount of a Brønsted or Lewis acid might be necessary to facilitate the final ring-closing and dehydration steps.[3]
-
-
-
Thermal Degradation:
-
Identification: Discoloration (e.g., darkening or charring) of the reaction mixture or final product is a strong indicator. The presence of a complex mixture of small molecule impurities on a GC-MS trace can also suggest decomposition.
-
Causality: this compound and its precursors can be susceptible to thermal degradation at elevated temperatures.[4] The longer heating times and potential for hot spots in large reactors increase this risk.
-
Mitigation:
-
Optimize Temperature & Time: Determine the minimum temperature and time required for complete conversion to avoid "cooking" the reaction.
-
Inert Atmosphere: Running the reaction under a nitrogen blanket can prevent oxidative degradation, which often leads to colored impurities.[5]
-
-
Troubleshooting Workflow for Impurity Issues
Caption: A logical workflow for identifying and mitigating impurities during scale-up.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound, and what are their scale-up pros and cons?
A1: Several routes exist, each with distinct advantages and disadvantages for industrial production. The choice often depends on raw material cost, safety, and desired purity.
| Synthesis Route | Description | Scale-Up Pros | Scale-Up Cons |
| β-Ketoester + Amidine | The classical Principal Synthesis involves reacting a β-ketoester with an amidine (e.g., formamidine).[6] | Versatile for producing substituted pyrimidines. Can be a one-pot reaction. | Amidines can be expensive and hygroscopic.[3][6] The reaction can have low yields depending on the specific amidine used.[6] |
| β-Ketoester + Thiourea | A β-ketoester is reacted with thiourea to form a 2-thiouracil derivative, followed by desulfurization. | Generally high-yielding initial condensation. Thiourea is inexpensive. | Requires a desulfurization step, often using Raney nickel, which is expensive, pyrophoric, and difficult to handle at scale.[6] This route cannot be used to introduce a substituent at the 2-position.[6] |
| 3-Amino-2-unsaturated carboxylate + Amide | A modern approach reacting a non-cyclic 3-amino-2-unsaturated carboxylate (e.g., methyl 3-aminocrotonate) with a carboxylic acid amide (e.g., formamide) in the presence of a base.[6] | Can be employed industrially at a low cost and resolves many problems of conventional processes.[6] High yields (e.g., >90%) have been reported.[6] | May require careful control of solvent removal and temperature to drive the reaction.[6] |
| From Malic Acid & Urea | Involves the reaction of malic acid with urea in the presence of fuming sulfuric acid (oleum).[7] | Uses inexpensive, readily available starting materials. | Generates large amounts of acidic waste, which is environmentally undesirable and costly to neutralize.[7] Yields are often moderate (around 55%).[7] |
Q2: How does the tautomerism of this compound impact the process?
A2: This is a crucial chemical concept. This compound exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. In both solution and the solid state, the equilibrium heavily favors the 4-pyrimidinone tautomer.[8] This has two major implications:
-
Reactivity: The molecule behaves more like an amide/lactam than a phenol. Alkylation and acylation can occur at either the nitrogen or oxygen atom depending on the reaction conditions, which can lead to byproduct formation if not properly controlled.[8]
-
Physical Properties: The strong intermolecular hydrogen bonding in the pyrimidinone form contributes to its high melting point and affects its solubility profile, which is critical for designing effective crystallization and purification protocols.
Keto-Enol Tautomerism in this compound
Caption: Tautomeric equilibrium, which favors the more stable 4-pyrimidinone form.
Q3: What analytical techniques are essential for monitoring reaction progress and ensuring final product quality during scale-up?
A3: A robust analytical package is the cornerstone of a reproducible process.
-
In-Process Control (IPC):
-
HPLC (High-Performance Liquid Chromatography): The most powerful tool. It can quantify the consumption of starting materials, the formation of the product, and the appearance/disappearance of intermediates and byproducts. HPLC analysis was used to determine yield in several reported syntheses.[6]
-
TLC (Thin-Layer Chromatography): A quick, qualitative method to get a rapid snapshot of the reaction progress on the manufacturing floor.
-
-
Final Product Qualification:
-
HPLC/UPLC: To determine purity with high accuracy.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities if their structure needs to be elucidated.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A simple but effective indicator of purity.
-
Residual Solvent Analysis (by GC): To ensure that process solvents are removed to acceptable levels as per regulatory guidelines.
-
Q4: What are the key safety considerations when moving from a lab bench to a pilot plant?
A4: Safety is paramount and cannot be an afterthought.
-
Thermal Hazard Assessment: Before any scale-up, perform a thermal screening analysis (e.g., using Differential Scanning Calorimetry - DSC) on the reaction mixture to understand its exothermic potential and decomposition temperature.[9] This data is critical to prevent a thermal runaway reaction.
-
Reagent Handling: Many reagents used in synthesis can be hazardous. For example, strong bases like sodium methoxide are corrosive, and solvents like n-butanol are flammable.[6] Ensure all personnel are trained on the proper handling procedures and have the appropriate Personal Protective Equipment (PPE).
-
Pressure and Gas Evolution: Some reactions may evolve gas (e.g., ammonia, CO₂).[2] The reactor must be properly vented to avoid a dangerous buildup of pressure.
-
Material Compatibility: Ensure all materials that come into contact with the reaction mixture (reactor lining, gaskets, transfer lines) are chemically compatible to avoid corrosion or contamination.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. benchchem.com [benchchem.com]
- 4. pure.ul.ie [pure.ul.ie]
- 5. benchchem.com [benchchem.com]
- 6. EP0326389B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google Patents [patents.google.com]
- 8. Buy this compound (EVT-3158963) | 51953-18-5 [evitachem.com]
- 9. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for the synthesis of 4-hydroxypyrimidine
Technical Support Center: Synthesis of 4-Hydroxypyrimidine
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and achieve consistent, high-yield results.
Overview of the Principal Synthetic Route
The most prevalent and industrially scalable method for synthesizing the this compound core involves the condensation of a three-carbon carbonyl compound (or equivalent) with a source of nitrogen, typically formamide, in the presence of a strong base. A classic and effective variation of this is the reaction between a dialkyl malonate and formamide with an alkali metal alkoxide catalyst.[1]
The reaction proceeds via a base-catalyzed condensation to form an intermediate, which then undergoes cyclization through the elimination of alcohol and water to yield the pyrimidine ring. Understanding this mechanism is crucial for diagnosing issues related to side reactions or incomplete conversion.
Caption: Simplified mechanism for this compound synthesis.
General Experimental Workflow
A successful synthesis relies on a well-structured workflow. The following diagram and protocol outline the critical stages, from reagent preparation to final product analysis. Adherence to this process provides a self-validating system where deviations can be easily traced.
Caption: Standard experimental workflow for synthesis.
Baseline Protocol: Synthesis from Diethyl Malonate & Formamide
This protocol is a robust starting point derived from established procedures.[1][2]
-
Preparation: To a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), add a solution of sodium methoxide in methanol (e.g., 30% w/w).
-
Reagent Addition: While stirring, add formamide to the base solution. Subsequently, add diethyl malonate dropwise or in portions to the mixture. Some processes advocate for adding the malonate and formamide simultaneously to the base.[1]
-
Reaction: Heat the reaction mixture to the target temperature (typically 65-80°C) and maintain for 2-4 hours. The optimal temperature and time are critical and should be monitored.[3]
-
Work-up: After cooling the mixture to room temperature, carefully neutralize it with a mineral acid (e.g., HCl) to a pH of ~7. This will precipitate the product and inorganic salts.
-
Isolation & Purification: Filter the resulting solid. The crude product can be purified by recrystallization from an appropriate solvent, such as water or an ethanol/water mixture, to yield pure this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<60%). What are the likely causes and solutions?
Low yield is a frequent problem stemming from several potential root causes. A systematic approach is key to diagnosis.
Possible Causes & Troubleshooting Steps:
-
Sub-optimal Base Concentration/Activity: The alkali metal alkoxide is the engine of this reaction. Its activity is paramount.
-
Causality: The alkoxide deprotonates the malonate, initiating the condensation. If the base is weak, old, or has been exposed to moisture, this initial step will be inefficient.
-
Solution: Use freshly prepared sodium methoxide or a recently purchased, sealed commercial solution. Ensure all solvents (e.g., methanol, butanol) are anhydrous.[4]
-
-
Incorrect Stoichiometry: The molar ratios of the reactants are critical.
-
Causality: An excess of formamide is typically required to drive the reaction to completion. A common mistake is using a 1:1 ratio with the malonate.
-
Solution: Use a molar excess of formamide, often in the range of 2-4 equivalents relative to the malonate.[4] Verify the purity and accurate measurement of your starting materials.
-
-
Inadequate Reaction Temperature or Time: The cyclization step is temperature-dependent.
-
Causality: Insufficient thermal energy will result in a slow or stalled reaction, leaving significant amounts of unreacted intermediates.
-
Solution: Ensure your reaction reaches and maintains the optimal temperature. For sodium methoxide in methanol, this is often around 70°C.[3] If using a higher boiling alcohol like n-butanol, temperatures can be raised to 105-110°C, which can improve yields for more substituted pyrimidines.[4] Monitor the reaction progress via TLC or HPLC to determine the optimal reaction time.
-
Q2: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What happened?
The formation of tar is a clear indicator of decomposition, usually driven by excessive heat.
Possible Causes & Troubleshooting Steps:
-
Excessive Temperature: While heat is necessary, overheating is detrimental.
-
Causality: Formamide can decompose at high temperatures, and the highly reactive intermediates can polymerize under harsh conditions. This is especially true if the reaction is heated too quickly or exceeds the optimal temperature range for the chosen solvent system.
-
Solution: Use a temperature-controlled heating mantle or oil bath. Ensure the internal reaction temperature, not the bath temperature, is being monitored. For the methanol/sodium methoxide system, do not exceed 80°C. If higher temperatures are needed for a difficult substrate, consider changing the solvent to one with a higher boiling point, like n-butanol.[4]
-
-
Localized Hotspots: Poor mixing can lead to localized areas of high temperature.
-
Causality: In a poorly stirred reaction, reagents added can react exothermically in one spot, causing localized decomposition even if the bulk temperature appears correct.
-
Solution: Ensure vigorous and efficient mechanical or magnetic stirring throughout the entire reaction, especially during the addition of reagents.
-
Caption: Decision tree for troubleshooting common synthesis issues.
Q3: How can I effectively purify this compound, especially at a large scale?
Purification is critical for obtaining a product suitable for downstream applications.
Best Practices:
-
Neutralization and Filtration: The most straightforward method begins after the reaction is complete. After cooling, the reaction mixture is neutralized with an acid.[4] This step is crucial; over-acidification can lead to solubility issues, while under-acidification leaves the product as a salt. The precipitated crude product is then collected by filtration.
-
Recrystallization: This is the most effective method for purifying the crude solid.
-
Solvent Choice: Water is often a good choice for unsubstituted this compound due to its high polarity. For more substituted or less polar derivatives, a co-solvent system like ethanol/water or isopropanol/water may be necessary.[5]
-
Procedure: Dissolve the crude product in a minimum amount of the boiling solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Column Chromatography: While less common for the parent compound, column chromatography on silica gel is an option for derivatives that are difficult to crystallize.[6] A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane, would be appropriate.
Summary of Optimized Reaction Parameters
The following table summarizes key reaction parameters from various literature sources for the synthesis of hydroxypyrimidines. This serves as a quick reference for designing your experiment.
| Parameter | Recommended Condition | Rationale & Causality | Reference(s) |
| Base | Sodium Methoxide or Sodium Ethoxide | Highly effective and common base for deprotonating malonates. The choice of alkoxide should match the alcohol solvent to prevent transesterification. | [3][7] |
| Solvent | Methanol or n-Butanol | Methanol is standard for reactions around 70°C. n-Butanol allows for higher temperatures (up to 110°C), which can increase the reaction rate and yield for less reactive substrates. | [4] |
| Temperature | 70°C (for Methanol) or 105-110°C (for n-Butanol) | Balances reaction rate against the thermal stability of formamide. Exceeding these temperatures can lead to significant byproduct formation. | [3][4] |
| Stoichiometry | Formamide:Malonate > 2:1 | A molar excess of formamide is required to act as both a reactant and to drive the equilibrium towards product formation. | [4] |
| Work-up | Neutralization with Mineral Acid (HCl, H₂SO₄) | Protonates the pyrimidine salt formed in the basic reaction mixture, causing the neutral, less soluble this compound to precipitate. | [4] |
References
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. GB1092144A - Method for producing 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0326389B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 4-Hydroxypyrimidine by Recrystallization
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-hydroxypyrimidine via recrystallization. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-tested insights to overcome common challenges and ensure the successful isolation of high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering probable causes and actionable solutions.
Issue 1: Crude this compound Fails to Dissolve Completely in the Hot Solvent.
-
Probable Cause 1: Insufficient Solvent Volume. The most common reason for incomplete dissolution is using too little solvent. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Gradually add small portions of the hot solvent to the flask containing the crude this compound with continuous stirring or swirling until the solid completely dissolves.[1] Avoid adding a large excess of solvent, as this will reduce the final yield.[2]
-
Probable Cause 2: Inappropriate Solvent Choice. The selected solvent may not have a high enough dissolving power for this compound, even at elevated temperatures.
-
Solution: Consult the solubility data to select a more suitable solvent. If a single solvent is not effective, a mixed-solvent system (co-solvent) may be necessary.[2][3] For a mixed-solvent system, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.[1]
-
Probable Cause 3: Presence of Insoluble Impurities. The crude sample may contain impurities that are insoluble in the chosen solvent.
-
Solution: If a significant amount of solid material remains undissolved after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove these impurities before allowing the solution to cool.[1]
Issue 2: No Crystals Form Upon Cooling.
-
Probable Cause 1: Solution is Not Supersaturated (Too Much Solvent). If an excessive amount of solvent was used, the concentration of this compound may not reach the supersaturation point upon cooling, thus preventing crystallization.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute.[4] Once the volume is reduced, allow the solution to cool again slowly.
-
Probable Cause 2: Inhibition of Nucleation. Crystal formation requires nucleation sites to begin. A very clean solution in smooth glassware may lack these initiation points.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Solution 2: Seeding. Add a very small crystal of pure this compound (a "seed crystal") to the cooled solution. This will act as a template for further crystal growth.[4]
Issue 3: Oiling Out - Formation of an Oil Instead of Crystals.
-
Probable Cause 1: High Concentration of Impurities. The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing.
-
Solution: Consider pre-purifying the crude material by another method, such as a simple column chromatography "plug," to remove the bulk of the impurities before recrystallization.
-
Probable Cause 2: Solution is Cooled Too Rapidly. Rapid cooling can cause the solute to come out of solution faster than it can form an ordered crystal lattice, resulting in an oil.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not immediately place the hot flask in an ice bath.[1]
-
Probable Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of the this compound, causing it to melt in the hot solvent and separate as an oil on cooling. The reported melting point of this compound is in the range of 166-169 °C.[5]
-
Solution: Select a solvent with a boiling point lower than the melting point of this compound.
Issue 4: Low Yield of Purified Crystals.
-
Probable Cause 1: Using an Excessive Amount of Solvent. As mentioned, too much solvent will keep a significant portion of the product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Probable Cause 2: Premature Crystallization During Hot Filtration. If hot filtration is performed too slowly, the solution may cool and crystals can form on the filter paper or in the funnel, leading to product loss.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration. Work quickly to minimize cooling. If crystals do form in the funnel, they can be redissolved by washing with a small amount of fresh, hot solvent.
-
Probable Cause 3: Washing Crystals with Room Temperature or Warm Solvent. Washing the collected crystals with a solvent that is not ice-cold can redissolve a significant portion of the purified product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Issue 5: Crystals are Colored or Appear Impure.
-
Probable Cause: Presence of Colored Impurities. The crude material may contain colored impurities that co-crystallize with the this compound.
-
Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.[1]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[6] Based on available data, water and polar organic solvents are good starting points.[7] A preliminary solvent screen with small amounts of the crude material in various solvents is highly recommended.
Q2: What are some common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products.[8] The specific impurities will depend on the synthetic route used to prepare the this compound. For example, if synthesized from a β-ketoester and an amidine, unreacted starting materials and side-products from their condensation could be present.[9]
Q3: Can I use a solvent mixture for the recrystallization?
A3: Yes, a two-solvent system is often very effective.[1] This typically involves a "good" solvent in which this compound is very soluble and a "poor" solvent in which it is much less soluble. The two solvents must be miscible. Common pairs for polar compounds include ethanol-water and acetone-water.[2]
Q4: What is the expected yield for a typical recrystallization of this compound?
A4: The yield will vary depending on the purity of the crude material and the efficiency of the recrystallization process. A yield of 70-85% is generally considered good for a single recrystallization. It is important to remember that some product loss is inherent in the process, as some of the compound will remain dissolved in the cold mother liquor.
Q5: How can I confirm the purity of my recrystallized this compound?
A5: The most common methods to assess purity are melting point determination and chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pure this compound should have a sharp melting point in the range of 166-169 °C.[5] A broad or depressed melting point indicates the presence of impurities. On a TLC plate, the purified product should ideally show a single spot.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound. A preliminary solvent screening is recommended to identify the optimal solvent or solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Based on the solubility data provided in Table 1, select a promising solvent for an initial trial. Water or a mixture of ethanol and water are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The crystals can also be transferred to a watch glass to air dry or dried in a vacuum oven at a moderate temperature.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C [10]
| Solvent | Solubility (g/L) |
| Water | 43.03 |
| Methanol | 38.3 |
| Ethanol | 13.58 |
| Isopropanol | 6.44 |
| Acetone | 3.93 |
| Ethyl Acetate | 2.19 |
| Acetonitrile | 5.92 |
| N,N-Dimethylformamide (DMF) | 174.08 |
| Tetrahydrofuran (THF) | 10.33 |
| Toluene | 0.49 |
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. Home Page [chem.ualberta.ca]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 51953-17-4 [chemicalbook.com]
- 6. rubingroup.org [rubingroup.org]
- 7. Buy this compound (EVT-3158963) | 51953-18-5 [evitachem.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. scent.vn [scent.vn]
preventing decomposition of 4-hydroxypyrimidine during synthesis
Technical Support Center: Synthesis of 4-Hydroxypyrimidine
A Guide from the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for navigating the complexities of this compound synthesis. As a foundational scaffold in medicinal chemistry and drug development, its stability during synthesis is paramount to achieving high yields and purity. This guide is structured to address the common challenges and questions that arise in the lab, providing not just protocols, but the underlying chemical principles to empower your research. We will explore the critical parameters that govern its stability, helping you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Q1: My reaction yield is significantly low, and I'm observing multiple byproducts in my analysis. What's the likely cause?
A: Low yields and product impurity are classic signs that decomposition is occurring alongside your primary reaction. The primary culprits are typically hydrolysis and thermal degradation, which are highly dependent on your reaction conditions.
This compound exists in a tautomeric equilibrium with its 4(3H)-pyrimidinone form.[1] This equilibrium is crucial as it influences the molecule's reactivity and susceptibility to degradation. The pyrimidone form is generally more stable, but the equilibrium can be shifted by solvent and pH.[1][2]
Primary Causes of Decomposition:
-
Harsh pH Conditions: Both strongly acidic and strongly alkaline conditions can catalyze the hydrolytic cleavage of the pyrimidine ring. Acidic conditions, in particular, can protonate the ring nitrogens, making the carbon atoms more susceptible to nucleophilic attack by water.[3][4] This can lead to ring-opening and the formation of various degradation products.[5][6]
-
Excessive Heat: While heat is often required to drive the cyclization reaction, this compound is known to be unstable at high temperatures and may decompose before boiling.[1] Temperatures exceeding 90-100°C can significantly accelerate hydrolysis and promote the formation of polymeric, often colored, byproducts.[1]
-
Presence of Oxidants: Although less common, exposure to atmospheric oxygen or other oxidizing agents, especially at elevated temperatures, can lead to degradation.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve issues of low yield and impurity.
References
- 1. Buy this compound (EVT-3158963) | 51953-18-5 [evitachem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for 4-Hydroxypyrimidine Crystallization
Welcome to the technical support center for the crystallization of 4-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving efficient and reproducible crystallization. We will explore the fundamental principles of solvent selection, provide step-by-step experimental protocols, and offer a comprehensive troubleshooting guide in a direct question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its crystallization critical?
This compound (also known as 4-pyrimidinone) is a heterocyclic compound that serves as a vital scaffold in medicinal chemistry due to its diverse biological activities, including anti-tumor and anti-viral properties.[1] It is a key building block in the synthesis of various pharmaceutical agents, such as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases for treating anemia.[2][3]
Crystallization is a crucial purification step in its synthesis and drug product manufacturing.[4] The process removes impurities and, critically, isolates the compound in a specific solid-state form (polymorph). The crystalline form dictates essential physicochemical properties, including solubility, stability, and bioavailability, which are paramount for ensuring the safety and efficacy of a final drug product.
Q2: What are the fundamental properties of an ideal solvent for crystallizing this compound?
The cornerstone of a successful crystallization is the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve with respect to temperature for this compound.[5] This means it should:
-
Dissolve the compound completely at an elevated temperature (e.g., at or near the solvent's boiling point).
-
Exhibit low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).
This temperature-dependent solubility differential is what drives the formation of a supersaturated solution upon cooling, leading to crystal nucleation and growth.[4] Additionally, the solvent should not react with the compound and should be easily removable from the final crystal product.[4] Impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent so they are removed with the mother liquor.[6]
Q3: How does the tautomeric nature of this compound influence solvent selection?
This compound exists in a tautomeric equilibrium between the 4-pyrimidinol form and the 4-pyridimone form. The position of this equilibrium is highly sensitive to the environment, particularly the solvent.[7]
-
In the gas phase , the aromatic hydroxy (pyrimidinol) form is often preferred.
-
In polar solvents and in the crystalline state , the equilibrium typically shifts significantly toward the non-aromatic oxo (pyrimidone) form.[7]
This is a critical consideration. The choice of solvent can influence which tautomer is dominant in the solution, which in turn can affect the nucleation and growth of a specific crystal form. Polar solvents will stabilize the pyridone tautomer through hydrogen bonding and dipole-dipole interactions, which is the form typically found in the solid state.
Q4: What is polymorphism, and why is it a significant concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8][9] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability, even though they are chemically identical. For a related compound, 4-pyridone, two different polymorphs have been isolated from ethanol, differing in their hydrogen-bonding patterns.[10]
For an active pharmaceutical ingredient (API) like a this compound derivative, controlling polymorphism is a regulatory and functional necessity. An undesired or unstable polymorph could lead to changes in drug solubility and bioavailability over the product's shelf life. The choice of crystallization solvent is a primary factor in determining which polymorph is obtained.[11]
Q5: How does pH affect the crystallization of this compound?
The pH of the crystallization medium can have a profound effect on the solubility and crystal formation of ionizable compounds.[12] As a heterocyclic compound with nitrogen atoms, this compound can be protonated or deprotonated depending on the pH. This changes the charge state of the molecule, which in turn dramatically alters its solubility in aqueous or protic solvents. Adjusting the pH can be a powerful tool to control the level of supersaturation and, consequently, the rate of crystallization and even the resulting crystal size and habit.
Solvent Selection Guide for this compound
The principle of "like dissolves like" is a useful starting point.[13] this compound is a polar molecule, making it soluble in water and other polar organic solvents.[14]
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents at 25°C, providing a quantitative basis for solvent screening.
| Solvent | Solubility (g/L) @ 25°C | Polarity |
| Water | 43.03 | High |
| DMF | 174.08 | High |
| NMP | 114.67 | High |
| DMSO | 57.98 | High |
| Methanol | 38.3 | High |
| Ethanol | 13.58 | High |
| THF | 10.33 | Medium |
| Acetonitrile | 5.92 | Medium |
| Acetone | 3.93 | Medium |
| Ethyl Acetate | 2.19 | Low |
| Toluene | 0.49 | Low (Nonpolar) |
| n-Hexane | 0.08 | Low (Nonpolar) |
| Cyclohexane | 0.05 | Low (Nonpolar) |
| (Data sourced from The Good Scents Company[15]) |
Interpretation:
-
High Solubility Solvents (DMF, NMP, DMSO, Water, Methanol): These are "good" solvents. They are likely too effective at room temperature for a single-solvent cooling crystallization but are excellent candidates for use in an anti-solvent system.
-
Moderate/Low Solubility Solvents (Ethanol, THF, Acetonitrile, Acetone, Ethyl Acetate): These are promising candidates for single-solvent cooling crystallization, as they show moderate solubility that is likely to increase significantly with heating.
-
Very Low Solubility Solvents (Toluene, Hexane, Cyclohexane): These are "poor" solvents and are ideal candidates for use as anti-solvents.
Decision Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting an appropriate solvent system.
Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward method, ideal when a single solvent meets the criteria of high solubility at high temperature and low solubility at low temperature.[4]
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol, acetonitrile).
-
Heating: Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of hot solvent until the solid is completely dissolved, obtaining a clear, saturated solution.[5][6]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, well-defined crystals.[4] Disturbing the solution during this phase can lead to the formation of many small crystals.[6]
-
Further Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath to maximize the precipitation of the compound from the solution.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[6]
-
Drying: Dry the purified crystals, typically under vacuum, to remove all traces of the solvent.
Protocol 2: Anti-Solvent Crystallization
This method is used when the compound is too soluble in all suitable solvents at room temperature. It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (an anti-solvent) to induce precipitation.[16][17]
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., methanol, DMSO) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add a "poor" or anti-solvent (e.g., water, toluene, hexane) dropwise to the stirred solution.[6]
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of saturation has been reached and nucleation is beginning.
-
Crystal Growth: If necessary, gently warm the solution to redissolve the slight precipitate and then allow it to cool slowly. This controlled approach promotes the growth of larger crystals rather than an amorphous powder.
-
Isolation and Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Troubleshooting Guide
Issue 1: No crystals form after cooling the solution.
-
Possible Cause: The solution is not sufficiently supersaturated. You may have used too much solvent.[6]
-
Possible Cause: Nucleation is inhibited.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass provide nucleation sites.[5][18]
-
Solution 2 (Seeding): Add a single, tiny "seed crystal" of the pure compound to the solution to initiate crystal growth.[5][18]
-
Issue 2: The compound "oils out," forming a liquid layer instead of solid crystals.
-
Possible Cause: The solution is becoming supersaturated at a temperature that is above the melting point of your compound (or a melting point depression caused by impurities).[6]
-
Possible Cause: The cooling rate is too rapid.
-
Possible Cause: The chosen solvent is inappropriate. The compound may be excessively soluble.
-
Solution: Try a different solvent in which the compound is less soluble.[5]
-
Issue 3: The crystals form too quickly, resulting in a fine powder or very small needles.
-
Possible Cause: The solution is too concentrated.
-
Solution: Reheat the solution and add a small amount of extra solvent. While this may slightly reduce the final yield, it promotes slower, more controlled crystal growth, leading to higher purity.[18]
-
-
Possible Cause: The cooling is too rapid.
-
Solution: As with oiling out, ensure the solution cools as slowly as possible without agitation.[6]
-
Issue 4: The final yield of crystals is very low.
-
Possible Cause: Too much solvent was used during the dissolution step. A significant amount of the product remains dissolved in the mother liquor even after cooling.[6]
-
Solution: During the initial dissolution, use the absolute minimum amount of hot solvent required to dissolve the solid. It is also possible to recover more product from the mother liquor by evaporating a portion of the solvent and re-cooling.
-
-
Possible Cause: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing in the funnel.
-
Troubleshooting Flowchart
Characterization of Crystalline Material
After successful crystallization, it is essential to characterize the solid form to confirm its identity, purity, and polymorphic form. Key analytical techniques include:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystal form (polymorph) by analyzing its unique diffraction pattern.[19]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting point and phase transitions, which are characteristic of a specific polymorph.[20]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the presence of residual solvent or to identify if the crystal is a hydrate or solvate.[20]
-
Microscopy (Optical, SEM): Microscopy allows for visual inspection of crystal morphology (shape) and size distribution.[21][22]
-
Spectroscopy (FTIR, Raman): These techniques can sometimes distinguish between polymorphs based on differences in their vibrational spectra in the solid state.[19][20]
References
- 1. This compound | 51953-17-4 [chemicalbook.com]
- 2. Structure-Activity Relationship and Crystallographic Studies on this compound HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Polymorphism and metal-induced structural transformation in 5,5′-bis(4-pyridyl)(2,2′-bispyrimidine) adlayers on Au(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4′-bipyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Two polymorphs of anhydrous 4-pyridone at 100 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Buy this compound (EVT-3158963) | 51953-18-5 [evitachem.com]
- 15. scent.vn [scent.vn]
- 16. ijcea.org [ijcea.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. acadpubl.eu [acadpubl.eu]
- 20. academic.oup.com [academic.oup.com]
- 21. Various techniques for study of Crystal Properties | PPTX [slideshare.net]
- 22. Crystallography Analysis [intertek.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale 4-Hydroxypyrimidine Production
Welcome to the Technical Support Center for the large-scale production of 4-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of managing reaction exotherms during synthesis and scale-up. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting protocols to ensure process safety and batch success.
Fundamentals: Understanding the Thermal Risks in Pyrimidine Synthesis
The synthesis of heterocyclic compounds like this compound often involves condensation and cyclization reactions. These reactions are typically exothermic, releasing significant energy as heat.[1][2] While manageable at the lab bench, the thermal output becomes a critical safety concern at pilot and industrial scales. The core challenge lies in the relationship between heat generation and heat removal. As the batch volume increases, the heat-generating volume grows cubically, while the heat-removing surface area of the reactor only grows squarely.[3] This mismatch can lead to inadequate cooling and a dangerous, self-accelerating reaction rate known as a thermal runaway.[3][4]
A thermal runaway begins when the heat produced by the reaction exceeds the heat removal capacity of the system.[3][5] The resulting temperature increase accelerates the reaction rate exponentially (a principle described by the Arrhenius equation), which in turn generates even more heat.[6] This vicious cycle can lead to a rapid rise in temperature and pressure, potentially causing violent boiling, gas evolution, vessel rupture, and catastrophic failure.[5][7] Understanding and quantifying the thermal behavior of your specific this compound synthesis route is therefore not just a matter of process optimization, but a non-negotiable aspect of process safety.
Hazard Identification and Thermal Risk Assessment
A robust Process Safety Management (PSM) system begins with a thorough hazard assessment.[4] Before any scale-up, it is imperative to quantify the thermal risks of your process. This is achieved through specialized calorimetry techniques.[8][9]
Key Thermal Hazard Parameters:
| Parameter | Description | Method of Measurement | Significance |
| Heat of Reaction (ΔHr) | The total amount of energy released or absorbed during the reaction. | Reaction Calorimetry (RC) | Determines the total heat load the reactor's cooling system must handle.[8] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.[10] | Calculated from ΔHr and the heat capacity (Cp) of the mixture. | A primary indicator of the potential severity of a cooling failure. A high ΔTad signals a high-risk reaction.[8][10] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mass would reach following a cooling failure, considering the accumulation of unreacted reagents.[10] | Determined using a reaction calorimeter by simulating a cooling failure at various points during reagent addition.[10] | Crucial for ensuring that a cooling failure will not heat the reaction to a temperature where a secondary, more hazardous decomposition reaction can begin.[11] |
| Onset Temperature (Tonset) | The temperature at which the material begins to exhibit a self-heating exothermic decomposition. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC) | Defines the upper boundary of safe operating temperatures. The MTSR must remain well below the Tonset of any component in the mixture.[6][12] |
Calorimetry Techniques:
-
Reaction Calorimetry (RC): Performed in a controlled laboratory reactor, RC measures the rate of heat evolution under process-relevant conditions.[8][13] It is the gold standard for determining the heat of reaction, heat flow, and MTSR, providing essential data for designing safe semi-batch processes and sizing cooling systems.[10][11]
-
Differential Scanning Calorimetry (DSC): A screening tool used to quickly determine the thermal stability of reactants, intermediates, and products.[6] It measures the heat flow into or out of a sample as its temperature is changed, identifying the Tonset for decomposition reactions.
-
Accelerating Rate Calorimetry (ARC): An adiabatic calorimeter that simulates a worst-case thermal runaway scenario.[6][12] It provides time-temperature-pressure data under adiabatic conditions, which is critical for designing emergency relief systems.[14]
Troubleshooting Guide: Real-Time Event Management
This section addresses specific issues you may encounter during a large-scale this compound run.
Q1: The reactor temperature is rising 5-10 °C above the setpoint, and the cooling system seems unable to compensate. What should I do?
A1: This is a critical sign of losing thermal control, potentially the start of a thermal runaway.[15] Your immediate goal is to stop the heat generation and maximize heat removal.
Immediate Actions:
-
Stop All Reagent Addition: The accumulation of unreacted material is a primary driver of thermal runaway.[10][16] Immediately halt the feed of any limiting reactant. This is the fastest way to stop increasing the potential energy in the reactor.
-
Maximize Cooling: Ensure the cooling utility is operating at maximum capacity. Check that the coolant is at its lowest possible temperature and maximum flow rate.
-
Verify Agitation: Loss of agitation can create localized hot spots, leading to a runaway.[15][17] Confirm that the agitator is running at the correct speed. If agitation has failed and cannot be restored, proceed immediately to emergency procedures.
-
Prepare for Emergency Action: If the temperature does not begin to decrease within minutes or continues to rise, you must initiate an emergency shutdown or quenching procedure.[18]
Causality: This situation arises when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[3] This can be caused by:
-
Adding a reactant too quickly.
-
Incorrect concentration of reagents leading to a faster-than-expected reaction rate.
-
Insufficient cooling capacity for the batch size.
-
A failure in the cooling system (e.g., valve malfunction, coolant temperature too high).
Q2: After completing the reagent addition, the reactor temperature is holding steady, but I know there's a significant amount of unreacted material. How do I manage the risk during the final "cook-out" phase?
A2: This scenario, known as high "accumulation," is hazardous.[8][10] The unreacted material represents stored chemical energy that could be released rapidly if cooling is lost.
Mitigation Protocol:
-
Do Not Increase Temperature: Do not increase the batch temperature to accelerate the consumption of the remaining reagent unless your calorimetry data (specifically the MTSR calculation) confirms this is safe.[10]
-
Maintain Maximum Cooling Availability: Keep the cooling system on high alert. Do not assume the reaction is complete until analytical data (e.g., HPLC, GC) confirms the consumption of the limiting reagent.
-
Extended Monitoring: Continue to monitor the reaction temperature and heat flow (if using a calorimeter) closely. A persistent exotherm indicates the reaction is still proceeding.
-
Contingency Planning: Have an emergency quenching plan ready. The risk remains high until all the energy from the accumulated reagent has been safely released and removed.
Causality: Accumulation occurs when the rate of reagent addition is faster than the rate of reaction.[16] This is common in semi-batch processes where a reaction has a slight induction period or is slower than anticipated. It is a major cause of industrial accidents.[5]
Q3: We've had a power failure, and both the agitator and cooling system are down. The temperature is starting to climb. What is the protocol?
A3: This is a classic "worst-case scenario" that process safety studies are designed to anticipate.[10] With no cooling and no mixing, a thermal runaway is highly probable.[17] You must execute your emergency response plan immediately.
Emergency Protocol:
-
Initiate Emergency Quenching: If the reactor is equipped with a quench system, activate it immediately. This involves adding a pre-determined, chemically compatible substance that will rapidly stop the reaction, either by dilution, cooling, or chemical inhibition.
-
Activate Emergency Relief System: The reactor should be equipped with a pressure relief device (e.g., a rupture disc or safety valve) designed to handle the pressure generated by a runaway.[4][14] Do not attempt to override or block this system.
-
Evacuate Personnel: Evacuate all non-essential personnel from the immediate area according to your site's emergency action plan.
-
Notify Emergency Services: Alert your facility's emergency response team and local emergency services.
Causality: The loss of all control systems creates an adiabatic environment where all the heat generated by the reaction is retained, leading to the fastest possible temperature and pressure increase.[14] This is the scenario that ARC testing is designed to simulate to ensure emergency systems are sized correctly.[6]
Frequently Asked Questions (FAQs)
Q: Can I safely scale up my this compound synthesis from 1L to 1000L based on successful lab runs? A: No. Direct scale-up without a thorough thermal hazard assessment is extremely dangerous.[3][19] The heat removal capability decreases significantly with scale. You must perform calorimetry studies (RC, DSC) to understand the heat of reaction, adiabatic temperature rise, and MTSR before proceeding.[10][20]
Q: What are the best process design strategies to manage the exotherm? A: Inherently safer design is the most effective approach.[3][20] Key strategies include:
-
Semi-Batch Operation: Adding one reactant slowly over time to control the rate of heat generation is a fundamental safety measure.[16][21] The addition rate should be dictated by the reactor's cooling capacity.
-
Dilution: Using a suitable, inert solvent increases the thermal mass of the reactor contents, which helps to absorb heat and buffer temperature changes.[21]
-
Lower Temperatures: If kinetics permit, running the reaction at a lower temperature will slow the reaction rate and the rate of heat generation.[21]
Q: How do I choose a suitable quenching agent for my reaction? A: A quenching agent must stop the reaction quickly and safely. It should be:
-
Chemically Compatible: It must not react with the reaction mixture to produce more heat or toxic gases.
-
Effective: It should stop the reaction via cooling (e.g., a cold, inert solvent), inhibition (a chemical that stops the catalytic cycle), or rapid dilution.
-
Well-Characterized: The quenching process itself should be studied at a small scale to ensure it does not create its own hazard (e.g., a violent or gas-generating reaction).
Diagrams and Protocols
Troubleshooting Workflow for Thermal Excursions
This diagram outlines the decision-making process when a temperature deviation is observed.
Caption: Decision tree for managing a thermal excursion event.
Experimental Protocol: Emergency Reaction Quenching
WARNING: This protocol should be adapted based on specific reaction chemistry and calorimetry data. It must be tested at a laboratory scale before implementation.
Objective: To safely and rapidly terminate an uncontrolled exothermic reaction.
Materials:
-
Pre-determined volume of quenching agent (e.g., a cold, inert solvent like isopropanol, or a dilute acidic/basic solution, depending on the reaction chemistry).
-
Quench vessel or dedicated quench line connected to the reactor.
-
Personal Protective Equipment (PPE): Full-face shield, acid/solvent resistant gloves, flame-retardant lab coat.
Procedure:
-
Confirm Emergency Condition: Verify that a thermal runaway is in progress (rapidly rising temperature and/or pressure that is unresponsive to primary controls).
-
Activate Emergency System: Trigger the automated or manual quench addition system. This should rapidly introduce the quenching agent into the reactor.
-
Ensure Agitation (if possible): If the agitator is still functional, maintain vigorous agitation to ensure rapid mixing of the quenching agent with the reaction mass. If not, the quench agent must be introduced in a way that promotes mixing (e.g., via a dip tube at the bottom of the reactor).
-
Monitor Reactor Vitals: Continuously observe the reactor temperature and pressure. A successful quench will result in a rapid decrease in temperature.
-
Ventilation: Ensure the area is well-ventilated, as the quenching process may generate fumes or gases.
-
Post-Quench Verification: Once the temperature is stable and at a safe level (e.g., below 25 °C), take a sample (using appropriate safe sampling procedures) to confirm that the reaction has been fully terminated via analytical methods (e.g., HPLC, GC).
-
Incident Investigation: Do not attempt to restart the process. A full incident investigation must be conducted to determine the root cause of the runaway event.[19]
References
- 1. microbenotes.com [microbenotes.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. cedrec.com [cedrec.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. icheme.org [icheme.org]
- 6. stonehousesafety.com [stonehousesafety.com]
- 7. benchchem.com [benchchem.com]
- 8. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. icheme.org [icheme.org]
- 12. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 13. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 14. iomosaic.com [iomosaic.com]
- 15. Investigation of Thermal Runaway in Semibatch Chemical Reactors by an Early Warning Detection Device | Chemical Engineering Transactions [cetjournal.it]
- 16. irjet.net [irjet.net]
- 17. Thermal runaway - Wikipedia [en.wikipedia.org]
- 18. thepetrosolutions.com [thepetrosolutions.com]
- 19. tuvsud.com [tuvsud.com]
- 20. icheme.org [icheme.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Analytical Techniques for Monitoring 4-Hydroxypyrimidine Reaction Progress
Welcome to the technical support center for monitoring the reaction progress of 4-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical experience.
Introduction to this compound Analysis
This compound is a key structural motif in many biologically active molecules, making the ability to accurately monitor its formation and consumption in chemical reactions crucial for process optimization and quality control.[1][2] However, its inherent chemical properties, such as its tautomeric equilibrium between the hydroxyl and pyrimidone forms, can present unique analytical challenges.[1] This guide will address these challenges and provide robust solutions for reliable reaction monitoring.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the quantitative analysis of reaction progress, offering high reproducibility and the ability to separate complex mixtures.[3] However, the polar nature of this compound can lead to specific challenges.
HPLC Troubleshooting Q&A
Q1: My this compound peak is showing poor retention and eluting near the void volume on a C18 column. How can I improve this?
A1: This is a common issue when analyzing polar compounds like this compound on traditional reversed-phase columns.[4][5] The weak interaction between the polar analyte and the nonpolar stationary phase leads to minimal retention. Here are several strategies to address this:
-
Mobile Phase Modification:
-
Highly Aqueous Mobile Phase: Start with a high percentage of aqueous buffer (e.g., 95-100%) in your mobile phase.[4] However, be aware of "phase dewetting" or "phase collapse" with prolonged use of 100% aqueous mobile phases on some C18 columns, which can lead to a sudden loss of retention.[4]
-
pH Adjustment: The retention of ionizable compounds is highly dependent on the mobile phase pH.[6] For this compound, which is weakly acidic, adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate or acetate) can significantly impact its retention. Experiment with a pH range around the pKa of this compound to find the optimal separation.
-
Ion-Pairing Reagents: For highly polar or ionic pyrimidine derivatives, adding an ion-pairing reagent to the mobile phase can enhance retention on reversed-phase columns.[4]
-
-
Alternative Stationary Phases:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a modified stationary phase that is more compatible with highly aqueous mobile phases and provides better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.
-
Q2: I'm observing peak tailing with my this compound peak. What could be the cause and how can I fix it?
A2: Peak tailing can arise from several factors, including secondary interactions with the stationary phase, column degradation, or issues with the HPLC system.[7]
-
Chemical Interactions:
-
Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the pyrimidine ring, leading to peak tailing. Using a mobile phase with a low pH can protonate the silanols and reduce these interactions. Alternatively, using a base-deactivated column can be beneficial.
-
Analyte Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
-
Column Health:
-
Column Contamination: Adsorbed impurities from previous injections can cause peak tailing.[6] A proper column wash protocol is essential.
-
Column Void: A void at the head of the column can also cause peak distortion. This can sometimes be addressed by reversing and flushing the column (check manufacturer's instructions first).
-
-
System Issues:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[8]
-
Q3: I'm seeing unexpected peaks in my chromatogram. How do I identify them?
A3: Unexpected peaks can be impurities, byproducts, or degradation products.[3]
-
Hyphenated Techniques: The most definitive way to identify unknown peaks is by using HPLC coupled with mass spectrometry (HPLC-MS). This will provide the molecular weight of the unknown compounds, aiding in their identification.[3][9]
-
Forced Degradation Studies: Subjecting your starting material and product to stress conditions (e.g., acid, base, heat, oxidation) can help to intentionally generate degradation products and see if they match the unexpected peaks in your reaction monitoring chromatogram.[10]
-
Blank Injections: Always run a blank injection of your reaction solvent to ensure that the unexpected peaks are not coming from the solvent itself.[3]
HPLC Method Parameters for this compound
| Parameter | Starting Condition | Optimization Strategy |
| Column | C18, 4.6 x 150 mm, 5 µm | Consider polar-endcapped C18 or HILIC columns for better retention. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Adjust pH with phosphate or acetate buffer. Try different organic modifiers like methanol. |
| Gradient | 5% B to 95% B over 15 min | Start with a higher aqueous percentage and a shallower gradient for better resolution of polar compounds. |
| Flow Rate | 1.0 mL/min | Adjust for optimal peak shape and resolution. |
| Detection | UV at 254 nm or 238 nm[10] | Use a Diode Array Detector (DAD) to check for peak purity and identify optimal wavelengths. |
| Column Temp. | 30 °C | Temperature can affect selectivity; experiment with different temperatures (e.g., 25-40 °C). |
Experimental Protocol: HPLC Sample Preparation
-
Aliquot Collection: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by diluting it in a cold solvent or by adding a quenching agent if necessary.
-
Dilution: Dilute the quenched aliquot with a suitable solvent, typically the initial mobile phase composition, to a concentration within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[3]
-
Injection: Inject the filtered sample onto the HPLC system.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for analyzing pyrimidine derivatives, especially for identifying volatile byproducts.[11] However, the low volatility and polar nature of this compound often necessitate derivatization.
GC-MS Troubleshooting Q&A
Q1: My this compound is not showing up in the GC-MS chromatogram, or the peak is very broad.
A1: This is likely due to the low volatility and high polarity of this compound.
-
Derivatization: Silylation is a common derivatization technique for making polar compounds like pyrimidines more volatile and thermally stable for GC analysis.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a trimethylsilyl ether.
-
High-Temperature Inlet: Ensure your GC inlet temperature is high enough to volatilize the derivatized analyte without causing thermal degradation.
-
Column Choice: A polar GC column may be more suitable for analyzing these types of compounds, even after derivatization.
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Take a dried aliquot of the reaction mixture.
-
Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile) to the dried sample.
-
Reaction: Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: Inject the derivatized sample directly into the GC-MS.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can be used for in-situ reaction monitoring to gain real-time kinetic and mechanistic insights.[12]
NMR Troubleshooting Q&A
Q1: The proton signals in my ¹H NMR spectrum are broad and poorly resolved.
A1: Broad peaks in an NMR spectrum can have several causes.
-
Tautomerism: The tautomeric equilibrium of this compound can lead to peak broadening, especially if the rate of exchange is on the NMR timescale. Running the spectrum at a different temperature can sometimes sharpen the signals by shifting the equilibrium or changing the rate of exchange.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, washing your glassware with a chelating agent like EDTA can help.
-
Sample Viscosity: Highly viscous samples can lead to broader lines. Ensure your sample is adequately dissolved and not too concentrated.
Q2: How can I use NMR to monitor my reaction in real-time?
A2: In-situ or real-time NMR monitoring involves acquiring spectra directly from the reaction mixture as it proceeds inside the NMR magnet.[12]
-
Specialized NMR Tubes: Use an NMR tube equipped with a side arm for injecting reactants while the tube is in the spectrometer.
-
Automated Acquisition: Set up an automated experiment to acquire spectra at regular intervals.
-
Data Analysis: The progress of the reaction can be monitored by integrating the signals corresponding to the starting materials and products over time.
Diagram: Troubleshooting Workflow for HPLC Analysis
Caption: Troubleshooting decision tree for common HPLC issues in this compound analysis.
Section 4: In-Situ Reaction Monitoring
For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are invaluable.[13][14] These methods analyze the reaction mixture directly without the need for sampling.
Overview of In-Situ Techniques
| Technique | Principle | Advantages | Considerations |
| FTIR/Raman Spectroscopy | Vibrational spectroscopy that monitors changes in functional groups. | Real-time data, non-destructive, can be used in heterogeneous mixtures.[15][16] | Requires a spectroscopic probe inserted into the reactor; data analysis can be complex. |
| Real-Time NMR | Acquires NMR spectra of the reacting mixture at set intervals. | Provides detailed structural information and quantitative data on multiple species simultaneously.[12] | Requires specialized equipment and deuterated solvents for some applications. |
| UV-Vis Spectroscopy | Monitors changes in the electronic absorption spectrum. | Simple, cost-effective, and can be used for bioconversion monitoring.[17] | Limited to reactions where reactants and products have distinct UV-Vis spectra. |
Diagram: General Workflow for In-Situ Reaction Monitoring
Caption: A generalized workflow for implementing in-situ monitoring of a chemical reaction.
References
- 1. Buy this compound (EVT-3158963) | 51953-18-5 [evitachem.com]
- 2. Structure-Activity Relationship and Crystallographic Studies on this compound HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Assessment of 4-Hydroxypyrimidine
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. 4-Hydroxypyrimidine, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a multitude of biologically active molecules. Its purity can profoundly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in scientific principles and practical expertise.
The Criticality of Purity in this compound
This compound exists in tautomeric equilibrium with 4(3H)-pyrimidinone. This inherent chemical characteristic, along with its synthesis route, can give rise to a variety of impurities. These may include starting materials, intermediates, by-products, and degradation products. The presence of even trace amounts of these impurities can have significant downstream consequences, making a robust analytical strategy for purity assessment indispensable.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment is dictated by a multitude of factors including the nature of the analyte, the expected impurities, and the desired level of sensitivity and specificity. Here, we compare the most pertinent techniques for this compound.
| Method | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative assay and impurity profiling. | High resolution, sensitivity, and versatility for non-volatile and thermally labile compounds.[1] | Higher cost of instrumentation and solvents. |
| GC-MS | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Identification and quantification of volatile impurities. | Excellent for volatile and semi-volatile compounds; provides structural information for identification.[2] | Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte. |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | Primary analytical method, highly accurate and precise, provides structural information. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
| UV-Vis | Measurement of the absorption of light by the analyte at a specific wavelength. | Rapid and simple quantitative analysis. | Cost-effective, easy to use, and suitable for routine analysis.[3] | Low specificity; susceptible to interference from UV-absorbing impurities. |
| DSC/TGA | Measurement of heat flow and mass change as a function of temperature. | Assessment of thermal stability and presence of volatile impurities or different polymorphic forms.[4] | Provides information on solid-state properties and thermal stability. | Not a separative technique; limited quantitative information on specific impurities. |
In-Depth Methodologies and Experimental Protocols
As a Senior Application Scientist, it is understood that the value of a method lies in its meticulous execution. The following sections provide detailed, actionable protocols for each technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse for purity and impurity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. A well-developed stability-indicating HPLC method can separate this compound from its potential impurities and degradation products.[1][5]
Workflow for HPLC-UV Analysis of this compound
Caption: HPLC-UV analysis workflow for this compound.
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
-
Procedure:
-
Inject the standard solution and record the chromatogram. The retention time for this compound should be determined.
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard.
-
Identify and quantify any impurities by their retention times and peak areas relative to the main peak.
-
Rationale: The choice of a C18 column provides good retention and separation for polar heterocyclic compounds like this compound. The methanol-water mobile phase is a common, effective, and relatively simple choice for reversed-phase chromatography. UV detection at 225 nm is selected to achieve a good response for the pyrimidine chromophore.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, derivatization is necessary to increase its volatility. Silylation is a common derivatization technique for compounds with active hydrogens.
Workflow for GC-MS Analysis of this compound
Caption: GC-MS analysis workflow for this compound.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
In a sealed vial, accurately weigh about 1 mg of the this compound sample or standard.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Procedure:
-
Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system.
-
Identify the peak for the silylated this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the purity and impurities based on their peak areas in the total ion chromatogram (TIC).
-
Rationale: The DB-5ms column is a robust, general-purpose column suitable for a wide range of derivatized compounds. The temperature program is designed to ensure good separation of potential impurities. EI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Instead, a certified internal standard of known purity is used.
Workflow for qNMR Analysis of this compound
Caption: qNMR analysis workflow for this compound.
Experimental Protocol: 1H-qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Rationale: qNMR provides a direct measure of purity and is less susceptible to variations in detector response that can affect chromatographic methods. The choice of a suitable internal standard with sharp, well-resolved signals that do not overlap with the analyte is crucial for accuracy.
UV-Visible Spectrophotometry (UV-Vis)
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.
Experimental Protocol: UV-Vis Assay
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a suitable solvent (e.g., 1:1 methanol:acetonitrile).[3]
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of this compound at a concentration that falls within the range of the calibration standards.
-
-
Procedure:
-
Scan the highest concentration standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For a pyrimidine derivative, this is often around 275 nm.[3]
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
-
Rationale: This method is based on the Beer-Lambert law and provides a quick estimation of purity. However, its lack of specificity means that any UV-absorbing impurity will interfere with the measurement.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal stability, melting point, and presence of volatile impurities.
Experimental Protocol: DSC and TGA
-
DSC Analysis:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from ambient temperature to above its melting point.
-
Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion. A broad melting endotherm or a lower-than-expected melting point can indicate the presence of impurities.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., ambient to 500°C).
-
Record the weight loss as a function of temperature. Weight loss at temperatures below the decomposition point can indicate the presence of volatile impurities or residual solvents.
-
Rationale: Thermal analysis provides orthogonal information to chromatographic and spectroscopic methods, focusing on the solid-state properties of the material.
Potential Impurities in this compound
A thorough understanding of potential impurities is crucial for developing a specific and effective analytical method. Impurities in this compound can arise from several sources:
-
Synthesis-Related Impurities:
-
Unreacted starting materials (e.g., malondialdehyde, urea).
-
Intermediates from the synthetic route.
-
By-products from side reactions.
-
-
Degradation Products:
Forced degradation studies, where the sample is subjected to stress conditions (acid, base, oxidation, heat, light), are essential for identifying potential degradation products and for developing a stability-indicating method.[5]
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of this compound. A comprehensive and robust purity assessment relies on an integrated approach that leverages the strengths of multiple orthogonal methods. For routine quality control, a validated stability-indicating HPLC-UV method is often the primary choice. However, for reference standard characterization and in-depth impurity profiling, a combination of HPLC-MS for impurity identification, GC-MS for volatile impurities, and qNMR for an absolute purity value is highly recommended. Thermal analysis provides valuable complementary information on the solid-state properties of the material. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their work, from early-stage research to final product release.
References
- 1. jetir.org [jetir.org]
- 2. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 4-Hydroxypyrimidine-Based Kinase Inhibitors
Introduction: The Convergence of a Privileged Scaffold and a Validated Target
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of oncology research. Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that regulate critical cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation through mutation or overexpression is a well-established driver of cancer, making them prime therapeutic targets.[1][2][3]
Within the medicinal chemist's arsenal, the 4-hydroxypyrimidine scaffold has emerged as a "privileged" structure, frequently appearing in potent kinase inhibitors. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to anchor effectively within the ATP-binding pocket of various kinases. This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel this compound-based inhibitors against a well-validated cancer target: the Epidermal Growth Factor Receptor (EGFR) kinase.
This document is designed for researchers and drug development professionals. It moves beyond a simple list of steps to explain the underlying scientific rationale—the "why" behind the "how"—ensuring that the described workflow is not only reproducible but also scientifically rigorous and self-validating. We will explore the critical steps of protein and ligand preparation, the execution and validation of a docking protocol, and the interpretation of results in the context of experimental data, thereby bridging the gap between computational prediction and biological activity.
The Biological Context: EGFR Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a key member of the ErbB family of receptor tyrosine kinases.[2][4] Upon binding its ligand (e.g., EGF), EGFR dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular kinase domain.[1] This phosphorylation event creates docking sites for downstream signaling proteins, activating critical pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK cascade. In many cancers, aberrant EGFR signaling drives uncontrolled cell division, making it a validated target for inhibitor development.[3]
Caption: Simplified EGFR signaling pathway and the action of a kinase inhibitor.
Core Methodology: A Self-Validating Docking Workflow
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[5] The reliability of any docking study hinges on the meticulousness of its protocol. What follows is a robust, multi-stage workflow designed to ensure accuracy and reproducibility.
Caption: A comprehensive workflow for a validated comparative docking study.
Experimental Protocol: Step-by-Step Molecular Docking
This protocol utilizes AutoDock Tools and AutoDock Vina, widely accessible and validated software packages.[5][6]
1. Protein Preparation
-
Rationale: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are crucial for calculating interactions.
-
Procedure:
-
Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4JPS) from the PDB.[7][8]
-
Load the PDB file into a molecular modeling program like AutoDock Tools.
-
Remove all water molecules and any co-crystallized ligands or ions not essential to the binding interaction.
-
Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.
-
Assign Kollman charges, which are partial atomic charges used by the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which includes charge and atom type information for Vina.[9]
-
2. Ligand Preparation
-
Rationale: Ligands must be converted from 2D representations to accurate, low-energy 3D conformations to be used in docking. The software needs to know which bonds are rotatable to allow for conformational flexibility during the simulation.
-
Procedure:
-
Draw the 2D structures of your this compound-based inhibitors using software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures into 3D SDF or MOL2 files.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation for each ligand.[10]
-
Load each ligand into AutoDock Tools to define the rotatable bonds and save them in the PDBQT format.
-
3. Docking Protocol Validation (The Self-Validating Step)
-
Rationale: Before screening your novel compounds, you must prove that your docking protocol can accurately reproduce a known binding pose. This is the single most critical step for ensuring the trustworthiness of your results. The standard method is to re-dock the co-crystallized ligand into the binding site and measure the deviation from the experimental pose.
-
Procedure:
-
Grid Box Generation: In AutoDock Tools, define a 3D grid box that encompasses the entire active site of the protein. The center of the box should be the geometric center of the co-crystallized ligand. The dimensions should be large enough to allow the ligand to rotate freely but small enough to focus the search.[9][10]
-
Re-Docking: Perform a docking simulation with the extracted co-crystallized ligand and the prepared protein using AutoDock Vina.
-
RMSD Calculation: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original pose from the PDB file. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value below 2.0 Å is considered a successful validation , indicating the protocol is reliable.[8][10]
-
4. Comparative Docking and Analysis
-
Rationale: Once validated, the protocol can be applied to the novel inhibitor series to predict their binding affinities and interaction patterns.
-
Procedure:
-
Execution: Using the same validated grid parameters, run the docking simulation for each of your prepared this compound inhibitors.
-
Binding Energy Evaluation: Analyze the output file from Vina. The primary metric is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[10]
-
Interaction Analysis: Visualize the top-ranked pose for each inhibitor within the protein's active site using software like PyMOL or Discovery Studio. Identify key interactions, such as:
-
Hydrogen bonds: Crucial for affinity and specificity.
-
Hydrophobic interactions: Often drive the overall binding.
-
Pi-stacking or cation-pi interactions: Can provide additional stability.
-
-
Data Presentation and Interpretation
The ultimate goal is to correlate the computational data with experimental results to build a reliable structure-activity relationship (SAR). While docking scores are not absolute binding energies, they are highly effective for ranking compounds within a congeneric series.[6][11][12]
Comparative Data Summary
The table below presents a hypothetical comparison between docking scores for a series of this compound inhibitors and their experimentally determined IC50 values against the EGFR kinase. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
| Compound ID | R-Group Modification | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM)[13][14] | Key Predicted Interactions |
| HYP-001 | -H | -8.1 | 204 | H-bond with Met793 |
| HYP-002 | -F | -8.4 | 150 | H-bond with Met793; Halogen bond |
| HYP-003 | -OCH3 | -8.9 | 37 | H-bond with Met793; H-bond with Thr790 |
| HYP-004 | -NH2 | -9.2 | 25 | H-bonds with Met793 & Asp855 |
| Reference | Gefitinib (Known Inhibitor) | -9.5 | 20 | H-bond with Met793; Hydrophobic interactions |
Note: IC50 values are representative and collated from literature on similar pyrimidine-based kinase inhibitors for illustrative purposes.[13][14]
Discussion of Results
From the hypothetical data, a clear trend emerges: a lower (more negative) binding energy generally correlates with a lower IC50 value (higher potency). This correlation is the desired outcome of a successful docking study.
-
Expertise-Driven Analysis: The addition of a methoxy group (HYP-003) and an amine group (HYP-004) is predicted to form additional hydrogen bonds within the active site compared to the parent compound (HYP-001). This provides a structural rationale for their improved potency. This insight allows for the rational design of the next generation of compounds. For example, we might hypothesize that other hydrogen bond donors or acceptors at the R-group position could further enhance activity.
-
Trustworthiness and Limitations: It is crucial to acknowledge that molecular docking is a simplified model.[6][11] It does not account for protein flexibility beyond side-chain rotations, solvation effects, or entropy. Therefore, a perfect correlation between docking score and IC50 is not expected. However, its power lies in its ability to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. Discrepancies between predicted and experimental values can also be informative, suggesting that other factors (e.g., cell permeability, metabolic stability) may be influencing the compound's biological activity.
Conclusion
This guide has outlined a scientifically rigorous and self-validating workflow for the comparative docking of this compound-based inhibitors against the EGFR kinase domain. By grounding computational predictions with a robust validation step and comparing the results to experimental data, researchers can confidently generate actionable hypotheses for structure-based drug design. This integration of in silico and in vitro data exemplifies a modern, efficient approach to discovering the next generation of targeted cancer therapeutics.
References
- 1. What are RTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Receptor tyrosine kinase inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ramirezlab.github.io [ramirezlab.github.io]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for The… [ouci.dntb.gov.ua]
- 12. [PDF] Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? | Semantic Scholar [semanticscholar.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4-Hydroxypyrimidine Analogs in Drug Discovery
The 4-hydroxypyrimidine core, a six-membered aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability have made it a cornerstone in the development of numerous therapeutic agents.[1][5] This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for this compound analogs across different biological targets, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs and present supporting data to illuminate the path from structural modification to biological function.
Part 1: Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)
The 2-oxoglutarate-dependent hypoxia-inducible factor prolyl hydroxylases (PHDs) are critical oxygen sensors in human cells. Their inhibition stabilizes HIF-α, promoting erythropoiesis, making them a key target for treating renal anemia.[6] this compound analogs have emerged as a promising class of PHD inhibitors.
Core Scaffold Analysis and Mechanism of Action
The efficacy of the this compound scaffold in PHD inhibition stems from its ability to mimic the 2-oxoglutarate (2OG) co-substrate. The pyrimidine ring, particularly the N1 and 4-hydroxyl group, chelates the active site Fe(II) ion in a bidentate manner, which is essential for inhibitory activity.[7] This interaction effectively blocks the binding of the endogenous 2OG, thereby inhibiting the enzyme. Crystallographic studies reveal that substituents on this core can then extend into adjacent pockets to achieve high potency and selectivity.[6][7]
Structure-Activity Relationship (SAR) and Comparative Data
SAR studies have systematically explored substitutions around the this compound core to optimize binding affinity. A key strategy involves appending a side chain that can access a hydrophobic pocket involved in substrate binding.
-
Side Chain Optimization: A biphenyl group, for instance, projects into a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391, significantly enhancing potency.[7]
-
Linker Modification: The nature of the linker between the pyrimidine core and the hydrophobic-pocket-binding moiety is crucial. Studies show that specific stereochemistries and linker types can dramatically affect inhibitory power.[7]
| Compound ID | Core Structure | R Group (Side Chain) | PHD2 IC50 (µM) | Reference |
| 8 | This compound-pyrazole | Biphenylmethyl | ~0.1 (example value) | [7] |
| 10 | This compound-pyrazole | Phenylmethyl | >10 (example value) | [7] |
| (R)-17 | This compound-pyrazole | (R)-1-(Biphenyl-4-yl)ethyl | ~0.025 (4-fold improvement over 10) | [7] |
| (S)-17 | This compound-pyrazole | (S)-1-(Biphenyl-4-yl)ethyl | Much less active | [7] |
Table 1: Comparative inhibitory activity of this compound analogs against PHD2. Data is illustrative based on findings in the cited literature.
Visualization: Key SAR Findings for PHD Inhibitors
Caption: Key SAR determinants for this compound PHD inhibitors.
Experimental Protocol: PHD2 Inhibition Assay (In Vitro)
This protocol is a representative method for assessing the inhibitory potential of compounds against PHD2.
-
Reagents and Materials: Recombinant human PHD2, HIF-1α peptide substrate, Fe(II), 2-oxoglutarate, ascorbate, buffer solution (e.g., Tris-HCl), test compounds, and a detection system (e.g., luminescence-based or fluorescence polarization).
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Procedure: a. In a 384-well plate, add 5 µL of assay buffer containing the HIF-1α peptide substrate and Fe(II). b. Add 2.5 µL of the diluted test compound or DMSO (vehicle control). c. Initiate the reaction by adding 2.5 µL of a solution containing PHD2 enzyme, 2-oxoglutarate, and ascorbate. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Data Analysis: a. Measure the signal (e.g., luminescence) using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Inhibition of Protein Kinases for Anticancer Applications
The pyrimidine scaffold is a well-established "hinge-binder" in protein kinase inhibitors, leading to its incorporation into numerous approved anticancer drugs.[1][2] Modifications around a this compound (or its tautomeric aminopyrimidine equivalent) core allow for potent and selective targeting of various kinases implicated in cancer, such as EGFR and MARK4.[1][8][9]
Mechanism of Action
In kinase inhibition, the pyrimidine core typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby conferring potency and selectivity. The versatility of the pyrimidine ring allows for substitutions at multiple positions (C2, C4, C5, C6) to fine-tune these interactions.[4]
SAR Analysis and Comparative Data
The development of pyrimidine-based kinase inhibitors is a testament to the power of iterative medicinal chemistry.
-
C2 and C4 Positions: These positions are frequently substituted with amine-containing groups (e.g., anilines) that can be further functionalized to extend into other regions of the ATP pocket or improve physicochemical properties.[1]
-
C5 Position: Substitution at this position can be used to enhance selectivity or block metabolic pathways. For example, incorporating electron-withdrawing groups can influence the electronics of the ring system.[8]
-
C6 Position: This position is often used to introduce larger groups that can interact with the solvent front or specific sub-pockets within the kinase domain.[9]
| Compound Class | Target Kinase | Key Substitutions | Representative IC50 | Cell Line Activity (IC50) | Reference |
| 2-(Phenylamino)pyrimidine | EGFR (mutant) | Sulfonamide core coupling | 0.2 µM | Potent vs. EGFR-mutant lines | [1] |
| 4,6-Disubstituted Pyrimidine | MARK4 | 4-(Arylsulfonyl)piperazin-1-yl at C4; Thiophen-3-yl at C6 | In µM range | N/A (Enzyme Assay) | [9] |
| Indazol-pyrimidine | Various | Indazole fusion | 1.6-4.8 µM | MCF-7, A549, Caco2 | [8] |
Table 2: Comparative activity of pyrimidine analogs against various protein kinases and cancer cell lines.
Visualization: Kinase Inhibitor Screening Workflow
Caption: A typical workflow for screening and identifying pyrimidine-based kinase inhibitors.
Experimental Protocol: In Vitro Kinase ATPase Assay (e.g., for MARK4)
This protocol measures the inhibition of ATP hydrolysis by the target kinase.[9]
-
Reagents and Materials: Recombinant MARK4 enzyme, substrate (e.g., a generic peptide), ATP, test compounds, kinase assay buffer, and an ATPase detection kit (e.g., ADP-Glo™).
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then in kinase buffer.
-
Assay Procedure: a. In a white, opaque 96-well or 384-well plate, add the MARK4 enzyme and the test compound or vehicle (DMSO). b. Incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the amount of ADP produced using the detection kit's instructions. This typically involves a first step to deplete remaining ATP, followed by a second step to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: a. Measure the luminescence signal, which is proportional to the kinase activity. b. Calculate percent inhibition relative to the vehicle control. c. Determine IC50 values by fitting the dose-response data to a suitable model.
Part 3: Diverse Biological Activities of this compound Analogs
The versatility of the this compound scaffold extends beyond PHD and kinase inhibition, with analogs demonstrating a wide range of other biological activities.
Dihydroorotate Dehydrogenase (DHO-dehase) Inhibition
DHO-dehase is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it a target for antiproliferative agents.[10] SAR studies have defined strict requirements for inhibition:
-
Intact Pyrimidine Core: The amide and imide groups of the pyrimidine ring are essential for activity.
-
6-Carboxylic Acid: This group is critical for binding and is preferred over other acidic moieties like sulfonamides or tetrazoles.
-
5-Position Steric Hindrance: There is a significant steric limitation at this position, with substituents larger than a methyl group reducing or abolishing activity.[10]
Bone Anabolic Agents
In a novel application, certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis.[11][12] One highly potent analog, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was found to activate the BMP2/SMAD1 signaling pathway.[11] The SAR for this class highlights the importance of specific substitution patterns at nearly every position of the pyrimidine ring to achieve this unique biological outcome.
Anti-inflammatory and Antiviral Applications
The scaffold's adaptability is further demonstrated by its use in developing anti-inflammatory and antiviral agents. For example, morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in macrophage cells, indicating anti-inflammatory potential.[13] Additionally, complex hybrid molecules incorporating a pyrimidine-2,4-dione core have demonstrated antiviral and antioxidant activities.[14]
Part 4: General Synthetic Strategies
The accessibility of this compound analogs is a key advantage for their exploration in drug discovery. A common and robust method involves the condensation of a β-ketoester with urea or thiourea, followed by further functionalization.
Visualization: General Synthetic Workflow
Caption: A general workflow for the synthesis of this compound analogs.
Protocol: General Synthesis of a this compound Core
This protocol describes a foundational cyclocondensation reaction.
-
Reaction Setup: To a solution of an appropriate β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol), add urea (1.1 equivalents) and a catalyst (e.g., a catalytic amount of HCl or a Lewis acid).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup and Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. c. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). d. Extract the product with an organic solvent (e.g., ethyl acetate). e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired this compound derivative. The resulting core can then be used in subsequent functionalization steps.
Conclusion and Future Perspectives
The this compound scaffold continues to demonstrate remarkable versatility in drug discovery. The SAR studies highlighted in this guide, from the metal-chelating inhibitors of PHDs to the hinge-binding inhibitors of protein kinases and beyond, underscore a common theme: the pyrimidine core provides a stable and synthetically accessible anchor, while targeted modifications at its peripheral positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly uncover new biological targets for this privileged scaffold and leverage modern synthetic methods to build increasingly complex and effective therapeutic agents.[15] The challenge remains to address issues like drug resistance and off-target effects, which will require continued innovation in rational drug design.[15]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship and Crystallographic Studies on this compound HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Hydroxypyrimidine Tautomers
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. Heterocyclic compounds, central to the architecture of many pharmaceuticals and biomolecules, often exhibit tautomerism—a subtle yet profound equilibrium between structural isomers. 4-Hydroxypyrimidine serves as a classic and instructive model for this phenomenon, existing in a dynamic equilibrium between its lactim (enol) and lactam (keto) forms. The ability to distinguish and quantify these tautomers is critical, as their distinct electronic and structural properties can dictate biological activity, reactivity, and solubility.
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to characterize the tautomers of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present supporting data to empower researchers in their analytical endeavors.
The Tautomeric Landscape of this compound
This compound primarily exists in an equilibrium between the aromatic hydroxy form (lactim) and two non-aromatic oxo forms (lactams). The proton can reside on either of the two ring nitrogens, leading to the 4(1H)-pyrimidinone and 4(3H)-pyrimidinone tautomers. Furthermore, studies suggest that one of the lactam forms can exist as a zwitterion in polar solvents, adding another layer to this dynamic system[1]. The position of this equilibrium is not static; it is exquisitely sensitive to the molecular environment, particularly the solvent.
Caption: Tautomeric equilibrium of this compound.
Generally, the lactam forms are favored in the gas phase and in polar solvents, where their greater polarity is stabilized by intermolecular interactions like hydrogen bonding[2][3]. In contrast, non-polar solvents can shift the equilibrium to favor the less polar, aromatic lactim form[3][4].
Comparative Spectroscopic Analysis
The distinct structural features of the lactim and lactam tautomers give rise to unique spectroscopic fingerprints. A multi-technique approach is often necessary for unambiguous characterization.
UV-Vis Spectroscopy: Probing Electronic Transitions
Causality: The electronic structure of the tautomers is fundamentally different. The lactim form possesses an aromatic pyrimidine ring, while the lactam forms have a conjugated, but non-aromatic, system. This difference in conjugation and electronic distribution leads to distinct π → π* and n → π* transitions, which can be observed as different absorption maxima (λmax) in a UV-Vis spectrum.
Experimental Observations: In aqueous solutions, where the lactam forms predominate, this compound and its derivatives show characteristic absorption maxima that are sensitive to pH changes[1]. Spectrophotometric comparison with N-methylated derivatives, which lock the molecule into a specific tautomeric form, has been a cornerstone in proving that this compound exists largely in the lactam form in solution[1]. The lactam forms typically exhibit a longer wavelength absorption compared to the lactim form due to the extended conjugation of the C=C-C=O system. However, overlapping bands can complicate direct analysis without deconvolution or comparison to model compounds[1].
| Tautomeric Form | Key Chromophore | Expected λmax Region | Notes |
| Lactim | Aromatic Hydroxypyrimidine | Shorter Wavelength (e.g., ~260-280 nm) | The aromatic system leads to a higher energy π → π* transition. |
| Lactam | Conjugated Enone | Longer Wavelength (e.g., ~290-310 nm) | The extended conjugation lowers the energy gap for the π → π* transition. |
Note: Specific λmax values are highly solvent-dependent. The values provided are illustrative based on typical conjugated systems.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Causality: IR spectroscopy is exceptionally powerful for distinguishing these tautomers due to the presence of unique functional groups. The lactam form is characterized by a strong carbonyl (C=O) stretching vibration and an N-H stretch. The lactim form, conversely, lacks a carbonyl group but displays characteristic O-H and C-O stretching vibrations.
Experimental Observations: The most definitive feature is the strong C=O stretching band for the lactam tautomer, typically appearing in the 1650-1700 cm⁻¹ region. The N-H stretching vibration of the lactam appears as a sharp band around 3280 cm⁻¹ in studies of similar molecules[4]. For the lactim tautomer, a broad O-H stretching band is expected, often centered around 2400-3000 cm⁻¹ due to strong hydrogen bonding, while a sharp "free" O-H stretch may appear around 3640 cm⁻¹ in the gas phase or in very dilute non-polar solutions[4].
| Tautomeric Form | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Lactim | O–H stretch (H-bonded) | 3200 - 2400 | Broad, Medium |
| C=N stretch | ~1640 | Medium | |
| C–O stretch | 1320 - 1210 | Strong | |
| Lactam | N–H stretch | 3400 - 3250 | Medium |
| C=O stretch | 1700 - 1650 | Strong | |
| C=C stretch | ~1620 | Medium |
Note: These are typical ranges. The exact position is influenced by hydrogen bonding, solvent, and solid-state packing effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Analysis
Causality: NMR spectroscopy provides the most detailed structural information in solution. Both ¹H and ¹³C NMR are sensitive to the changes in electron density and connectivity between the tautomers. The chemical shifts of ring protons and carbons, and particularly the quaternary carbon at position 4, are highly diagnostic.
Experimental Observations:
-
¹³C NMR: This is arguably the most powerful tool for quantitative analysis. The lactam forms will exhibit a signal for the C4 carbonyl carbon in the downfield region, typically between 160-180 ppm. In contrast, the C4 carbon of the lactim form, being an aromatic carbon bonded to an oxygen, will appear significantly more upfield, around 150-160 ppm. By integrating the signals corresponding to the C4 carbon of each tautomer, their relative populations in a given solvent can be accurately determined[1]. The presence of two distinct oxo forms in solution can be confirmed by the observation of two separate carbonyl signals[1].
-
¹H NMR: The chemical shifts of the ring protons (H2, H5, H6) are different in each tautomer. For instance, the proton adjacent to the carbonyl group in the lactam form will be in a different electronic environment than the corresponding proton in the aromatic lactim form. However, if the rate of proton exchange between the tautomers is fast on the NMR timescale, averaged signals will be observed, complicating interpretation. In such cases, variable temperature NMR studies can be employed to slow the exchange and resolve the individual signals. In solvents like DMSO-d₆, which can slow down proton exchange, distinct signals for the tautomers may be observed.
| Tautomeric Form | Nucleus | Key Atom | Expected Chemical Shift (ppm) | Notes |
| Lactim | ¹³C | C4 (C-OH) | ~155 - 165 | Upfield relative to lactam C=O. |
| ¹H | H5 | Varies | Influenced by aromatic ring current. | |
| Lactam | ¹³C | C4 (C=O) | ~165 - 180 | Diagnostic downfield shift. |
| ¹H | H5 | Varies | Shifted relative to lactim due to different conjugation. | |
| ¹H | N-H | ~10 - 13 | Often broad, exchangeable proton. |
Note: Chemical shifts are highly dependent on the solvent. These are representative values.
Raman Spectroscopy: A Complementary Vibrational Probe
Causality: Raman spectroscopy, like IR, probes molecular vibrations. However, it relies on changes in polarizability rather than changes in dipole moment. This makes it particularly sensitive to vibrations of symmetric, non-polar bonds. The ring breathing modes of the pyrimidine core are often strong in Raman spectra and will differ between the aromatic lactim and non-aromatic lactam forms.
Experimental Observations: While less commonly reported for this specific system, Raman spectroscopy can provide complementary information. The C=O stretch of the lactam form is also Raman active. The key advantage lies in analyzing the "fingerprint" region (below 1500 cm⁻¹), where the collective vibrations of the pyrimidine ring are observed. The aromatic lactim tautomer is expected to have a sharp, intense ring-breathing mode, characteristic of aromatic systems. The lactam forms will have different ring vibration patterns due to their altered symmetry and bond orders.
Factors Influencing Tautomeric Equilibrium
The choice of solvent is the most critical experimental parameter in studying tautomerism.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate and stabilize the more polar lactam tautomers, shifting the equilibrium significantly in their favor. The zwitterionic form is also stabilized by such solvents[1].
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, stabilizing the polar lactam forms. DMSO is particularly useful in NMR studies as it can slow down proton exchange rates.
-
Non-Polar Solvents (e.g., Chloroform, Dioxane): In these environments, the less polar lactim tautomer becomes more favorable as the stabilization of the polar lactam form is diminished[3][4].
-
pH: The protonation state of the molecule dramatically affects the tautomeric equilibrium. In acidic or basic conditions, different ionic species will be present, each with its own tautomeric preferences.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization will be required based on the specific instrumentation and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-phase tautomeric equilibrium of this compound with its ketonic forms: a free jet millimeterwave spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of 4-Hydroxypyrimidine and 4-Hydroxypyridine Compounds
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, 4-hydroxypyrimidine and 4-hydroxypyridine scaffolds have garnered significant attention due to their versatile biological activities. This guide provides a comparative analysis of the efficacy of these two compound classes, drawing upon experimental data to offer insights for researchers, scientists, and drug development professionals. Our exploration will delve into their distinct chemical properties, mechanisms of action, and therapeutic applications, supported by detailed experimental protocols and data visualizations.
Introduction: Two Scaffolds, Diverse Potential
Both this compound and 4-hydroxypyridine are six-membered heterocyclic rings containing nitrogen atoms and a hydroxyl group at the fourth position. However, the presence of an additional nitrogen atom in the pyrimidine ring significantly influences its electronic properties and, consequently, its biological activity.
4-Hydroxypyridine , a derivative of pyridine, is a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its chemical stability and ability to act as a catalyst or intermediate make it a valuable component in drug development.[2][3] Derivatives of 4-hydroxypyridine have been investigated for a range of biological activities, including the inhibition of enzymes like NADH-ubiquinone reductase.[4]
This compound , on the other hand, is a fundamental component of nucleic acids (as part of cytosine and uracil) and is a privileged scaffold in medicinal chemistry.[5] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[6][7]
The tautomeric equilibrium between the hydroxy and the keto forms (4-pyridone and 4-pyrimidinone) is a crucial aspect of their chemistry, often influencing their biological interactions.[8][9][10] In polar environments, the keto form is generally favored for both scaffolds.[10]
Comparative Efficacy: A Tale of Two Heterocycles
The efficacy of compounds derived from these two scaffolds is best understood by comparing their performance in various therapeutic areas.
Anticancer Activity
Derivatives of both scaffolds have been explored for their potential as anticancer agents, but the breadth of research and reported potency appears more extensive for this compound derivatives.
This compound Derivatives: A significant body of research highlights the potent antiproliferative activity of pyrimidine derivatives against various cancer cell lines.[11][12] For instance, certain pyrimidine derivatives have shown strong cytotoxicity against adenocarcinomic human alveolar basal epithelial (A549) cells.[11] The mechanism often involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs).[13]
4-Hydroxy-2-pyridone Derivatives: While less extensively studied for anticancer properties compared to their pyrimidine counterparts, 4-hydroxy-2-pyridone derivatives have also demonstrated notable in vitro antitumor activity.[14] For example, specific derivatives have shown significant growth inhibition across a panel of 60 human tumor cell lines at micromolar concentrations.[14]
| Compound Class | Cancer Cell Line | IC50/Activity | Reference |
| Pyrimidine Derivative (2d) | A549 (Lung Cancer) | Strong cytotoxicity at 50 μΜ | [11] |
| 4-Hydroxy-2-pyridone Derivative (4g) | 60 Human Tumor Cell Lines | Significant activity at 1 x 10⁻⁶ to 1 x 10⁻⁵ M | [14] |
| Pyrazolopyrimidine Derivative (4) | CDK2/cyclin A2 | IC50 = 0.24 μM | [15] |
Antimicrobial and Anti-inflammatory Activity
Both scaffolds have given rise to compounds with promising antimicrobial and anti-inflammatory effects.
4-Hydroxy-2-pyridone Alkaloids: Natural and synthetic 4-hydroxy-2-pyridone alkaloids have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[16][17] Some derivatives have shown moderate to potent inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17]
Pyrimidine Derivatives: The pyrimidine core is a well-established pharmacophore in antimicrobial and anti-inflammatory drug design.[7] Derivatives have been synthesized and evaluated for their ability to inhibit enzymes like lipoxygenase (LOX), a key player in the inflammatory cascade.[11]
| Compound Class | Biological Activity | Target/Organism | MIC/IC50 | Reference |
| 4-Hydroxy-2-pyridone Alkaloid (4) | Antibacterial | S. aureus, MRSA, B. subtilis, C. perfringens, R. solanacarum | MIC = 1.56 to 6.25 µM | [17] |
| Pyrimidine Derivative (2a) | Anti-inflammatory (LOX inhibition) | Lipoxygenase | IC50 = 42 μΜ | [11] |
| Pyrimidine Derivative (2f) | Anti-inflammatory (LOX inhibition) | Lipoxygenase | IC50 = 47.5 μΜ | [11] |
Mechanism of Action: A Visual Exploration
The diverse biological activities of these compounds stem from their ability to interact with various biological targets. The following diagrams illustrate some of the key mechanisms.
Caption: Comparative mechanisms of action for this compound and 4-hydroxypyridine derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity, the following are detailed protocols for key in vitro assays used to evaluate the efficacy of these compounds.
In Vitro Anticancer Activity: MTT Assay
This protocol is designed to assess the cytotoxic effects of the synthesized compounds on a cancer cell line, such as A549.
Methodology:
-
Cell Culture: Culture A549 cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and 4-hydroxypyridine derivatives) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 10, 50, 100 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus) in a suitable broth medium.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Conclusion: Guiding Future Drug Discovery
This comparative guide illustrates that while both this compound and 4-hydroxypyridine scaffolds are valuable in drug discovery, they exhibit distinct profiles of biological efficacy. This compound derivatives have been more extensively explored and have shown significant promise, particularly in the realm of anticancer and anti-inflammatory research. Their structural similarity to endogenous nucleobases may contribute to their diverse biological activities.
4-Hydroxypyridine and its derivatives, while crucial as synthetic intermediates, also possess intrinsic biological activities that warrant further investigation. Their role as enzyme inhibitors and antimicrobial agents suggests that novel therapeutic agents can be developed from this scaffold.
Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired pharmacological profile. The experimental protocols and comparative data presented here provide a foundational framework for researchers to design and evaluate novel compounds based on these versatile heterocyclic systems.
References
- 1. nbinno.com [nbinno.com]
- 2. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 3. nbinno.com [nbinno.com]
- 4. New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 14. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-Hydroxypyrimidine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, a deep understanding of a kinase inhibitor's selectivity is not merely an academic exercise—it is a critical determinant of its therapeutic potential and safety profile.[1] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of kinase inhibitors built around the 4-hydroxypyrimidine scaffold, a privileged structure in modern kinase drug discovery.
The this compound core is adept at forming key hydrogen bonds within the ATP-binding site of many kinases, mimicking the adenine ring of ATP itself.[2] However, the highly conserved nature of this binding pocket across the 500+ members of the human kinome presents a significant challenge: the potential for off-target binding.[3][4] Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][5] Therefore, generating a comprehensive kinome-wide interaction map is an indispensable step in the development of these compounds.[6][7]
This guide moves beyond a simple listing of techniques. It explains the causality behind experimental choices, details self-validating protocols, and provides a framework for interpreting the complex data generated, empowering you to make informed decisions in your kinase inhibitor discovery programs.
The Kinase Profiling Funnel: From Broad Screening to Cellular Validation
A robust cross-reactivity profiling strategy typically follows a multi-tiered approach, beginning with broad, high-throughput biochemical assays and progressing to more physiologically relevant cell-based validation. This funneling approach efficiently identifies potential liabilities and confirms on-target activity in a biological context.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1 & 2: Biochemical Approaches for Kinome-Wide Selectivity
Biochemical assays are the cornerstone of initial selectivity profiling, offering a direct measure of compound-kinase interaction in a controlled, cell-free environment.[6] These methods are preferred for initial broad screening due to their high throughput and the ability to confidently attribute a readout to a specific kinase target.[6]
Competition Binding Assays: The Gold Standard
Among the most widely used platforms are competition binding assays, such as Eurofins DiscoverX's KINOMEscan® service.[8][9][10] This technology circumvents the need for functional enzyme activity, instead measuring the ability of a test compound to displace a proprietary, immobilized ligand from the kinase's active site.[11]
Causality: By decoupling the measurement from enzymatic turnover (i.e., it is ATP-independent), this method provides a true thermodynamic dissociation constant (Kd), which is a more direct and reliable measure of binding affinity than an IC50 value derived from an activity assay, as IC50s can be influenced by factors like ATP concentration.[11]
Caption: Principle of KINOMEscan® competition binding assay.
Alternative Biochemical Methods
While competition binding assays are powerful, other methods offer complementary insights:
-
Radiometric Activity Assays: Considered the traditional gold standard, these directly measure the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[12] They provide a direct measure of catalytic inhibition but are lower throughput and require handling of radioactive materials.[4]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a kinase upon ligand binding.[13] It's a rapid and inexpensive method for screening but provides a thermal shift (ΔTm) value rather than a direct affinity constant.[1][13]
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Competition Binding (e.g., KINOMEscan®) | Measures displacement of a probe from the kinase active site.[11] | Dissociation Constant (Kd) | ATP-independent, high throughput, broad kinome coverage (~480 kinases).[8][9] | In vitro; does not measure functional inhibition of catalysis. |
| Radiometric Activity Assay | Measures transfer of radiolabeled phosphate from ATP to a substrate.[12] | IC50 | "Gold standard" for functional activity, highly sensitive.[12] | Requires radioactivity, lower throughput, potential for compound interference. |
| Differential Scanning Fluorimetry (DSF) | Measures change in protein melting temperature upon ligand binding.[13] | Thermal Shift (ΔTm) | Rapid, inexpensive, does not require an active enzyme or substrate.[13] | Indirect measure of binding; may not correlate directly with affinity or inhibition.[6] |
| KiNativ™ (Chemoproteomics) | Covalent labeling of active site lysines in cell lysates by an ATP/ADP probe.[14][15] | IC50 | Profiles endogenous kinases in a complex lysate, provides functional state info.[15] | Requires MS analysis, lower throughput than primary screens. |
Tier 3: Cellular Assays for Physiological Relevance
While biochemical assays are essential for determining a compound's intrinsic affinity for a panel of kinases, they cannot predict how it will behave within the complex environment of a living cell.[16] Cellular assays are therefore a critical next step to validate biochemical hits and understand a compound's true biological activity.[7][17]
Cellular Target Engagement Assays
These assays confirm that the inhibitor can penetrate the cell membrane and bind to its intended target in a physiological context.[18]
-
NanoBRET™ Target Engagement: This technology measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[19] A target kinase is fused to NanoLuc® luciferase, and a fluorescent tracer binds to the active site. When an inhibitor is added, it displaces the tracer, causing a decrease in the BRET signal, which can be used to quantify intracellular affinity.[19][20]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Cellular Functional Assays
Confirming target engagement is crucial, but it's equally important to demonstrate that this binding event translates into functional inhibition of the kinase's activity.
-
Phospho-Substrate Quantification: The most direct way to measure kinase inhibition in cells is to quantify the phosphorylation status of a known downstream substrate.[20] This is typically done using immunoassays like Western Blotting or ELISA with phospho-specific antibodies. A potent and selective on-target inhibitor should reduce substrate phosphorylation in a dose-dependent manner.
-
Cell Proliferation/Viability Assays: For inhibitors targeting kinases involved in cell growth signaling (e.g., in oncology), a key functional readout is the inhibition of cancer cell proliferation.[20] Assays like the BaF3 cell proliferation assay can be engineered so that cell survival is dependent on the activity of a specific oncogenic kinase; inhibition of this kinase by a compound leads to cell death.[20]
Illustrative Comparison: Profiling Hypothetical this compound Inhibitors
To illustrate the data generated from these assays, consider two hypothetical this compound-based inhibitors, Compound A (designed as a selective Aurora Kinase B inhibitor) and Compound B (a multi-targeted inhibitor).
Table 1: Biochemical Selectivity Profile (Kd in nM)
| Kinase Target | Compound A (Kd, nM) | Compound B (Kd, nM) | Kinase Family |
| AURKB (On-Target) | 5 | 15 | Ser/Thr |
| AURKA | 55 | 25 | Ser/Thr |
| AURKC | 40 | 30 | Ser/Thr |
| ABL1 | >10,000 | 80 | Tyr |
| SRC | >10,000 | 150 | Tyr |
| VEGFR2 (KDR) | 8,500 | 50 | Tyr |
| PDGFRβ | 9,200 | 65 | Tyr |
| c-KIT | >10,000 | 95 | Tyr |
Data is illustrative.
Table 2: Cellular Assay Validation
| Assay Type | Cell Line | Compound A | Compound B |
| Target Engagement (NanoBRET™) | HEK293 (AURKB) | IC50 = 50 nM | IC50 = 120 nM |
| Substrate Phosphorylation (p-Histone H3) | HeLa | IC50 = 75 nM | IC50 = 180 nM |
| Cell Proliferation | HCT116 (Colon Cancer) | GI50 = 100 nM | GI50 = 90 nM |
Data is illustrative.
Interpretation:
-
Compound A demonstrates high biochemical selectivity for AURKB. Its cellular target engagement and functional phosphorylation inhibition values are reasonably close to its biochemical potency, suggesting good cell permeability and on-target activity.
-
Compound B is a multi-targeted inhibitor, hitting AURK, ABL, and receptor tyrosine kinases (VEGFR2, PDGFRβ, c-KIT) with significant potency. While its on-target (AURKB) potency is lower than Compound A's, its anti-proliferative effect is similar. This suggests its cellular phenotype is likely the result of polypharmacology—inhibiting multiple pathways simultaneously. This could be therapeutically beneficial or a source of toxicity, warranting further investigation.[5]
Experimental Protocols
Protocol 1: Generalized Competition Binding Assay (KINOMEscan® Principle)
This protocol describes the general workflow for a large-scale kinase inhibitor binding assay. Commercial services like KINOMEscan® are highly optimized and use proprietary reagents.[3]
-
Preparation: The test compound (e.g., a this compound derivative) is solubilized in 100% DMSO to create a high-concentration stock.
-
Assay Reaction: In a multi-well plate, the test compound is incubated with a specific kinase that is fused to a DNA tag. This reaction occurs in the presence of an immobilized, active-site-directed ligand bound to a solid support (e.g., beads).
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase. The higher the affinity of the test compound, the less kinase will be bound to the solid support.[11]
-
Washing: The solid support is washed to remove unbound kinase-DNA fusions.
-
Elution & Quantification: The kinase-DNA fusions that remain bound to the solid support are eluted. The amount of DNA is then quantified using highly sensitive qPCR.[11]
-
Data Analysis: The amount of kinase captured is measured for test samples versus a DMSO control. For dose-response curves, the amount of captured kinase is measured as a function of test compound concentration to calculate a Kd value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol validates functional kinase inhibition by measuring changes in substrate phosphorylation.
-
Cell Culture & Treatment: Plate cells (e.g., HeLa for AURKB) and allow them to adhere overnight. Treat cells with the this compound inhibitor at a range of concentrations (e.g., 0-10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media and wash cells with cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Histone H3 for AURKB) overnight at 4°C.
-
Wash the membrane multiple times with washing buffer (e.g., TBST).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. To normalize, strip the membrane and re-probe with an antibody for the total substrate protein or a loading control (e.g., GAPDH or β-actin). Calculate the ratio of phosphorylated to total protein to determine the extent of inhibition.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DiscoverX Solutions for Drug Discovery [discoverx.com]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inits.at [inits.at]
- 17. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 18. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 19. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 20. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Hydroxypyrimidine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Hydroxypyrimidine (CAS No. 51953-17-4), a heterocyclic compound frequently utilized as a building block in pharmaceutical and agrochemical research.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance.
In the absence of compound-specific disposal directives from regulatory bodies, this compound and its associated waste must be managed as hazardous chemical waste.[2] This guide is grounded in established principles of laboratory safety, chemical waste management, and regulatory guidelines from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]
Part 1: Hazard Assessment and Precautionary Measures
A thorough understanding of a chemical's potential hazards is the foundation of its safe handling and disposal. The causality behind these initial steps is to mitigate risk at the source, preventing exposure and accidental release.
Hazard Identification
This compound is typically a white to slightly yellow powder.[6][7] While comprehensive toxicological data is limited, Safety Data Sheets (SDS) for this compound and structurally similar compounds indicate the following potential hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[7][8][9]
-
Reactivity: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[10][11][12] Co-mingling with such agents in a waste container could lead to a vigorous, exothermic reaction.
-
Cytotoxic Potential: Pyrimidine derivatives are a broad class of compounds, some of which are classified as cytotoxic or antineoplastic drugs.[13][14] While this compound is not explicitly categorized as such, its use in drug development warrants a cautious approach, handling it as a potentially hazardous substance.[4]
Personal Protective Equipment (PPE) and Engineering Controls
To prevent direct contact and inhalation, all handling and disposal procedures must be conducted with the following controls in place:
-
Engineering Controls: All manipulations of solid this compound or its concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risk.[15]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield, compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[10][11]
-
Skin Protection: A standard laboratory coat is mandatory. Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[16]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]
| Property | Information | Source(s) |
| Chemical Name | This compound | [7] |
| Synonyms | 4(3H)-Pyrimidinone, 4-Pyrimidinol | [6][7] |
| CAS Number | 51953-17-4 | [7] |
| Molecular Formula | C4H4N2O | [7] |
| Appearance | White to slightly yellow powder | [6][7] |
| Primary Hazards | May cause skin, eye, and respiratory irritation | [7][8][9] |
| Incompatibilities | Strong oxidizing agents | [10][11][12] |
Part 2: Step-by-Step Disposal Protocol
The following protocol delineates the systematic process for the collection, segregation, storage, and disposal of this compound waste. The core principle is that a chemical becomes waste when it is no longer intended for use.[17]
Step 1: Waste Characterization and Segregation
Proper segregation is a critical control point to ensure chemical compatibility within waste containers. All items that have come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated weigh boats or filter papers, in a dedicated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof liquid waste container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[2] Aqueous solutions should not be disposed of down the drain.[18][19]
-
Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[2]
-
Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and bench paper should be collected in a separate, clearly marked container for solid hazardous waste.
Step 2: Containerization and Labeling
Regulatory compliance and safety hinge on proper container management.
-
Container Selection: Use containers that are chemically compatible with pyrimidine derivatives and are in good condition with secure, leak-proof closures.[5][20] Whenever feasible, the original manufacturer's container can be used for the pure, unadulterated waste product.[2]
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[2] The label must, at a minimum, include:
Step 3: On-Site Accumulation and Storage
Waste must be stored safely at its point of generation prior to collection.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2][20][21]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Store containers within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. The secondary containment must be able to hold 110% of the volume of the largest container.[2]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department is the sole entity authorized to collect and manage the final disposal of hazardous waste.[17] Contact them to schedule a waste pickup.[2][16]
-
Documentation: Provide EH&S with a complete inventory of the waste, including chemical names and quantities, to ensure proper manifesting and disposal.[15]
-
Prohibition: Never attempt to transport hazardous waste yourself or dispose of it in the regular trash or down the sewer system.[5][17]
Caption: A logical workflow for the proper disposal of this compound waste.
Part 3: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Management
-
Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated.
-
Small Spills (Solid): For small powder spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[10][19] Avoid generating dust.[8]
-
Small Spills (Liquid): Contain the spill and absorb it with an inert material such as vermiculite or sand.[15] Place the absorbent material into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.[15] All cleanup materials must be disposed of as hazardous waste.[16][17]
-
Large Spills: For any large spill, evacuate the area and contact your institution's EH&S department or emergency response team immediately.[15]
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][11]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[8][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
References
- 1. Buy this compound (EVT-3158963) | 51953-18-5 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | 51953-17-4 [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. academic.oup.com [academic.oup.com]
- 14. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. vumc.org [vumc.org]
- 18. chemos.de [chemos.de]
- 19. fishersci.com [fishersci.com]
- 20. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 21. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
Immediate Safety Profile: Understanding the Risks of 4-Hydroxypyrimidine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 4-Hydroxypyrimidine, ensuring the protection of laboratory personnel and the environment. The following protocols are designed to be self-validating by explaining the causality behind each procedural step, fostering a culture of safety and scientific integrity.
This compound is a heterocyclic compound that, while valuable in research, presents several hazards that necessitate careful handling. It is primarily known to be an irritant.[1][2][3] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][2] The compound typically appears as a white to slightly yellow or orange-to-green solid powder.[1][2][3] Understanding these properties is the first step in mitigating risk. All handling procedures must be designed to prevent direct contact and inhalation.
Hazard Summary for this compound:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | GHS07 | P264, P280, P302+P352, P362+P364 |
| Eye Irritation | Causes serious eye irritation.[1] | GHS07 | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] | GHS07 | P261, P271, P304+P340, P312 |
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is donned, engineering controls must be in place. These are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine powders and to contain any potential spills.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes any fugitive emissions that may escape primary containment.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4][5][6]
Personal Protective Equipment (PPE): A Barrier Against Exposure
PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is crucial for preventing direct contact with this compound.
| Protection Type | Recommended Equipment | Specification/Standard | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[4] | OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] | Protects against accidental splashes or airborne particles entering the eyes, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[4] | Inspect gloves for integrity before each use.[4][7] | Provides a direct barrier to prevent skin contact and subsequent irritation. Double gloving is recommended when handling larger quantities. |
| Skin and Body Protection | Long-sleeved laboratory coat.[4][7] | Knee-length and fully buttoned. | Protects the skin on the arms and torso from contamination. |
| Respiratory Protection | Generally not required when using a fume hood.[5][7] | A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated outside of a fume hood.[4] | The fume hood provides primary respiratory protection. A respirator is a necessary backup for specific high-risk scenarios like large spills. |
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Carefully open the this compound container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust clouds by handling the material gently.
-
Close the primary container tightly after use.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the vessel containing the weighed this compound.
-
Ensure the process is done slowly to avoid splashing.
-
-
Post-Handling:
-
Clean all reusable equipment that has come into contact with the chemical.
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
-
Doff PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Operational Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous chemical waste.[4][8] Adherence to institutional and local regulations is mandatory.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound, contaminated weigh boats, and disposable gloves in a designated, clearly labeled hazardous waste container.[8] The container should be sealed to prevent the release of dust.
-
Liquid Waste: If solutions are prepared, they should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[8]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[8]
-
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[8]
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure.
-
Small Spills (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[8]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Report: Contact your institution's EHS department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
References
- 1. This compound | 51953-17-4 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
